5-tert-butylfuran-2-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-tert-butylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZMCIVGRRFEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403873 | |
| Record name | 5-tert-butylfuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56311-39-8 | |
| Record name | 5-(1,1-Dimethylethyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56311-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-butylfuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-tert-butylfuran-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-tert-butylfuran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of viable synthetic strategies. The guide balances theoretical mechanistic insights with practical, field-proven protocols. Key methodologies, including Friedel-Crafts alkylation, carboxylation of a 2-tert-butylfuran intermediate, and an oxidation route from 5-tert-butylfurfural, are critically evaluated. Detailed experimental procedures, data presentation, and workflow visualizations are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Furan-2-Carboxylic Acids
Furan-2-carboxylic acid and its derivatives are privileged scaffolds in the realm of pharmaceuticals and agrochemicals. The inherent electronic properties and geometric constraints of the furan ring, coupled with the versatile reactivity of the carboxylic acid moiety, render these compounds as crucial intermediates in the synthesis of a wide array of bioactive molecules.[1][2][3] The incorporation of a bulky tert-butyl group at the 5-position of the furan ring can significantly modulate a molecule's pharmacological profile by enhancing its lipophilicity, influencing its metabolic stability, and inducing specific conformational orientations favorable for target binding.[4] Consequently, this compound emerges as a key building block for the development of novel therapeutic agents. This guide aims to provide a detailed exposition of the primary synthetic routes to this valuable compound.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three principal and logically sound methodologies:
-
Strategy A: Electrophilic Alkylation of a Furan Precursor (Friedel-Crafts Reaction)
-
Strategy B: Carboxylation of a Pre-formed 2-tert-butylfuran Intermediate
-
Strategy C: Oxidation of a 5-tert-butylfurfural Precursor
Each strategy will be discussed in detail, weighing the advantages and disadvantages inherent to each approach.
Detailed Synthetic Methodologies
Strategy A: Friedel-Crafts Alkylation of Methyl 2-furoate
The Friedel-Crafts alkylation is a classic and powerful method for the formation of carbon-carbon bonds on aromatic systems.[5] In this strategy, the tert-butyl group is introduced onto the electron-rich furan ring of a readily available starting material, methyl 2-furoate, via an electrophilic aromatic substitution. The subsequent hydrolysis of the ester yields the desired carboxylic acid.
Mechanism: The reaction proceeds through the formation of a tert-butyl carbocation, generated from a suitable precursor like tert-butyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][6] The highly electrophilic carbocation is then attacked by the π-electron system of the furan ring, preferentially at the electron-rich 5-position. A subsequent deprotonation-aromatization step restores the furan ring, now bearing the tert-butyl substituent.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.
Experimental Protocol:
Step 1: Synthesis of Methyl 5-tert-butyl-2-furoate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq.) and dry carbon disulfide as the solvent.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add methyl 2-furoate (1.0 eq.) to the suspension.
-
From the dropping funnel, add tert-butyl chloride (1.1 eq.) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield methyl 5-tert-butyl-2-furoate.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 5-tert-butyl-2-furoate (1.0 eq.) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Strategy B: Carboxylation of 2-tert-butylfuran
This approach involves the initial synthesis of 2-tert-butylfuran, followed by its conversion to an organometallic intermediate (organolithium or Grignard reagent), which is then carboxylated using carbon dioxide (dry ice).
Mechanism: The synthesis of 2-tert-butylfuran can be achieved through various methods, including the Friedel-Crafts alkylation of furan. The subsequent step involves the deprotonation of the acidic proton at the 5-position of the furan ring using a strong base like n-butyllithium to form a highly nucleophilic 5-lithio-2-tert-butylfuran intermediate.[1] This intermediate readily attacks the electrophilic carbon of carbon dioxide, forming a lithium carboxylate salt.[7] Acidic workup then furnishes the final carboxylic acid.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via carboxylation of 2-tert-butylfuran.
Experimental Protocol:
Step 1: Synthesis of 2-tert-butylfuran [8]
-
In a round-bottom flask, combine furan (1.0 eq.) and tert-butanol (1.2 eq.).
-
Add a catalytic amount of a strong acid, such as phosphoric acid.
-
Heat the mixture under reflux for several hours, monitoring the reaction by Gas Chromatography (GC).
-
After completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent and purify by distillation to obtain 2-tert-butylfuran.
Step 2: Lithiation and Carboxylation
-
Dissolve 2-tert-butylfuran (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq. in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, crush an excess of dry ice and suspend it in anhydrous THF.
-
Transfer the organolithium solution to the dry ice slurry via a cannula under a positive pressure of nitrogen.
-
Allow the mixture to warm to room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Make the solution basic with aqueous NaOH and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with cold, concentrated hydrochloric acid and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Recrystallize from a suitable solvent (e.g., hexanes/ethyl acetate) to obtain the pure product.
Strategy C: Oxidation of 5-tert-butylfurfural
This strategy relies on the synthesis of the aldehyde precursor, 5-tert-butylfurfural, followed by its oxidation to the corresponding carboxylic acid.
Mechanism: The synthesis of 5-tert-butylfurfural can be accomplished through a Vilsmeier-Haack formylation of 2-tert-butylfuran. The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).[9]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via oxidation of 5-tert-butylfurfural.
Experimental Protocol:
Step 1: Synthesis of 5-tert-butylfurfural
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) to dimethylformamide (DMF, 3.0 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 2-tert-butylfuran (1.0 eq.) dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition, heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify by vacuum distillation to obtain 5-tert-butylfurfural.
Step 2: Oxidation to this compound
-
Dissolve 5-tert-butylfurfural (1.0 eq.) in acetone.
-
Slowly add a solution of potassium permanganate (KMnO₄, 2.0 eq.) in water, maintaining the temperature below 20 °C with an ice bath.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate and wash the solid with acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution with dilute sulfuric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization.
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by a suite of analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 104-105 °C |
| ¹H NMR (CDCl₃) | δ ~1.35 (s, 9H, C(CH₃)₃), ~6.2 (d, 1H, furan-H), ~7.2 (d, 1H, furan-H), ~9.5 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃) | δ ~28 (C(CH₃)₃), ~32 (C(CH₃)₃), ~110 (furan-CH), ~120 (furan-CH), ~145 (furan-C), ~160 (COOH), ~165 (furan-C) |
| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1680-1710 (strong, C=O stretch), ~1200-1300 (C-O stretch)[2][10][11][12] |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Conclusion and Future Perspectives
This guide has detailed three robust and viable synthetic routes to this compound. The choice of a particular method will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research group. The Friedel-Crafts alkylation of methyl 2-furoate offers a direct approach from a common starting material. The carboxylation of 2-tert-butylfuran provides a convergent synthesis, while the oxidation of 5-tert-butylfurfural is a classic functional group transformation.
The continued development of efficient and sustainable methods for the synthesis of substituted furan derivatives like this compound is of paramount importance. As a versatile building block, it holds significant promise for the discovery and development of new chemical entities with potential applications in medicine and materials science.[13][14] Future research may focus on catalytic and greener synthetic methodologies to further enhance the accessibility of this and related compounds.
References
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An In-Depth Technical Guide to 5-tert-butylfuran-2-carboxylic acid: Properties, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of 5-tert-butylfuran-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its core chemical and physical properties, delve into its characteristic spectroscopic signature, outline a robust synthetic pathway, and discuss its current and potential applications, particularly within the realm of drug development. This guide is intended for professionals who require a deep, practical understanding of this valuable chemical building block.
Core Chemical Identity and Physicochemical Properties
This compound is a disubstituted furan derivative. The presence of the sterically bulky tert-butyl group and the ionizable carboxylic acid moiety imparts unique solubility, reactivity, and metabolic stability characteristics, making it a valuable scaffold in chemical synthesis. The tert-butyl group, a lipophilic moiety, significantly influences the molecule's interaction with nonpolar environments, a critical factor in drug design for membrane permeability and target engagement.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| Synonyms | 5-(1,1-Dimethylethyl)-2-furancarboxylic acid, 5-tert-Butyl-2-furoic acid | [1] |
| CAS Number | 56311-39-8 | [1] |
| Molecular Formula | C₉H₁₂O₃ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 104-105 °C |[1] |
Below is the two-dimensional structure of the molecule, illustrating the spatial arrangement of the furan ring, the carboxylic acid, and the tert-butyl group.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. [2]The carboxylic acid functional group is pivotal, as its ability to ionize at physiological pH enhances water solubility and allows for critical hydrogen bonding and ionic interactions with biological targets like enzymes and receptors. [3]
-
Metabolic Stability: The tert-butyl group is often incorporated into drug candidates to block sites of oxidative metabolism. Its steric bulk can shield adjacent positions on the furan ring from cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.
-
Modulation of Lipophilicity: As a large, nonpolar group, the tert-butyl moiety increases the lipophilicity of the molecule. This property is crucial for tuning a drug's ADME (absorption, distribution, metabolism, and excretion) profile, particularly its ability to cross cell membranes.
-
Bioisosteric Replacement: The furan ring itself can serve as a bioisostere for a phenyl ring, offering a similar spatial arrangement but with different electronic properties and often improved metabolic profiles.
-
Scaffold for Novel Therapeutics: Derivatives of furan-2-carboxylic acid have been investigated for a wide range of therapeutic applications, including the treatment of type 2 diabetes, bacterial infections, and cancer. [2][4]For instance, 5-phenyl-furan-2-carboxylic acids have been identified as potential antitubercular agents that target iron acquisition in mycobacteria. [2]The title compound serves as a key starting material for creating libraries of such derivatives for high-throughput screening.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound should always be consulted, compounds of this class generally require standard laboratory precautions.
-
Hazards: Likely to cause skin and serious eye irritation. [5]May be harmful if swallowed or inhaled, potentially causing respiratory irritation. [5][6]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5]Store away from strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. Its unique combination of a furan core, a carboxylic acid handle, and a metabolically robust tert-butyl group makes it an attractive starting point for the development of novel pharmaceuticals and functional materials. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and synthetic routes, as detailed in this guide, is essential for its effective application in research and development.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Biological Activity of Furan Derivatives
Abstract
The furan ring, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic characteristics and its capacity to serve as a bioisostere for moieties like phenyl or thiophene rings allow for the fine-tuning of steric and electronic properties in drug candidates, often leading to improved metabolic stability, bioavailability, and receptor interactions.[1][3] This guide provides a comprehensive technical overview of the diverse biological activities of furan derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
The Furan Scaffold: A Privileged Core in Medicinal Chemistry
The versatility of the furan nucleus is central to its prevalence in drug design.[1] Compounds incorporating this scaffold exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[4][5][6] This widespread activity stems from the furan ring's inherent chemical properties and its ability to engage in various biological interactions.
Structural and Electronic Properties
Furan is a planar, aromatic heterocycle with one oxygen atom. This oxygen atom contributes a lone pair of electrons to the π-system, resulting in a total of six π-electrons and satisfying Hückel's rule for aromaticity. This electron-rich nature allows the furan ring to participate in both polar and non-polar interactions, which is crucial for binding to diverse biological targets.[1]
Role as a Bioisostere
In drug design, the furan ring is often employed as a bioisostere for the phenyl ring.[1] This substitution can lead to several advantages:
-
Improved Metabolic Stability: The oxygen heteroatom can alter the metabolic profile of a molecule, potentially blocking sites of unwanted oxidation that might occur on a corresponding phenyl ring.
-
Enhanced Receptor Binding: The distinct electronic and steric profile of furan can lead to more favorable interactions with target receptors or enzymes.
-
Modified Pharmacokinetics: Changes in polarity and hydrogen bonding capacity can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
General Structure-Activity Relationships (SAR)
The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the ring.[3] Modifications, particularly at the 2- and 5-positions, are frequently crucial for modulating potency and selectivity.[1][3] For instance, the introduction of specific functional groups can direct the molecule to a particular biological target and dictate its mechanism of action.[6]
Key Biological Activities of Furan Derivatives
The furan scaffold is a key component in numerous therapeutic agents across various disease areas.
Antimicrobial Activity (Antibacterial & Antifungal)
Furan derivatives are well-established antimicrobial agents. The most prominent examples belong to the nitrofuran class.
-
Mechanism of Action: Nitrofurans, such as Nitrofurantoin (used for urinary tract infections), act as prodrugs.[4][7] Inside the bacterial cell, the nitro group undergoes enzymatic reduction, generating highly reactive electrophilic intermediates.[1][7] These intermediates non-specifically attack bacterial macromolecules, including ribosomal proteins and DNA, leading to the inhibition of DNA, RNA, protein synthesis, and ultimately, cell death.[1] This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance.
-
Examples & Efficacy: A wide range of synthetic furan derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida and Aspergillus.[1]
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Nitrofurantoin | Staphylococcus aureus | 1.56 | [7] |
| Furan-rhodanine derivative | Methicillin-resistant S. aureus (MRSA) | 2-4 | [7] |
| 3-aryl-3(furan-2-yl) propanoic acid | Escherichia coli | 64 | [8] |
| Furan-based pyrimidine-thiazolidinone (8k) | Escherichia coli | 12.5 |
Anticancer Activity
Numerous furan-containing molecules have been developed as anticancer agents, targeting cancer cells through mechanisms such as enzyme inhibition and the induction of apoptosis.[1][9]
-
Mechanism of Action: The anticancer effects of furan derivatives are diverse.
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
-
Enzyme Inhibition: Furan derivatives have been identified as inhibitors of key enzymes in cancer progression, such as ATP-citrate lyase (ACL), which is crucial for lipid biosynthesis in cancer cells, and vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10][11]
-
Signaling Pathway Modulation: Certain compounds have been shown to suppress critical cancer-related signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, by promoting the activity of the tumor suppressor PTEN.[12][13]
-
-
Examples & Efficacy:
| Compound/Derivative Class | Cell Line(s) | IC₅₀ | Mechanism of Action | Reference(s) |
| Furan derivative 24 | HeLa (Cervical), SW620 (Colorectal) | 0.08 µM (HeLa) | PTEN activation, PI3K/Akt & Wnt/β-catenin suppression | [12] |
| Furan-based triazinone 7 | MCF-7 (Breast) | 2.96 µM | G2/M phase arrest, apoptosis induction | [9] |
| Furan carboxylate A1 | N/A (Enzymatic Assay) | 4.1 µM | ATP-citrate lyase (ACL) inhibition | [10] |
| Furan derivative 7b | A549 (Lung), HT-29 (Colon) | 6.66 µM (A549) | VEGFR-2 deactivation, G2/M arrest, apoptosis | [11] |
Anti-inflammatory Activity
Furan derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[5][14]
-
Mechanism of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[1] The furanone ring in compounds like Rofecoxib (formerly on the market) was essential for selective binding to the COX-2 enzyme.[1] Natural furan derivatives have also been shown to exert anti-inflammatory effects by modulating signaling pathways like MAPK and PPAR-γ.[5][14][15]
Antiviral Activity
Certain furan-based compounds have been investigated for their ability to inhibit the replication of various viruses, including HIV, influenza, and hepatitis C.[1] Recent studies have also explored their potential against avian influenza virus (AIV) and infectious bronchitis virus (IBV).[16]
-
Mechanism of Action: The mechanisms are varied and virus-specific. For example, some aryl furan derivatives have been shown to inhibit the Zika Virus (ZIKV) NS3 protease (NS3pro), an enzyme essential for viral replication.[17]
-
Examples & Efficacy: In one study, chalcone derivatives of 5-arylfuran-2-carbaldehydes were tested in ovo. Several compounds were highly effective against AIV (H9N2), reducing the hemagglutination (HA) titer to zero after a viral challenge.[16]
Neuroprotective Activity
There is growing interest in furan derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19][20]
-
Mechanism of Action: Their neuroprotective potential is linked to their antioxidant and anti-inflammatory properties.[18][19] They can scavenge free radicals, mitigate oxidative stress, and modulate inflammatory pathways within the central nervous system, all of which are critical factors in the progression of neurodegeneration.[18][19] Some furan-containing amino acids also show structural similarity to neurotransmitters like GABA, suggesting a potential role in modulating neural activity and regulating neuronal excitability.
Visualization of Key Processes
Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of novel furan-based therapeutics.
Anticancer Mechanism: PI3K/Akt Pathway Inhibition
Caption: Inhibition of the PI3K/Akt pathway by certain anticancer furan derivatives via PTEN activation.[12][13]
Experimental Protocols for Biological Evaluation
The validation of biological activity requires robust and reproducible experimental protocols.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[7]
-
Preparation of Inoculum:
-
Culture a specific bacterial strain (e.g., S. aureus) in appropriate broth overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the furan derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the anti-proliferative effect of a compound on cancer cell lines.[12]
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Perspectives
Furan derivatives represent a remarkably versatile and pharmacologically significant class of compounds.[4] Their role as a privileged scaffold in medicinal chemistry is well-established, with applications spanning a wide range of diseases.[1][2] The ability to readily modify the furan ring allows for the systematic optimization of biological activity, leading to the development of potent and selective therapeutic agents.[6]
Future research will likely focus on several key areas:
-
Novel Synthesis Methods: The development of more efficient and sustainable synthetic routes to access structurally diverse furan libraries.[21]
-
Target Identification: Elucidating the precise molecular targets and mechanisms of action for novel furan derivatives.
-
Combating Drug Resistance: Designing furan-based compounds that can overcome existing drug resistance mechanisms, particularly in oncology and infectious diseases.[7]
-
Expanding Therapeutic Applications: Exploring the potential of furan derivatives in less-studied areas, such as metabolic and rare diseases.
The continued exploration of the furan scaffold promises to yield new generations of innovative medicines to address unmet medical needs.
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5-tert-butylfuran-2-carboxylic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of 5-tert-butylfuran-2-carboxylic Acid
Abstract
This guide provides a comprehensive technical analysis of the molecular structure of this compound (CAS No. 56311-39-8).[1] Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the key structural features, physicochemical properties, and spectroscopic signatures of the molecule. We will explore how modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are synergistically employed for unambiguous structural confirmation. Furthermore, this guide discusses plausible synthetic strategies and the significance of its structural motifs—the furan ring, the carboxylic acid, and the tert-butyl group—in the context of medicinal chemistry and materials science.
Introduction: The Furan Scaffold in Modern Chemistry
Furan-based compounds are pivotal building blocks in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts unique electronic and conformational properties to molecules. 2-Furancarboxylic acid, also known as 2-furoic acid, is a common derivative first isolated from bran, from which the name "furan" is derived.[4]
This compound is a derivative of this parent structure, distinguished by the presence of a bulky tert-butyl group at the 5-position of the furan ring. This substituent significantly influences the molecule's lipophilicity, steric profile, and metabolic stability, making it an intriguing candidate for structure-activity relationship (SAR) studies in drug discovery. The carboxylic acid moiety at the 2-position provides a crucial handle for forming salts, esters, and amides, and often serves as a key interaction point with biological targets.[5][6] This guide aims to provide a detailed exposition of its molecular architecture, from its fundamental composition to the analytical methodologies that validate its structure.
Molecular Structure and Physicochemical Properties
The structural identity of this compound is defined by a planar furan ring substituted with a carboxylic acid group at the C2 position and a tert-butyl group at the C5 position.
Caption: 2D structure of this compound.
The molecule's key properties are summarized in the table below. The tert-butyl group renders the molecule significantly more lipophilic than its parent compound, 2-furoic acid, while the carboxylic acid group provides a site for ionization, contributing to its aqueous solubility at physiological pH.[6]
| Property | Value | Source |
| CAS Number | 56311-39-8 | [1] |
| Molecular Formula | C₉H₁₂O₃ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| IUPAC Name | 5-(tert-butyl)furan-2-carboxylic acid | [1] |
| Synonyms | 5-tert-Butyl-2-furoic acid, 5-(1,1-Dimethylethyl)-2-furancarboxylic acid | [1] |
| Melting Point | 104-105 °C | [1] |
| Appearance | White to off-white solid | Inferred from typical organic acids |
Spectroscopic Characterization: A Self-Validating System
The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system where the data from all analyses must converge to support a single structure.
Caption: Logical workflow for structural validation using spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by the characteristic absorptions of the carboxylic acid group.
-
O–H Stretch: A very broad and strong absorption is expected in the range of 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[7]
-
C=O Stretch: A strong, sharp absorption peak should appear between 1710 and 1760 cm⁻¹. For a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹.[7] If the acid were monomeric (e.g., in a very dilute nonpolar solvent), this peak would shift to a higher frequency around 1760 cm⁻¹.
-
C–O Stretch & O–H Bend: Absorptions corresponding to the C–O stretching and O–H bending vibrations are expected in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.
-
Furan Ring Vibrations: The aromatic C=C and C–O–C stretches of the furan ring typically appear in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
-
Carboxyl Proton (-COOH): A highly deshielded proton, appearing as a broad singlet far downfield, typically between 10 and 13 ppm. Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.[7] This peak will disappear upon shaking the sample with D₂O, a classic test for exchangeable protons.
-
Furan Protons (Ar-H): The furan ring has two aromatic protons at the C3 and C4 positions. They appear as two distinct doublets, likely in the 6.5-7.5 ppm range. The proton at C3 will be a doublet due to coupling with the C4 proton, and vice versa.
-
tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp, strong singlet in the upfield region, typically around 1.3-1.5 ppm.
¹³C NMR Spectroscopy:
-
Carboxyl Carbon (-COOH): The carbonyl carbon of the acid is significantly deshielded and will appear in the 165-185 ppm range.[7]
-
Furan Carbons: The four carbons of the furan ring will have distinct signals in the aromatic region (approx. 110-160 ppm). The C2 and C5 carbons, being attached to the electron-withdrawing oxygen and substituents, will be the most downfield.
-
tert-Butyl Carbons: The spectrum will show two signals for the tert-butyl group: one for the quaternary carbon (C(CH₃)₃) around 30-40 ppm and one for the three equivalent methyl carbons (-CH₃) around 28-32 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 168.
-
Key Fragmentation: A characteristic and often prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a peak at m/z 153. Another expected fragmentation is the loss of the entire tert-butyl group (•C(CH₃)₃, 57 Da), leading to a peak at m/z 111. Loss of the carboxylic acid group (•COOH, 45 Da) would result in a peak at m/z 123.
Synthesis and Reactivity
While various methods exist for synthesizing substituted furans, a common and logical approach for this compound involves the Friedel-Crafts alkylation of a furan-2-carboxylic acid ester, followed by hydrolysis.
Representative Synthetic Protocol
Step 1: Esterification of 2-Furoic Acid: 2-Furoic acid is first converted to an ester (e.g., methyl 2-furoate) to protect the acidic proton, which would otherwise interfere with the Lewis acid catalyst used in the next step.
Step 2: Friedel-Crafts Alkylation: The methyl 2-furoate is reacted with a tert-butyl source, such as tert-butyl chloride or 2-methylpropene, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂). The reaction introduces the tert-butyl group onto the furan ring, predominantly at the electron-rich 5-position.
Step 3: Saponification (Hydrolysis): The resulting methyl 5-tert-butylfuran-2-carboxylate is hydrolyzed using a base (e.g., NaOH or KOH), followed by acidification (e.g., with HCl) to yield the final product, this compound.
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Furan-2-Carboxylic Acid Derivatives: A Technical Guide to Synthesis, Mechanistic Insights, and Drug Discovery Applications
This guide provides an in-depth exploration of the synthesis and application of furan-2-carboxylic acid derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. From foundational synthetic strategies to modern catalytic systems and their role in drug discovery, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.
The Enduring Relevance of the Furan Scaffold
The furan ring is a privileged pharmacophore, integral to the structure of numerous natural products and synthetic molecules with diverse biological activities.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have cemented its importance in medicinal chemistry. Furan-2-carboxylic acid, in particular, serves as a versatile starting material for a vast array of derivatives, offering a synthetically accessible scaffold for modulation of physicochemical and pharmacological properties. These derivatives have demonstrated a wide spectrum of therapeutic potential, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor activities.[2][3]
Foundational Synthetic Strategies for the Furan Core
The construction of the furan ring system is a cornerstone of heterocyclic chemistry. Several classical methods have been refined over decades and remain highly relevant in contemporary synthesis. Understanding the mechanisms and strategic choices behind these methods is crucial for their effective application.
The Paal-Knorr Furan Synthesis: A Pillar of Furan Chemistry
The Paal-Knorr synthesis, first reported in 1884, is a robust and widely employed method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[4][5] The reaction is typically catalyzed by acid and proceeds via an intramolecular cyclization and dehydration mechanism.
Causality in Experimental Choices: The choice of acid catalyst is critical and depends on the substrate's sensitivity. Protic acids like sulfuric acid or hydrochloric acid are effective, but for substrates with acid-labile functional groups, milder Lewis acids such as ZnBr₂ or dehydrating agents like P₂O₅ are preferred.[6] The reaction temperature is also a key parameter to control, with microwave-assisted protocols offering significantly reduced reaction times.[5]
Self-Validating Protocol: Synthesis of a Substituted Furan via Paal-Knorr Reaction
Step 1: Enolization. The 1,4-dicarbonyl compound is dissolved in a suitable solvent, and an acid catalyst is added to promote the tautomerization of one carbonyl group to its enol form.[7]
Step 2: Intramolecular Cyclization. The enol oxygen acts as a nucleophile, attacking the protonated carbonyl carbon to form a cyclic hemiacetal intermediate.[4]
Step 3: Dehydration. Under acidic conditions, the hemiacetal readily undergoes dehydration to form the aromatic furan ring.[6]
Step 4: Work-up and Purification. The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or distillation.
Caption: The Paal-Knorr Furan Synthesis Workflow.
The Feist-Benary Furan Synthesis: A Versatile Condensation Approach
The Feist-Benary synthesis provides an alternative and highly versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[8][9][10][11] This method allows for the construction of a wide range of furan derivatives with different substitution patterns.
Causality in Experimental Choices: The choice of base is a critical factor influencing the reaction's success. Mild bases like pyridine or triethylamine are often employed to prevent side reactions such as the hydrolysis of ester groups in the β-dicarbonyl substrate.[11] The reactivity of the α-halo ketone also plays a significant role, with the order of reactivity being I > Br > Cl.[11]
Self-Validating Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
Step 1: Enolate Formation. Ethyl acetoacetate is treated with a mild base, such as pyridine, to generate the corresponding enolate.[9]
Step 2: Nucleophilic Substitution. The enolate attacks the α-carbon of chloroacetone in an SN2 reaction, displacing the chloride ion.[11]
Step 3: Intramolecular Cyclization and Dehydration. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization followed by dehydration to yield the furan product.[9]
Step 4: Work-up and Purification. The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove the base and any inorganic byproducts. The crude product is then purified by vacuum distillation or column chromatography.[11]
Caption: The Feist-Benary Furan Synthesis Workflow.
Modern Synthetic Innovations: Expanding the Chemist's Toolkit
While classical methods remain valuable, modern synthetic chemistry has introduced powerful new strategies for the construction of furan derivatives, often with improved efficiency, selectivity, and functional group tolerance.
Ring-Closing Metathesis: A Catalytic Approach to Dihydrofurans
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including dihydrofurans, which can be subsequently oxidized to furans.[12][13][14] This method utilizes ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, which exhibit excellent functional group tolerance.[13]
Causality in Experimental Choices: The choice of catalyst is dictated by the specific substrate and desired reactivity. Second-generation Grubbs catalysts generally offer higher activity and are suitable for more challenging RCM reactions. The reaction is typically carried out in a non-polar solvent like dichloromethane or toluene under an inert atmosphere to protect the catalyst from deactivation.
Self-Validating Protocol: Synthesis of a 2,5-Dihydrofuran via RCM
Step 1: Substrate Synthesis. An acyclic diene precursor is synthesized, often through the O-allylation of a homoallylic alcohol.[12]
Step 2: Ring-Closing Metathesis. The diene is dissolved in a suitable solvent, and a catalytic amount of a ruthenium metathesis catalyst is added. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed.
Step 3: Catalyst Removal and Product Isolation. The catalyst is removed by filtration through a pad of silica gel or by treatment with a phosphine-based scavenger. The solvent is evaporated, and the resulting dihydrofuran is purified by column chromatography.
Caption: Experimental Workflow for Ring-Closing Metathesis.
Furan-2-Carboxylic Acid Derivatives in Drug Discovery
The furan-2-carboxylic acid scaffold is a prolific source of bioactive molecules. Its derivatives have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this chemical motif.
Anticancer Activity
Numerous furan-2-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][15] Some derivatives have shown potent antiproliferative activity at nanomolar concentrations.[15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[15]
Table 1: Cytotoxic Activity of Selected Furan-2-Carboxamide Derivatives against MCF-7 Breast Cancer Cells [15]
| Compound | IC₅₀ (µM) |
| Compound 4 | 4.06 |
| Compound 7 | 2.96 |
| Staurosporine (Control) | - |
Antimicrobial and Antibiofilm Activity
Furan derivatives have a long history as antimicrobial agents, with nitrofurantoin being a well-known example used to treat urinary tract infections.[2] More recently, research has focused on developing furan-2-carboxamides as antibiofilm agents.[16] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain furan-2-carboxamide derivatives have been shown to reduce biofilm formation in pathogens like Pseudomonas aeruginosa.[16]
Antidiabetic Properties
Recent studies have highlighted the potential of furan-2-carboxylic acid derivatives in the treatment of type 2 diabetes mellitus.[17] Phenotypic screening has identified compounds that can inhibit gluconeogenesis, a key pathway in the overproduction of glucose in diabetic patients.[17] Lead compounds have demonstrated efficacy in animal models, reducing both fasting and non-fasting blood glucose levels.[17]
Sustainable Production: Furan-2,5-dicarboxylic Acid from Biomass
Furan-2,5-dicarboxylic acid (FDCA) is a bio-based platform chemical that can be derived from the dehydration of sugars.[18][19] It is considered a promising renewable alternative to petroleum-derived terephthalic acid, a key monomer in the production of polyethylene terephthalate (PET).[19] The catalytic conversion of biomass to FDCA typically involves the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the oxidation of HMF to FDCA.[18]
Caption: Pathway for the conversion of biomass to FDCA.
Future Perspectives
The discovery and development of furan-2-carboxylic acid derivatives continue to be a vibrant area of research. The combination of established synthetic methodologies with modern catalytic techniques provides a powerful platform for the creation of novel molecular architectures. The diverse pharmacological activities exhibited by this class of compounds ensure their continued relevance in the quest for new therapeutic agents. Furthermore, the sustainable production of furan-based platform chemicals from biomass opens up exciting opportunities for the development of green polymers and materials.
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El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Sayed, M. A. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]
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Dołowy, M., Pyka, A., & Bober, K. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 17(6), 6593-6611. [Link]
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Castillo-Mata, C. A., Pérez-Sánchez, A., Romero-Manzanares, A., Castillo, E., & González-Valdez, J. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 30(10), e202303429. [Link]
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Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
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MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]
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Spectroscopic Data for 5-tert-butylfuran-2-carboxylic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-tert-butylfuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.
Introduction
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound that will influence its spectra are:
-
Furan Ring: An aromatic five-membered heterocycle containing two C=C double bonds and an oxygen atom. This will give rise to characteristic signals in both NMR and IR spectroscopy.
-
Carboxylic Acid Group (-COOH): This functional group has highly characteristic IR absorptions and a unique, exchangeable proton signal in ¹H NMR.
-
tert-Butyl Group (-C(CH₃)₃): A bulky aliphatic group that will produce a very distinct singlet in the ¹H NMR spectrum due to the magnetic equivalence of its nine protons.
Caption: 2D structure of this compound.
I. Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making it an excellent tool for identifying functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.[1][2]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal.[2] A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Predicted IR Spectrum and Interpretation:
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| 3300-2500 (very broad) | O-H stretch (carboxylic acid dimer) | This extremely broad and characteristic band is due to the strong hydrogen bonding between two molecules of the carboxylic acid.[3][4][5][6] |
| ~2960 (sharp) | C-H stretch (tert-butyl) | Symmetric and asymmetric stretching of the C-H bonds in the methyl groups. |
| ~1710 (strong, sharp) | C=O stretch (carboxylic acid dimer) | The strong carbonyl absorption is a key indicator of the carboxylic acid. Its position suggests a conjugated system (with the furan ring) and the presence of hydrogen-bonded dimers.[3][4][6] |
| ~1600 and ~1470 | C=C stretch (furan ring) | Aromatic C=C stretching vibrations of the furan ring. |
| ~1440 and ~1365 | C-H bend (tert-butyl) | Characteristic bending vibrations for the tert-butyl group. |
| ~1300 | C-O stretch (coupled with O-H bend) | Stretching of the C-O single bond of the carboxylic acid, often coupled with the in-plane O-H bend.[3] |
| ~920 (broad) | O-H bend (out-of-plane) | A broad band characteristic of the out-of-plane bending of the hydroxyl group in a carboxylic acid dimer.[3] |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. The chemical shift of a nucleus is sensitive to its electronic environment, and the coupling between neighboring nuclei provides information about connectivity.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7] DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and prevent the rapid exchange of the acidic proton.[7]
-
Data Acquisition: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
-
Instrument Parameters:
-
¹H NMR: Standard pulse sequence, spectral width of ~16 ppm, sufficient number of scans for good signal-to-noise.
-
¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm.
-
A. ¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and appears far downfield.[8][9] Its broadness is due to hydrogen bonding and potential exchange. This peak would disappear upon addition of D₂O. |
| ~7.2-7.4 | Doublet | 1H | H-3 (furan) | The proton at position 3 of the furan ring, adjacent to the carboxylic acid. It is expected to be a doublet due to coupling with the proton at position 4. |
| ~6.3-6.5 | Doublet | 1H | H-4 (furan) | The proton at position 4 of the furan ring, adjacent to the tert-butyl group. It will appear as a doublet due to coupling with the proton at position 3. |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a single, strong singlet. |
B. ¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~160-165 | C=O (carboxyl) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic region for carboxylic acids.[4][8] |
| ~165-170 | C-5 (furan) | The furan carbon attached to the tert-butyl group. It is expected to be the most downfield of the furan carbons due to the substitution. |
| ~145-150 | C-2 (furan) | The furan carbon attached to the carboxylic acid group. |
| ~120-125 | C-3 (furan) | The furan carbon bearing a proton, adjacent to the carboxylic acid. |
| ~110-115 | C-4 (furan) | The furan carbon bearing a proton, adjacent to the tert-butyl group. |
| ~32-35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~28-30 | -C(CH₃ )₃ | The equivalent methyl carbons of the tert-butyl group. |
III. Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
Experimental Protocol (Electron Ionization - EI-MS):
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons.[10]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum and Interpretation:
The mass spectrum of this compound will provide the molecular weight and valuable structural information from its fragmentation pattern.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 168, corresponding to the molecular weight of the compound (C₉H₁₂O₃).
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Interpretation of Key Fragments:
| m/z | Proposed Fragment | Interpretation |
| 168 | [C₉H₁₂O₃]⁺˙ | Molecular ion. |
| 153 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group, leading to a stable tertiary carbocation. This is expected to be a prominent peak. |
| 123 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |
| 111 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical. |
| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation, which is very stable and often a base peak for compounds containing this group. |
Conclusion
This in-depth technical guide has outlined the predicted spectroscopic data for this compound across IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. By understanding the fundamental principles of each technique and the characteristic spectroscopic features of the furan, carboxylic acid, and tert-butyl moieties, a detailed and reliable structural elucidation can be achieved. The provided experimental protocols represent standard methodologies for the analysis of solid organic compounds, ensuring reproducible and high-quality data. This guide serves as a valuable resource for researchers and scientists in the comprehensive characterization of this and structurally related molecules.
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University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Substituted Furans in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold
Abstract
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic and steric properties, coupled with its ability to serve as a bioisostere for other aromatic systems like benzene and thiophene, have established it as a "privileged scaffold" in modern drug design.[2][3][4] This technical guide provides an in-depth exploration of the multifaceted applications of substituted furans in drug discovery and development. We will delve into the fundamental physicochemical properties of the furan nucleus, survey key synthetic methodologies, and examine its broad therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation. Furthermore, this guide will illuminate the critical structure-activity relationships that govern the biological effects of furan derivatives and provide detailed experimental protocols for their synthesis and biological evaluation.
The Furan Scaffold: Physicochemical Properties and Strategic Advantages in Drug Design
The furan ring's utility in medicinal chemistry stems from a unique combination of physical and chemical characteristics.[5] It is a planar, aromatic system with a dipole moment directed towards the oxygen atom, rendering it more polar than its carbocyclic counterpart, benzene.[5] This inherent polarity can influence a molecule's solubility, a critical parameter in drug development. The lone pair of electrons on the oxygen atom makes the furan ring highly reactive in electrophilic substitution reactions, which typically occur at the 2-position.[3][6]
One of the most powerful applications of the furan scaffold is its role as a bioisostere for the phenyl ring.[1][3][4] Replacing a benzene ring with a furan can offer several advantages:
-
Improved Metabolic Stability: The furan ring can alter the metabolic profile of a drug candidate, potentially blocking sites of unwanted oxidation that may occur on a corresponding phenyl ring.[1][3]
-
Enhanced Receptor Interactions: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, introducing a new point of interaction with biological targets that is not possible with a benzene ring.[3]
-
Modified Physicochemical Properties: The substitution of a phenyl with a furan ring can fine-tune a compound's lipophilicity and aqueous solubility, which are crucial for optimizing its pharmacokinetic profile.[3][7]
Synthetic Strategies for Accessing Substituted Furans
A diverse array of synthetic methods have been developed to construct the furan nucleus, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling strategies.[2][8][9] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Furan Syntheses
Two of the most venerable and widely employed methods for furan synthesis are the Paal-Knorr and Feist-Benary syntheses.[2][8][10][11]
-
Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan.[2][6][8][10] It is a robust and high-yielding reaction with a broad substrate scope.[8][10]
-
Feist-Benary Furan Synthesis: This synthesis provides access to substituted furans from the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2][6][8][11]
Modern Synthetic Approaches
More contemporary methods often employ transition metal catalysis to achieve the synthesis of highly functionalized furans with excellent regioselectivity.[9][12] Palladium-catalyzed reactions, in particular, have proven to be powerful tools for constructing complex furan-containing molecules.[11][12] These methods include cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions, which allow for the introduction of a wide variety of substituents onto a pre-formed furan ring.[12]
Below is a diagram illustrating the general scheme of the Paal-Knorr furan synthesis.
Caption: Generalized workflow of the Paal-Knorr furan synthesis.
Therapeutic Applications of Substituted Furans
The versatility of the furan scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.[1][5][13] Furan-containing compounds have been investigated and developed for a wide range of therapeutic applications.
Anticancer Activity
Substituted furans have emerged as a promising class of anticancer agents, with compounds demonstrating cytotoxicity against a variety of cancer cell lines.[3][14][15][16] The mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][15][16] For example, certain furan-containing chalcones have shown potent antiproliferative effects.[1][17] The fusion of a furan ring to the chalcone scaffold has been demonstrated to significantly enhance anticancer activity.[1][17]
Table 1: Anticancer Activity of Furan-Fused Chalcones
| Compound | Modifications | IC50 (µM) on HL60 cells | Reference |
| 6a | Furan-ring fused, asymmetrical | 20.9 | [17] |
| 6e | 5-cinnamoyl-6-hydroxy-3-phenlybenzofenone | 12.3 | [17] |
| 8 | 7-cinnamoyl-6-hydroxybenzofuran | 17.2 | [17] |
| 9 | 2',4'-dihydroxychalcone (no furan) | 305 | [17] |
Antimicrobial Activity
Furan derivatives have a long history as antimicrobial agents.[13][18] Nitrofurantoin, a furan-containing antibiotic, is a well-established treatment for urinary tract infections.[3][13] Its mechanism of action involves the reduction of the nitro group within bacterial cells to form reactive intermediates that damage bacterial DNA and other macromolecules.[3] Numerous other substituted furans have been synthesized and evaluated for their antibacterial and antifungal properties, with many exhibiting potent activity against a range of pathogens.[5][18][19] The antimicrobial activity of furan derivatives is often influenced by the nature and position of substituents on the furan ring.[18]
Anti-inflammatory Activity
Several furan derivatives have demonstrated significant anti-inflammatory properties.[13][20][21] These compounds can exert their effects through various mechanisms, including the inhibition of inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as the MAPK and PPAR-γ pathways.[3][20][21] Some furan-containing compounds have been investigated as selective COX-2 inhibitors, which could offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Antiviral Activity
The furan scaffold is also present in a number of compounds with antiviral activity.[3][13] Researchers have explored furan derivatives as potential inhibitors of various viruses, including HIV, influenza, and hepatitis C.[2][3]
Neuroprotective Effects
Emerging research suggests that furan-containing compounds may have neuroprotective potential.[22][23][24] These compounds have been shown to possess antioxidant and anti-inflammatory properties, which are relevant to the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[22][23][24][25] Some furan derivatives may also modulate neurotransmitter systems, suggesting a role in treating neurological disorders like epilepsy and anxiety.[22] Furan fatty acids, for instance, have been shown to protect brain cells from oxidative stress-induced cell death.[26]
Structure-Activity Relationships (SAR) of Substituted Furans
The biological activity of furan-based compounds is highly dependent on the nature and position of the substituents on the furan ring.[1][3] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective furan-based drugs.[5]
Key SAR insights for furan derivatives include:
-
Substitution at C2 and C5 positions: Modifications at these positions are often critical for modulating the biological activity of furan compounds.[1][3]
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as a nitro group, can enhance the antibacterial and anticancer activity of furan derivatives.[3]
-
Fusion with other ring systems: Fusing the furan ring with other heterocyclic or aromatic systems, such as in benzofurans or furan-quinolines, can lead to compounds with enhanced biological activity and novel mechanisms of action.[3][15]
The following diagram illustrates how structural modifications on a furan scaffold can influence its biological activity.
Caption: Influence of substituents on the biological activity of the furan core.
Experimental Protocols
To provide a practical context for the concepts discussed, this section outlines a representative experimental protocol for the synthesis of a substituted furan and a common biological assay used to evaluate its anticancer activity.
Synthesis of 2,5-Dimethylfuran via Paal-Knorr Synthesis
This protocol describes the synthesis of 2,5-dimethylfuran from acetonylacetone, a classic example of the Paal-Knorr synthesis.
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Zinc chloride (anhydrous)
-
Dean-Stark apparatus
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine acetonylacetone (1 equivalent) and a catalytic amount of anhydrous zinc chloride (0.1 equivalents) in toluene.
-
Reflux and Water Removal: Heat the reaction mixture to reflux. The water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
-
Reaction Quenching: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure 2,5-dimethylfuran.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted furan compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted furan compound in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The furan scaffold continues to be a highly valuable and versatile building block in medicinal chemistry.[2][27] Its unique physicochemical properties and its ability to serve as a bioisostere for other aromatic rings provide medicinal chemists with a powerful tool for designing novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[1][3] The diverse range of biological activities exhibited by substituted furans, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, ensures that this privileged scaffold will remain an active area of research and development for the foreseeable future.[5][13][27] The ongoing development of innovative synthetic methodologies will further expand the chemical space accessible to researchers, paving the way for the discovery of the next generation of furan-based drugs.[9][12][28]
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- Exploring the Neuroprotective Potential of Furan-Containing Amino Acids.
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- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Benchchem.
- Synthesis and antibacterial activity studies of 3, 5-di substituted furan derivatives. (2022). International Journal of Research Trends and Innovation, 7(7).
- Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications, 11(10), 1471–1474.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research.
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- Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. (2017). Journal of Medicinal Chemistry, 60(10), 4374-4386.
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- Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress. (2013). Food & Function, 4(8), 1209-1215.
- A New Valuable Synthesis of Polyfunctionalized Furans Starting from β-Nitroenones and Active Methylene Compounds. (2018). Molecules, 23(11), 2824.
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Solubility Profile of 5-tert-butylfuran-2-carboxylic acid in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-tert-butylfuran-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility is a critical determinant of its utility, impacting everything from reaction kinetics and purification to formulation and bioavailability. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for understanding and determining its solubility profile. By analyzing its structural components and drawing parallels with related furan carboxylic acids, we offer a predictive overview of its behavior in various organic solvents. Furthermore, this document provides a detailed, field-proven protocol for the experimental determination of thermodynamic solubility, empowering researchers to generate precise and reliable data.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a fundamental physicochemical property that governs its behavior and application. In drug discovery, poor solubility can be a major hurdle, leading to low absorption and bioavailability.[1] In process chemistry, solubility dictates the choice of solvents for reactions, crystallization, and purification, directly impacting yield, purity, and cost-effectiveness.[2]
This guide addresses the solubility of this compound by:
-
Analyzing its molecular structure to predict its solubility in common organic solvents.
-
Providing a detailed, step-by-step experimental protocol for accurate solubility determination.
-
Discussing the key factors that influence the solubility of this compound class.
Physicochemical Properties & Structural Analysis
To understand the solubility of this compound, we must first examine its molecular structure and known properties.
Molecular Structure:
-
CAS Number: 56311-39-8
-
Molecular Formula: C₉H₁₂O₃[3]
-
Molecular Weight: 168.19 g/mol [3]
-
Melting Point: 104-105 °C[3]
The molecule possesses two key functional regions that dictate its solubility:
-
The Polar "Head": The furan ring, with its oxygen heteroatom, and the carboxylic acid group (-COOH) create a polar, hydrophilic region. The carboxylic acid is capable of acting as both a hydrogen bond donor and acceptor, a property that generally promotes solubility in polar, protic solvents.[4]
-
The Nonpolar "Tail": The tert-butyl group (-C(CH₃)₃) is a bulky, aliphatic moiety. It is nonpolar (lipophilic) and is expected to significantly influence the molecule's interaction with organic solvents.
Predicted Solubility Profile
Based on a first-principles analysis of the molecular structure and solubility data from analogous compounds like furan-2-carboxylic acid, we can establish a predicted solubility profile. Furan-2-carboxylic acid is known to be soluble in polar organic solvents like methanol, ethanol, and acetone.[4] The addition of the tert-butyl group to this core structure will modulate this behavior.
Key Predictions:
-
Increased Lipophilicity: The large, nonpolar tert-butyl group will increase the molecule's overall lipophilicity compared to furan-2-carboxylic acid.
-
Enhanced Solubility in Nonpolar Solvents: This increased lipophilicity suggests that this compound will exhibit greater solubility in solvents of low to medium polarity (e.g., toluene, methyl isobutyl ketone, ethyl acetate) than its non-substituted counterpart.
-
Reduced Solubility in Highly Polar Solvents: Conversely, the bulky nonpolar group may disrupt the hydrogen-bonding network with highly polar solvents, potentially leading to lower relative solubility in solvents like water compared to furan-2-carboxylic acid.
The following table summarizes the predicted solubility of this compound across a spectrum of common laboratory solvents. These predictions are qualitative and serve as a starting point for solvent screening and experimental verification.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group will readily form hydrogen bonds with these solvents. |
| Polar Aprotic | Acetone, Acetonitrile | Medium to High | Good dipole-dipole interactions are expected, though less favorable than hydrogen bonding. The tert-butyl group is well-solvated. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium | Moderate polarity and ability to accept hydrogen bonds. THF is expected to be a better solvent than diethyl ether. |
| Chlorinated | Dichloromethane (DCM) | Medium | DCM can solvate moderately polar compounds and the lipophilic tert-butyl group effectively. |
| Aromatic | Toluene | Low to Medium | The nonpolar character of toluene will favorably interact with the tert-butyl group, but less so with the polar head. |
| Aliphatic | Hexane, Heptane | Low | These nonpolar solvents will poorly solvate the polar carboxylic acid and furan ring, leading to low solubility. |
Factors Influencing Solubility
Several environmental and structural factors will significantly impact the solubility of this compound.
-
Temperature: For most organic acids, solubility is an endothermic process, meaning it increases with higher temperatures.[5][6] This is because the additional thermal energy helps overcome the intermolecular forces in the solid crystal lattice.
-
pH (in aqueous or buffered systems): The carboxylic acid group has a pKa that dictates its ionization state. In solutions with a pH above its pKa, the acid will be deprotonated to its carboxylate form (-COO⁻). This ionized form is significantly more polar and will exhibit much higher solubility in aqueous and polar protic solvents due to strong ion-dipole interactions.[4][5]
-
Solvent Polarity: As outlined in the table above, a solvent's ability to engage in hydrogen bonding and dipole-dipole interactions with the solute is a primary driver of solubility.
The interplay of these factors is visualized in the diagram below.
Caption: Key factors influencing the solubility of the target compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To move from prediction to precise data, the thermodynamic equilibrium solubility must be determined experimentally. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for its reliability, particularly for compounds with low solubility.[7][8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Principle: An excess of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is measured.
Workflow Diagram:
Caption: Workflow for the Shake-Flask equilibrium solubility method.
Step-by-Step Methodology:
-
Preparation:
-
1.1. Add an excess amount of crystalline this compound to a glass vial (e.g., 2-5 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
1.2. Add a precise volume of the desired organic solvent (e.g., 1.0 mL).
-
1.3. Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
2.1. Place the vials in an orbital shaker or rotator situated within a temperature-controlled incubator (e.g., 25 °C).
-
2.2. Agitate the vials at a constant speed for a predetermined period. A typical duration is 24 to 48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[8]
-
-
Phase Separation:
-
3.1. Remove the vials from the shaker and allow the undissolved solid to settle by gravity or by centrifugation (e.g., 10,000 rpm for 15 minutes). This step is critical to avoid aspirating solid particles.
-
3.2. Carefully withdraw an aliquot of the clear supernatant using a pipette. For high-purity analysis, a syringe filter (e.g., 0.22 µm PTFE) can be used.
-
-
Quantification:
-
4.1. Prepare a standard calibration curve of the compound in the same solvent.
-
4.2. Dilute the collected supernatant with the solvent to bring its concentration within the linear range of the calibration curve.
-
4.3. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[9][10]
-
-
Calculation:
-
5.1. Using the calibration curve, determine the concentration of the diluted sample.
-
5.2. Account for the dilution factor to calculate the final solubility of the compound in the solvent. Report the results in standard units, such as mg/mL or mol/L.
-
Conclusion
While direct, published solubility data for this compound is sparse, a robust scientific understanding of its likely behavior can be derived from its molecular structure and comparison with related furan analogs. This guide provides a predictive framework suggesting high solubility in polar protic solvents and moderate solubility in various polar aprotic and ether-based solvents, with the tert-butyl group enhancing its affinity for less polar environments. For definitive, quantitative results, the provided shake-flask experimental protocol offers a reliable and authoritative method for researchers to generate the precise data needed for process development, formulation, and further scientific investigation.
References
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- Ganesan, D. (n.d.). solubility experimental methods.pptx. SlideShare.
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- ResearchGate. (n.d.). Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions.
- MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.
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thermal stability of 5-tert-butyl-2-furoic acid
An In-Depth Technical Guide to the Thermal Stability of 5-tert-Butyl-2-Furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-tert-Butyl-2-furoic acid is a substituted furan derivative of increasing interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its thermal stability is a non-negotiable prerequisite for safe handling, storage, and process scale-up. This guide provides a framework for evaluating the from the perspective of a Senior Application Scientist. We will explore the core principles of thermal analysis, present detailed experimental protocols for key techniques, predict the compound's thermal behavior based on established chemical principles, and discuss the practical implications for laboratory and process safety. This document is designed not only to inform but also to equip researchers with the strategic rationale behind a robust thermal hazard assessment.
The Imperative of Thermal Stability in Drug Development
In the journey from discovery to market, a molecule's intrinsic properties dictate its fate. Thermal stability is a critical parameter that influences every stage:
-
Early-Stage Research: Inconsistent melting points or decomposition during routine heating can lead to irreproducible results in biological assays.
-
Process Chemistry & Scale-Up: An uncharacterized exothermic decomposition poses a significant risk of a runaway reaction, jeopardizing personnel and equipment. Knowledge of decomposition onsets and energy release is vital for defining safe operating limits.
-
Formulation & Storage: The long-term viability of a drug product is dependent on the API's ability to withstand temperature fluctuations during manufacturing, shipping, and storage without degradation.
For 5-tert-butyl-2-furoic acid, the presence of a carboxylic acid and a bulky tert-butyl group on a furan ring creates a unique electronic and steric profile. While the furan ring itself has known thermal liabilities, the substituents will modulate its stability. Therefore, a dedicated, systematic evaluation is not merely a recommendation but a necessity.
Physicochemical Profile of 5-tert-Butyl-2-Furoic Acid
A foundational understanding begins with the molecule's basic properties. While extensive data is not publicly available, we can compile the known identifiers and compare them to the parent compound, 2-furoic acid.
| Property | 5-tert-Butyl-2-Furoic Acid | 2-Furoic Acid (for comparison) |
| Molecular Formula | C₉H₁₂O₃ | C₅H₄O₃[1] |
| Molar Mass | 168.19 g/mol [2] | 112.08 g/mol [1] |
| CAS Number | 56311-39-8[2][3] | 88-14-2[1] |
| Appearance | White to pale yellow solid[2] | White crystalline powder[1] |
| Melting Point | Not widely reported | 128-132 °C[1][4] |
| Boiling Point | Not widely reported | 230-232 °C[1] |
The addition of the C₄H₉ group significantly increases the molecular weight. The tert-butyl group, being electron-donating, may influence the stability of the furan ring and the acidity of the carboxyl group, thereby altering the decomposition profile compared to the parent 2-furoic acid.
Core Methodologies for Thermal Hazard Assessment
A multi-technique approach is essential for a comprehensive thermal stability assessment. Each instrument provides a unique and complementary piece of the safety puzzle. The causality behind this three-pronged strategy is to screen, quantify, and simulate worst-case scenarios.
-
Differential Scanning Calorimetry (DSC): This is our first screening tool. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is exceptionally sensitive to thermal events like melting, crystallization, and decomposition. Its purpose is to rapidly identify the onset temperature of any exothermic (heat-releasing) or endothermic (heat-absorbing) event. A sharp exotherm is a red flag that warrants immediate further investigation.
-
Thermogravimetric Analysis (TGA): TGA provides quantitative information on mass changes associated with thermal events.[6] By heating a sample on a precision balance, we can determine at what temperature it begins to lose mass and how much mass is lost in each step. Its purpose is to correlate thermal events from DSC with physical processes. For example, a mass loss concurrent with a DSC exotherm strongly suggests decomposition.
-
Accelerating Rate Calorimetry (ARC): ARC is the gold standard for simulating a worst-case, adiabatic (zero heat loss) runaway reaction.[7][8] A sample is heated in a reinforced container, and once self-heating is detected, the instrument's environment perfectly matches the sample's temperature. This allows the reaction to proceed under its own generated heat, providing critical data on the time and temperature to maximum rate, and the maximum pressure generated.[9] Its purpose is to generate the kinetic and pressure data needed to design process safety relief systems and define critical operating parameters.
The logical workflow for analysis follows this sequence, moving from rapid screening to a detailed, worst-case scenario simulation.
Caption: Logical workflow for thermal hazard assessment.
Experimental Protocols: A Self-Validating System
The trustworthiness of thermal analysis data hinges on meticulous experimental design. The following protocols are designed to be self-validating by including system suitability checks and clear, reproducible steps.
Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of mass loss and quantify degradation steps.
-
Instrumentation: TGA instrument with a high-precision balance (e.g., ToronTGA Series or equivalent).[6]
-
Methodology:
-
Crucible Preparation: Use an aluminum or ceramic pan. Tare the empty pan on the TGA microbalance.
-
Sample Preparation: Place 5-10 mg of 5-tert-butyl-2-furoic acid into the tared pan. An accurate sample mass is critical for quantitative analysis.
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal stability without oxidative side reactions.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate is standard (e.g., ASTM E1131) and provides a good balance between resolution and experiment time.[6]
-
-
Data Analysis: Plot mass (%) vs. temperature (°C). Determine the onset temperature (Tₒ) of decomposition, defined as the temperature at which a significant deviation from the baseline is observed. Quantify the mass loss for each distinct step.
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To detect the melting point and the onset temperature of any exothermic decomposition.
-
Instrumentation: Heat-flux DSC (e.g., NETZSCH DSC 214 Polyma or equivalent).[5]
-
Methodology:
-
Crucible Preparation: Use a vented aluminum pan and lid. Venting prevents pressure buildup that could distort the thermal baseline.
-
Sample Preparation: Weigh 2-5 mg of 5-tert-butyl-2-furoic acid into the pan and seal it.
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at 10 °C/min. Using the same heating rate as the TGA allows for direct correlation of thermal events.
-
-
Data Analysis: Plot heat flow (W/g) vs. temperature (°C). Identify the endotherm corresponding to the melt. Critically, identify the onset temperature of any exothermic peaks, which indicate decomposition.
-
Anticipated Thermal Behavior & Decomposition Pathway
In the absence of specific published data for 5-tert-butyl-2-furoic acid, we can formulate a scientifically grounded hypothesis based on its parent structure, 2-furoic acid. Studies on 2-furoic acid show that its thermal degradation is activated at temperatures around 140-160 °C, proceeding via decarboxylation to form furan.[10][11][12]
We can predict that 5-tert-butyl-2-furoic acid will follow a similar primary decomposition pathway: thermal decarboxylation. The bulky tert-butyl group is a stable alkyl substituent and is not expected to be the primary point of fragmentation. The reaction would proceed as follows:
Caption: The predicted primary thermal decomposition pathway.
The key question is how the tert-butyl group will affect the onset temperature. The electron-donating nature of the alkyl group may slightly stabilize the furan ring, potentially increasing the decomposition temperature compared to the 140-160 °C range of the parent acid. However, this effect is likely to be modest.
Anticipated Analytical Results
| Analysis | Parameter | Predicted Observation | Rationale |
| TGA | Onset Temperature (Tₒ) | ~150 - 180 °C | Based on the decarboxylation of 2-furoic acid, with a potential slight increase in stability from the tert-butyl group. |
| Mass Loss | ~26.2% | This corresponds to the loss of the carboxylic acid group (COOH, 45 g/mol ) as CO₂ (44 g/mol ). (44.01 / 168.19 * 100). | |
| DSC | Endotherm | One sharp peak | Corresponds to the melting of the crystalline solid. |
| Exotherm | Onset ~150 - 180 °C | Corresponds to the energy released during the decarboxylation reaction. The onset should align closely with the TGA mass loss. |
Implications for Safe Handling and Storage
Synthesizing the predicted data into actionable advice is the ultimate goal of this analysis.
-
Storage: The compound is expected to be chemically stable under standard ambient conditions (room temperature). It should be stored in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[13][14] The container should be kept tightly sealed.
-
Handling: Standard laboratory PPE (gloves, safety glasses) should be used.[13][15] Avoid creating and inhaling dust.[14] All handling that involves heating must be conducted with extreme caution.
-
Process Safety:
-
AVOID HEATING ABOVE 140 °C: Based on the predicted onset, any process step involving heating (e.g., drying, reaction) should maintain a significant safety margin below this temperature.
-
INERT ATMOSPHERE: If heating is unavoidable, conducting the process under an inert atmosphere (e.g., nitrogen) is critical to prevent oxidative side reactions that could lower the decomposition temperature or increase the energy release.
-
SCALE-UP CONSIDERATIONS: Before any scale-up, an ARC study is mandatory to quantify the adiabatic temperature and pressure rise. This data is essential for designing appropriate cooling and emergency relief systems. A process that is manageable at the 1-gram scale can become a dangerous runaway reaction at the 1-kilogram scale if the heat of decomposition cannot be dissipated.
-
Conclusion
While direct, published thermal decomposition data for 5-tert-butyl-2-furoic acid is limited, a robust safety and handling strategy can be developed through a combination of established analytical techniques and well-founded chemical principles. By leveraging data from the parent compound, 2-furoic acid, we predict a primary decomposition pathway of thermal decarboxylation with an onset temperature likely in the range of 150-180 °C. This prediction provides a clear, conservative basis for safe laboratory handling. However, for any process development or scale-up activities, this hypothesis must be verified experimentally using the TGA, DSC, and ARC protocols detailed in this guide. A proactive and systematic approach to thermal hazard assessment is fundamental to ensuring safety, reproducibility, and success in research and drug development.
References
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- ChemBK. (2024). 5-tert-Butyl-2-furoic acid.
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- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 2-Furoic acid.
- Fisher Scientific. (2025). Safety Data Sheet for 5-Nitro-2-furoic acid.
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- Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A, 28(8), 1012-1019.
- Sigma-Aldrich. (n.d.). 2-Furoic acid, 98%.
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- NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC).
- PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
The Synthetic Utility of 5-tert-butylfuran-2-carboxylic acid: A Guide for the Modern Organic Chemist
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary organic synthesis, the furan scaffold continues to be a cornerstone for the construction of a diverse array of bioactive molecules and advanced materials. Among the myriad of functionalized furans, 5-tert-butylfuran-2-carboxylic acid emerges as a particularly intriguing building block. The presence of the sterically demanding tert-butyl group at the C5 position, juxtaposed with the versatile carboxylic acid functionality at C2, imparts unique electronic and steric properties to the molecule. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this compound in organic synthesis. We will delve into the causality behind experimental choices, providing a framework for the rational design of synthetic routes leveraging this valuable reagent. Furan-2,5-dicarboxylic acid (FDCA), a related compound, is recognized as a key bio-based building block, particularly for the production of sustainable polymers like poly(ethylene 2,5-furandicarboxylate) (PEF), a promising alternative to PET.[1][2][3] The principles governing the reactivity of such furan dicarboxylic acids can often be extrapolated to understand the potential of monosubstituted analogs like this compound.
Molecular Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Appearance | White to pale yellow solid | [4] |
| Solubility | Soluble in many organic solvents | [4] |
While a dedicated, publicly available high-resolution spectrum for this compound is not readily found, its expected spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
| Spectroscopic Data | Predicted Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Rationale |
| ¹H NMR (CDCl₃) | ||
| -COOH | 10.0 - 12.0 (broad s) | The acidic proton of a carboxylic acid is typically highly deshielded. |
| Furan H (C3) | ~7.2 (d) | The proton at C3 is coupled to the proton at C4. |
| Furan H (C4) | ~6.2 (d) | The proton at C4 is coupled to the proton at C3. |
| -C(CH₃)₃ | ~1.3 (s) | The nine equivalent protons of the tert-butyl group will appear as a singlet. |
| ¹³C NMR (CDCl₃) | ||
| -COOH | 160 - 165 | The carbonyl carbon of the carboxylic acid. |
| Furan C (C2) | ~148 | The carbon bearing the carboxylic acid group. |
| Furan C (C5) | ~165 | The carbon bearing the tert-butyl group, significantly downfield due to the substituent. |
| Furan C (C3) | ~120 | |
| Furan C (C4) | ~108 | |
| -C (CH₃)₃ | ~33 | The quaternary carbon of the tert-butyl group. |
| -C(CH₃ )₃ | ~28 | The methyl carbons of the tert-butyl group. |
| IR (KBr) | ||
| O-H stretch | 2500-3300 (broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid. |
| C=O stretch | 1680-1710 | Carbonyl stretch of an α,β-unsaturated carboxylic acid. |
| C-H stretch | 2850-3000 | Aliphatic C-H stretches of the tert-butyl group. |
| Furan ring stretches | ~1580, ~1470 | Characteristic absorptions for the furan ring. |
Core Synthetic Applications and Protocols
The reactivity of this compound is primarily dictated by its carboxylic acid group. This functionality serves as a versatile handle for a variety of transformations, most notably amide bond formation and esterification. The tert-butyl group, while sterically hindering, also provides a lipophilic domain and can influence the electronic properties of the furan ring, potentially modulating the reactivity of the molecule and the biological activity of its derivatives.
Amide Bond Formation: Accessing Novel Amide Libraries
The synthesis of amides is a cornerstone of medicinal chemistry, and this compound is an excellent starting point for generating libraries of novel furan-containing amides. These derivatives have potential applications as enzyme inhibitors or receptor modulators. The general workflow for amide bond formation involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.
Workflow for Amide Bond Formation
Sources
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Application Notes and Protocols for the Esterification of 5-tert-butylfuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Esterification of a Sterically Hindered Furan Derivative
5-tert-butylfuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatives, particularly the corresponding esters, are key intermediates in the synthesis of novel compounds with potential therapeutic applications. The esterification of this carboxylic acid, however, presents a notable challenge due to the steric hindrance imposed by the bulky tert-butyl group at the 5-position of the furan ring. This steric impediment can significantly hinder the approach of the alcohol nucleophile to the carbonyl carbon, often leading to low yields or the failure of standard esterification procedures.
This comprehensive guide provides a detailed exploration of various protocols for the successful esterification of this compound. We will delve into the mechanistic rationale behind each method, offering field-proven insights to aid in the selection of the most appropriate protocol based on the desired ester, available reagents, and the sensitivity of the substrates. The protocols described herein are designed to be self-validating, with a focus on achieving high yields and purity.
Method Selection: A Strategic Approach to Overcoming Steric Hindrance
The choice of esterification method is paramount to the successful synthesis of 5-tert-butylfuran-2-carboxylate esters. Three primary strategies will be discussed, each with its own set of advantages and considerations:
-
Fischer-Speier Esterification: A classic acid-catalyzed method that is often the first choice for its simplicity and cost-effectiveness. However, its efficacy can be limited by the steric hindrance of the substrate.
-
Steglich Esterification: A powerful and mild method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst. It is particularly well-suited for sterically demanding carboxylic acids and acid-labile substrates.[1]
-
Acid Chloride Formation Followed by Esterification: A two-step approach that involves the activation of the carboxylic acid to a more reactive acid chloride intermediate. This method is highly effective for hindered systems but requires an additional synthetic step.
The following sections will provide detailed protocols for each of these methods, along with a discussion of their underlying mechanisms and key experimental parameters.
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4] To drive the reaction towards the ester product, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[3][4]
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the equilibrium towards the formation of the ester.
-
Heat: The reaction is typically heated to reflux to increase the reaction rate.
-
Water Removal: For less volatile alcohols, a Dean-Stark apparatus can be employed to azeotropically remove water as it is formed, further driving the equilibrium towards the product.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., methanol or ethanol, serving as the solvent).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio | Typical Amount |
| This compound | 1.0 | 1.0 g |
| Alcohol (e.g., Methanol) | Excess (Solvent) | 20 mL |
| Sulfuric Acid (conc.) | 0.1 | 0.05 mL |
Note: Yields for this method with sterically hindered substrates may be moderate.
Experimental Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild and highly efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][5] This method is particularly advantageous for sterically hindered substrates and those sensitive to acidic conditions.[1]
Causality of Experimental Choices:
-
DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1]
-
DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the ester. The use of DMAP is crucial for efficient esterification and suppresses the formation of the N-acylurea byproduct.[1]
-
Aprotic Solvent: The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent side reactions with the solvent.
-
Room Temperature: The mild reaction conditions, often at room temperature, make this method suitable for sensitive substrates.[5]
Experimental Protocol:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of DCM.[5]
-
Combine the filtrate and the washings, and wash successively with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio |
| This compound | 1.0 |
| Alcohol | 1.2 |
| DCC | 1.1 |
| DMAP | 0.1 |
Note: This method generally provides good to excellent yields for sterically hindered esters.
Experimental Workflow Diagram:
Sources
Application Notes and Protocols for the Agricultural Research of 5-tert-butylfuran-2-carboxylic acid
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-tert-butylfuran-2-carboxylic acid in agricultural research. While the specific bioactivity of this compound is still under exploration, the furan chemical scaffold is present in numerous compounds with significant biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] This guide outlines detailed protocols for the systematic evaluation of this compound as a potential herbicide, fungicide, insecticide, and plant growth regulator. The protocols are designed to be self-validating and are grounded in established scientific principles and methodologies.
Introduction: The Potential of Furan Derivatives in Agriculture
Furan-containing compounds represent a versatile class of heterocyclic molecules with a wide range of biological activities.[1][2] In agriculture, the furan ring serves as a key pharmacophore in various pesticides. For instance, certain furan derivatives have been investigated for their insecticidal properties, while others form the basis of fungicidal compounds.[3] The herbicidal potential of furan-related structures is also an active area of research. The subject of this guide, this compound, possesses a furan ring substituted with a carboxylic acid group and a bulky tert-butyl group. These functional groups can significantly influence the molecule's polarity, stability, and interaction with biological targets, making it a candidate for screening in various agricultural applications.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 56311-39-8 | [4] |
| Molecular Formula | C₉H₁₂O₃ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Melting Point | 104-105 °C | [4] |
| Structure | PubChem |
Potential as a Fungicidal Agent
Many commercial fungicides act by inhibiting mitochondrial respiration, a crucial energy-producing process in fungi.[5] A key target is the enzyme succinate dehydrogenase (SDH).[1][3][4][5][6] The carboxylic acid moiety in this compound could potentially interact with the active site of enzymes like SDH. The following protocols outline a screening process to determine its antifungal efficacy.
In Vitro Antifungal Assay: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic fungi. The MIC is the lowest concentration that prevents visible growth.[7][8][9]
Experimental Protocol:
-
Preparation of Test Compound:
-
Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions in RPMI 1640 medium to achieve a concentration range of 0.125 to 256 µg/mL in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Culture fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum) on Potato Dextrose Agar (PDA) for 5-7 days.
-
Harvest spores and suspend them in sterile saline with 0.05% Tween 80.
-
Adjust the spore suspension to a concentration of 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Assay Procedure:
-
Add 100 µL of the fungal spore suspension to each well of the microtiter plate containing the diluted test compound.
-
Include a positive control (commercial fungicide, e.g., boscalid) and a negative control (DMSO without the test compound).
-
Incubate the plates at 25°C for 48-72 hours.
-
-
MIC Determination:
-
Visually assess fungal growth in each well. The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Data Presentation:
| Fungal Species | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Botrytis cinerea | [Record Value] | [Record Value] |
| Sclerotinia sclerotiorum | [Record Value] | [Record Value] |
| Fusarium graminearum | [Record Value] | [Record Value] |
Fungicidal Mechanism of Action (Hypothetical Workflow)
Should the compound exhibit significant antifungal activity, the following workflow can be employed to investigate its potential mechanism of action, focusing on SDH inhibition.
Caption: Workflow for investigating the fungicidal mechanism of action.
Potential as a Herbicidal Agent
Herbicides act by disrupting essential biological processes in plants, such as photosynthesis, amino acid synthesis, or cell division.[10][11][12][13] The structural features of this compound warrant its evaluation for herbicidal activity.
Pre- and Post-Emergence Herbicidal Screening
This protocol evaluates the herbicidal effect of the test compound when applied to the soil before weed emergence (pre-emergence) and directly to the foliage after emergence (post-emergence).
Experimental Protocol:
-
Plant Material:
-
Use seeds of common monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weeds.
-
Sow seeds in small pots filled with a standard potting mix.
-
-
Compound Application:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetone) with a surfactant at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha).
-
Pre-emergence: Apply the test solution to the soil surface immediately after sowing.
-
Post-emergence: Apply the test solution to the foliage of 2-3 leaf stage seedlings.
-
-
Growth Conditions and Evaluation:
-
Maintain the pots in a greenhouse with controlled temperature and light conditions.
-
After 14-21 days, visually assess the percentage of weed control (0% = no effect, 100% = complete kill) and phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting).
-
Measure the fresh and dry weight of the aerial parts of the plants.
-
Data Presentation:
| Weed Species | Application | Rate (g a.i./ha) | % Control | Fresh Weight Reduction (%) |
| E. crus-galli | Pre-emergence | 100 | [Record] | [Record] |
| 500 | [Record] | [Record] | ||
| Post-emergence | 100 | [Record] | [Record] | |
| 500 | [Record] | [Record] | ||
| A. retroflexus | Pre-emergence | 100 | [Record] | [Record] |
| 500 | [Record] | [Record] | ||
| Post-emergence | 100 | [Record] | [Record] | |
| 500 | [Record] | [Record] |
Herbicidal Target Discovery Workflow
Caption: A workflow for identifying the potential herbicidal mechanism of action.
Potential as an Insecticidal Agent
The furan ring is a component of some natural and synthetic insecticides.[3] The potential of this compound as an insecticide can be assessed through contact and ingestion bioassays.
Insecticidal Bioassays
A. Contact Toxicity Assay:
-
Test Insects: Use a model insect such as the common fruit fly (Drosophila melanogaster) or a relevant agricultural pest like aphids.
-
Application: Dissolve the test compound in acetone to prepare various concentrations. Apply 1 mL of each solution to the inner surface of a glass vial and allow the solvent to evaporate, leaving a thin film of the compound.
-
Procedure: Introduce a known number of insects (e.g., 20) into each vial. Seal the vials with cotton plugs.
-
Evaluation: Record insect mortality at 24 and 48 hours. Calculate the LC₅₀ (lethal concentration to kill 50% of the population).
B. Leaf-Dip Feeding Assay:
-
Test Insects: Use a leaf-feeding insect such as the larvae of the diamondback moth (Plutella xylostella).
-
Application: Prepare aqueous solutions of the test compound with a surfactant. Dip leaf discs from a suitable host plant (e.g., cabbage) into the solutions for 10 seconds.
-
Procedure: Allow the leaf discs to air dry and place them in a Petri dish with a moistened filter paper. Introduce a known number of insect larvae (e.g., 10) into each Petri dish.
-
Evaluation: After 48-72 hours, record larval mortality and assess the degree of feeding inhibition compared to a control group.
Potential as a Plant Growth Regulator
Some carboxylic acids can mimic or interfere with plant hormones, thereby acting as plant growth regulators (PGRs).[14] The effect of this compound on plant growth can be screened using a model plant system.
Plant Growth Regulation Screening
Experimental Protocol:
-
Plant System: Use Arabidopsis thaliana as a model plant due to its small size and rapid life cycle.
-
Growth Medium: Prepare a sterile agar-based growth medium (e.g., Murashige and Skoog) in Petri dishes. Incorporate the test compound into the medium at various concentrations (e.g., 1, 10, 50, 100 µM).
-
Procedure:
-
Sterilize and sow Arabidopsis seeds on the surface of the agar.
-
Seal the plates and place them in a growth chamber with controlled light and temperature.
-
-
Evaluation: After 10-14 days, measure key growth parameters:
-
Primary root length
-
Number of lateral roots
-
Fresh and dry weight of seedlings
-
Compare the results to a control group grown on a medium without the test compound.
-
Data Presentation:
| Concentration (µM) | Primary Root Length (mm) | Lateral Root Number | Seedling Fresh Weight (mg) |
| 0 (Control) | [Record] | [Record] | [Record] |
| 1 | [Record] | [Record] | [Record] |
| 10 | [Record] | [Record] | [Record] |
| 50 | [Record] | [Record] | [Record] |
| 100 | [Record] | [Record] | [Record] |
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic framework for the initial screening and characterization of this compound for potential agricultural applications. Positive results in any of these assays would warrant further investigation, including dose-response studies, evaluation against a broader range of target organisms, and studies to elucidate the specific mechanism of action. The structural novelty of this compound makes it an intriguing candidate for the discovery of new active ingredients for crop protection and management.
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Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271. Retrieved from [Link]
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Paurobally, D., et al. (2019). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. International Journal of Molecular Sciences, 20(23), 5972. Retrieved from [Link]
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Walter, H. (2016). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]
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Sosnoskie, L. M. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. University of California Agriculture and Natural Resources. Retrieved from [Link]
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Ben-Jannet, H., et al. (2019). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Toxics, 7(4), 53. Retrieved from [Link]
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Li, M., et al. (2021). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Journal of Agricultural and Food Chemistry, 69(26), 7237-7253. Retrieved from [Link]
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Gotor-Vila, A., et al. (2017). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Molecules, 22(8), 1216. Retrieved from [Link]
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Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(1), 10. Retrieved from [Link]
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Limacher, A., et al. (2007). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 45(7), 1161-1175. Retrieved from [Link]
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Li, Y., et al. (2021). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 26(15), 4486. Retrieved from [Link]
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Parzefall, W. (2008). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 48(7), 597-606. Retrieved from [Link]
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Vranová, J., & Ciesarová, Z. (2009). Furan in Food - a Review. Czech Journal of Food Sciences, 27(1), 1-10. Retrieved from [Link]
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Zhang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7356. Retrieved from [Link]
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Athanassiou, C. G., et al. (2018). Testing the Insecticidal Activity of Nanostructured Alumina on Sitophilus oryzae (L.) (Coleoptera: Curculionidae) Under Laboratory Conditions Using Galvanized Steel Containers. Insects, 9(3), 85. Retrieved from [Link]
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Ishida, T., et al. (2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. ACS Omega, 9(16), 18017–18025. Retrieved from [Link]
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De Vooght-Johnson, R. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(3), 966-976. Retrieved from [Link]
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Definitive Analytical Strategies for the Quantification and Characterization of 5-tert-butylfuran-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust analytical methodologies for the detection, quantification, and structural confirmation of 5-tert-butylfuran-2-carboxylic acid. Recognizing the importance of this compound as a potential synthetic intermediate or impurity in pharmaceutical development, we present validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural elucidation. Each section explains the scientific rationale behind the chosen parameters and provides detailed, step-by-step protocols suitable for implementation in a modern analytical laboratory.
Introduction
This compound is a substituted furan derivative. Furan-containing molecules are significant in medicinal chemistry, appearing in numerous biologically active compounds and serving as versatile building blocks in organic synthesis.[1][2] The presence of the carboxylic acid and the bulky tert-butyl group gives the molecule distinct physicochemical properties that must be considered during analytical method development. The accurate and precise measurement of this compound is critical for process control, impurity profiling, and stability testing in drug development and manufacturing.
This document provides a multi-platform analytical approach, ensuring that researchers can select the most appropriate technique based on their specific requirements, whether for routine quality control, trace-level impurity detection, or definitive structural analysis.
Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method design.
| Property | Value | Source |
| Chemical Name | 5-(tert-butyl)furan-2-carboxylic acid | [3] |
| CAS Number | 56311-39-8 | [3] |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | Solid | [4] |
| Predicted LogP | 2.58 | [5] |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for quantifying non-volatile and semi-volatile organic compounds in pharmaceutical matrices. A reversed-phase method is ideal for this compound, leveraging the molecule's moderate polarity.
Scientific Rationale
The selection of a C18 stationary phase provides a non-polar surface that retains the analyte through hydrophobic interactions with its tert-butyl and furan moieties. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous component. The addition of an acid (e.g., formic acid) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, uncharged form of the analyte.[6][7] This leads to a more stable retention time, improved peak shape, and enhanced retention on the non-polar C18 column. UV detection is suitable due to the conjugated π-system of the furan ring, which provides a chromophore for reliable detection.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV Quantification
A. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol, HPLC grade (for washing)
B. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic: 60:40 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm |
| Run Time | ~10 minutes |
C. Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample material and dissolve it in the diluent to achieve an expected final concentration within the calibration range.
-
System Setup: Equilibrate the HPLC system with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the blank (diluent), followed by the calibration standards and then the samples.
-
Data Processing: Plot the peak area of the calibration standards against their concentrations to generate a linear regression curve. Use the equation of the line to calculate the concentration of this compound in the prepared samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional sensitivity and selectivity, making it ideal for identifying and quantifying trace levels of the analyte. Due to the low volatility of the carboxylic acid, a derivatization step is required to convert it into a more volatile form.[8]
Scientific Rationale
Direct injection of carboxylic acids into a GC system often results in poor peak shape and thermal degradation. Derivatization, specifically methylation, converts the polar -COOH group into a non-polar methyl ester (-COOCH₃). This transformation significantly increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[8] Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns. The resulting mass spectrum, with its unique molecular ion and fragment ions, serves as a chemical fingerprint for unambiguous identification.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis with derivatization.
Detailed Protocol: GC-MS Identification
A. Materials and Reagents:
-
Sample containing this compound
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Sodium methoxide, 0.5 M in methanol
-
Glacial acetic acid
-
n-Hexane, GC grade
-
Nitrogen gas, high purity
B. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split 10:1 for higher conc.) |
| Oven Program | Start at 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50 - 400 |
C. Procedure:
-
Derivatization: In a clean vial, dissolve the sample residue in 0.2 mL of toluene. Add 0.4 mL of 0.5 M sodium methoxide in methanol.[8]
-
Reaction: Cap the vial tightly and heat at 50°C for 10 minutes.[8]
-
Neutralization & Extraction: Cool the vial. Add 20 µL of glacial acetic acid to neutralize the base, followed by 1 mL of ultrapure water. Extract the derivatized analyte by adding 1 mL of n-hexane, vortexing for 1 minute, and allowing the layers to separate. Repeat the extraction twice more.
-
Drying and Reconstitution: Combine the n-hexane layers and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of n-hexane for injection.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Processing: Identify the peak corresponding to methyl 5-tert-butylfuran-2-carboxylate in the total ion chromatogram. Confirm its identity by comparing the acquired mass spectrum with a reference library or by interpreting the fragmentation pattern (expecting a molecular ion and fragments corresponding to the loss of methoxy and tert-butyl groups).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's identity and purity.
Scientific Rationale
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The carboxylic acid proton is highly diagnostic, appearing as a broad singlet at a very downfield chemical shift (10-13 ppm).[9] ¹³C NMR identifies all unique carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield position (170-185 ppm).[10] Together, these one-dimensional experiments can confirm the major structural features of this compound.
NMR Analysis Workflow Diagram
Caption: General workflow for NMR structural analysis.
Detailed Protocol: NMR Structural Confirmation
A. Materials and Reagents:
-
This compound sample (~5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) containing 0.03% TMS as an internal standard.
B. Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
C. Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Insert the sample into the spectrometer. Perform standard shimming procedures to optimize magnetic field homogeneity. Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum using standard instrument parameters.
-
Data Interpretation (Expected Signals in CDCl₃):
-
¹H NMR:
-
~1.35 ppm (singlet, 9H): Protons of the tert-butyl group.
-
~6.25 ppm (doublet, 1H): Furan proton at position 4.
-
~7.20 ppm (doublet, 1H): Furan proton at position 3.
-
~11-12 ppm (broad singlet, 1H): Carboxylic acid proton.[9]
-
-
¹³C NMR:
-
~30 ppm: Methyl carbons of the tert-butyl group.
-
~33 ppm: Quaternary carbon of the tert-butyl group.
-
~110 ppm: Furan carbon at position 4.
-
~120 ppm: Furan carbon at position 3.
-
~145 ppm: Furan carbon at position 2 (attached to COOH).
-
~165 ppm: Furan carbon at position 5 (attached to t-Bu).
-
~160-165 ppm: Carbonyl carbon of the carboxylic acid.[9]
-
-
Method Validation Overview
Any analytical method intended for regulatory or quality control purposes must be validated to ensure it is fit for purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[11][12] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.
| Parameter | Description | How to Assess |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (impurities, matrix). | Analyze blank, placebo, and spiked samples to demonstrate lack of interference at the analyte's retention time. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Analyze a series of standards (typically 5-6 levels) and perform linear regression analysis (R² ≥ 0.999). |
| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. | Confirmed by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120% of target conc.). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/instruments). Expressed as %RSD. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1 and confirmed by analyzing standards at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Varies parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). |
Conclusion
The analytical methods presented provide a comprehensive toolkit for the analysis of this compound. The HPLC-UV method is robust and reliable for routine quantification. The GC-MS method offers superior sensitivity and specificity for trace-level detection and identification, provided an appropriate derivatization step is performed. Finally, NMR spectroscopy serves as the definitive tool for absolute structural confirmation. The selection of a specific method should be guided by the analytical problem at hand, and proper method validation is essential to ensure data of the highest quality and integrity.
References
- Benchchem. Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide.
- National Institutes of Health (NIH). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma.
- ResearchGate. (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
- MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- The Royal Society of Chemistry. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(.
- Benchchem. Spectroscopic Profile of 2-Furancarboxylic Acid: A Technical Guide.
- Walsh Medical Media. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aqueous Extract of Daniellia oliveri Stem Bark.
- PharmaTutor. Analytical method validation: A brief review.
- Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Gavin Publishers. Validation of Analytical Methods: A Review.
- PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Google Patents. CN102329327B - Furan derivatives and preparation method and application thereof.
- Benchchem. A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.
- Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- Echemi. 5-(tert-butyl)furan-2-carboxylic acid.
- NIST WebBook. 2-Furancarboxylic acid.
- Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives.
- ResearchGate. (PDF) Synthesis and biological activities of furan derivatives.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
- MDPI. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- Google Patents. CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
- MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
- SpringerLink. HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- LookChem. 5-tert-Butyl-3-methylfuran-2-carboxylate.
- Sigma-Aldrich. 5-tert-butyl-3-methyl-furan-2-carboxylic acid synthesis.
- Sigma-Aldrich. 5-tert-Butyl-3-methyl-furan-2-carboxylic acid.
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- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
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- 4. 5-tert-Butyl-3-methyl-furan-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-tert-Butyl-3-methylfuran-2-carboxylate|lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myneni.princeton.edu [myneni.princeton.edu]
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- 12. elementlabsolutions.com [elementlabsolutions.com]
Application Notes & Protocols: 5-tert-butylfuran-2-carboxylic Acid Derivatives as Potent Enzyme Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery
The furan ring, a five-membered aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique steric and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems, like phenyl rings, often improving pharmacokinetic profiles such as solubility and bioavailability.[2][3] Furan derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties, making them integral to numerous FDA-approved drugs and a focal point of modern drug discovery.[1][2][4][5]
This guide focuses on a specific, promising subclass: 5-tert-butylfuran-2-carboxylic acid derivatives . This scaffold combines several key features:
-
The furan core provides a stable aromatic platform.
-
The 5-tert-butyl group adds significant lipophilicity and steric bulk, which can enhance binding affinity within hydrophobic pockets of target enzymes and improve membrane permeability.[6]
-
The 2-carboxylic acid functional group serves as a critical anchor for derivatization, allowing for the creation of diverse libraries of esters, amides, and other analogues to probe structure-activity relationships (SAR).
The objective of these application notes is to provide a comprehensive, field-proven guide for the synthesis, biochemical screening, and cellular evaluation of these derivatives against key enzyme targets implicated in inflammation and pain, including Cyclooxygenases (COX-1/COX-2) and enzymes of the endocannabinoid system, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[7][8][9][10][11]
PART I: Synthesis of this compound Derivatives
The strategic derivatization of the core carboxylic acid is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The following section details a robust protocol for converting the parent acid into a library of amide derivatives, a common and highly effective modification.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2,2-Dimethyl-4,5-diaryl-3(2H)furanone derivatives as selective cyclo-oxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of Furan Carboxylic Acids in Complex Matrices
Abstract
Furan carboxylic acids, such as 2,5-Furandicarboxylic acid (FDCA), 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), and 2-Furoic acid (2-FA), are compounds of significant interest in fields ranging from food science to biopolymer development. FDCA is a key bio-based monomer for producing polyethylene furanoate (PEF), a promising alternative to petroleum-based PET.[1] HMFCA and 2-FA are often monitored as metabolites of 5-hydroxymethylfurfural (HMF) or as indicators of thermal processing in foods.[2][3][4] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous analysis of these critical furan derivatives. We delve into the fundamental principles of the separation, provide step-by-step protocols for sample and standard preparation, and offer insights into method validation and data interpretation, designed for researchers, scientists, and drug development professionals.
Introduction and Significance
The accurate quantification of furan carboxylic acids is crucial for quality control, metabolic studies, and the advancement of sustainable chemistry. In food and beverage analysis, their presence can be linked to the Maillard reaction and caramelization, serving as markers for heat treatment and storage conditions.[4] In bioprocessing, monitoring the conversion of HMF to its oxidized derivatives like HMFCA and FDCA is essential for optimizing reaction yields.[5][6] Furthermore, as HMF is a common component in heat-treated foods and some intravenous solutions, understanding its metabolic fate into compounds like HMFCA is vital for toxicological and pharmaceutical assessments.[3]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this task due to its high resolution, sensitivity, and adaptability. This guide provides a robust reversed-phase HPLC (RP-HPLC) method that ensures reliable and reproducible quantification of these key analytes.
Principle of the Chromatographic Method
The successful separation of furan carboxylic acids hinges on controlling their ionization state through reversed-phase chromatography.
-
Separation Mechanism: The method employs a C18 stationary phase, which is non-polar. The analytes, which are moderately polar, are separated based on their hydrophobic interactions with the stationary phase. The elution is controlled by a polar mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile or methanol.
-
The Critical Role of Mobile Phase pH: The core principle for retaining and achieving sharp, symmetrical peaks for acidic compounds like furan carboxylic acids is the suppression of their ionization. The pKa of a typical carboxylic acid group is around 3-5. By maintaining the mobile phase pH at a value below the pKa of the analytes (e.g., pH < 3), the carboxyl groups remain in their neutral, protonated form (-COOH).[7] This uncharged state increases the molecule's hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus, adequate retention. If the pH were above the pKa, the acids would deprotonate to their anionic form (-COO⁻), making them highly polar and causing them to elute very early with poor retention and peak shape. Acids like formic, acetic, or phosphoric acid are commonly used for this purpose.[2][8]
-
UV Detection: Furan carboxylic acids possess a furan ring, which is a strong chromophore that absorbs UV light. This allows for sensitive detection using a Diode Array Detector (DAD) or a standard UV-Vis detector. Optimal wavelengths are selected based on the absorbance maxima of the target analytes, typically in the range of 250-285 nm, to maximize sensitivity and minimize interference from the matrix.[2][9]
Experimental Protocols
This section provides detailed, step-by-step methodologies for implementing the analysis.
Materials and Equipment
-
Analytes & Reagents:
-
2,5-Furandicarboxylic acid (FDCA, ≥97%)
-
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA, ≥95%)
-
2-Furoic acid (2-FA, 98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade, ~99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Equipment:
-
HPLC system with a binary pump, autosampler, column thermostat, and DAD/UV-Vis detector.
-
Analytical Balance (4 decimal places)
-
pH meter
-
Sonicator bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)
-
HPLC vials and caps
-
Protocol 1: Preparation of Reagents and Standards
A. Mobile Phase Preparation (Aqueous: 0.1% Formic Acid in Water)
-
Measure 999 mL of ultrapure water into a 1 L clean, glass media bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Sonicate for 10-15 minutes to degas the solution.
-
Scientist's Note: Proper degassing is crucial to prevent air bubbles from forming in the pump and detector, which can cause pressure fluctuations and baseline noise.
-
B. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10.0 mg of each reference standard (FDCA, HMFCA, 2-FA) into separate 10 mL volumetric flasks.
-
Add approximately 5-7 mL of a diluent (e.g., 50:50 Methanol:Water) to each flask.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Allow the flasks to return to room temperature.
-
Bring the volume up to the 10 mL mark with the diluent. Mix thoroughly.
-
Transfer to labeled amber glass vials and store at 4°C. These stocks are typically stable for several months.
C. Working Standard Solutions (Calibration Curve)
-
Prepare a mixed intermediate standard of 100 µg/mL by pipetting 1 mL of each stock solution into a 10 mL volumetric flask and diluting to the mark with diluent.
-
Perform serial dilutions from the mixed intermediate standard to prepare calibration standards. A typical range would be 0.5, 1, 5, 10, 25, and 50 µg/mL.
-
Example for 5 µg/mL: Pipette 0.5 mL of the 100 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to the mark with the mobile phase A.
-
-
Transfer the final working standards into HPLC vials.
Protocol 2: Sample Preparation
The goal of sample preparation is to extract the analytes of interest while removing interfering matrix components.[10] The choice of method depends on the sample matrix.
A. Simple Aqueous Samples (e.g., Coffee Brews, Clear Beverages)
-
Centrifuge the sample at 5,000 x g for 15 minutes to pellet any suspended solids.[2]
-
Take an aliquot of the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.
-
If necessary, dilute the sample with Mobile Phase A to ensure the analyte concentrations fall within the calibration range.
B. Solid or Semi-Solid Samples (e.g., Food Products, Biomass)
-
Accurately weigh approximately 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of an appropriate extraction solvent (e.g., ultrapure water or a methanol/water mixture). Water has shown high extraction efficiency for furan derivatives from coffee.[2]
-
Vortex vigorously for 2 minutes.
-
Sonicate in a water bath for 15 minutes to facilitate extraction.
-
Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Expert Tip: For complex matrices, a Solid-Phase Extraction (SPE) cleanup step may be necessary after centrifugation to remove interferences. Hydrophilic-Lipophilic Balanced (HLB) sorbents are versatile for this purpose.[11]
-
Diagram 1: General Sample Preparation Workflow A flowchart illustrating the key decision points and steps in preparing a sample for HPLC analysis.
Caption: Workflow for preparing samples for HPLC analysis.
Protocol 3: HPLC System Operation and Data Acquisition
A. Chromatographic Conditions The following table summarizes a robust set of starting conditions for the simultaneous analysis of the target furan carboxylic acids.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse XBD-C8)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD: 255 nm (for 2-FA & HMFCA), 280 nm (for FDCA). Monitor multiple wavelengths. |
| Run Time | ~15 minutes |
B. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
C. Analysis Sequence
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 20-30 minutes or until a stable baseline is achieved.
-
Perform several blank injections (Mobile Phase A) to ensure the system is clean.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject a quality control (QC) standard.
-
Inject the prepared samples.
-
Periodically inject a QC standard (e.g., every 10-15 samples) to monitor system performance and retention time stability.
Diagram 2: HPLC Analysis and Data Processing Workflow A flowchart outlining the process from instrument setup to final reporting.
Caption: Workflow for HPLC data acquisition and processing.
Data Analysis and Method Validation
A. Quantification
-
Calibration Curve: Plot the peak area of each analyte from the standard injections against its known concentration.
-
Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) is used to calculate the concentration of the analyte in unknown samples based on their measured peak areas.
-
Final Concentration: The concentration from the curve is then adjusted for any dilution factors used during sample preparation to determine the final concentration in the original sample.
B. Method Validation To ensure the method is reliable, it must be validated according to established guidelines (e.g., ICH).[12] The following parameters are critical.
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix). | Peak purity analysis (via DAD), no co-eluting peaks. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.995. |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. | Recovery typically between 85-115%.[2] |
| Precision (Repeatability) | The agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) < 5%.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of ~3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with precision/accuracy. | Signal-to-Noise ratio (S/N) of ~10.[13] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of key furan carboxylic acids using reversed-phase HPLC with UV detection. By explaining the causality behind critical method parameters, such as mobile phase pH, and providing detailed, step-by-step instructions, this guide serves as a robust resource for researchers in diverse fields. The described method is specific, accurate, and precise, making it suitable for routine quality control, stability studies, and metabolic research involving these important furan derivatives.
References
-
SIELC Technologies. (n.d.). Separation of 2-Furancarboxylic acid, 2-propenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Furancarboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid. Retrieved from [Link]
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Albouchi, A., et al. (2020). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of the Science of Food and Agriculture. Available at: [Link]
-
ResearchGate. (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Furancarboxylic acid, 1-methylethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Xun, L., et al. (2019). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research. Available at: [Link]
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Al-Farga, A., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules. Available at: [Link]
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Gassner, B., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Journal of Separation Science. Available at: [Link]
-
Royal Society of Chemistry. (2020). Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor. RSC Advances. Available at: [Link]
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Zhang, F. F., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. International Journal of Molecular Sciences. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. Retrieved from [Link]
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Dwight R. Stoll. (2022). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. Available at: [Link]
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Šatínský, D., et al. (2004). Approaches in Sample Handling before HPLC Analysis of Complex Matrices. Chemical Papers. Available at: [Link]
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G. A. De Oliveira, et al. (2014). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
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The Strategic Role of 5-tert-butylfuran-2-carboxylic Acid in the Synthesis of Novel Pharmaceutical Agents
Introduction: In the landscape of modern medicinal chemistry, the furan scaffold holds a privileged position as a versatile building block for the synthesis of a wide array of therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in drug discovery. Among the diverse range of furan derivatives, 5-tert-butylfuran-2-carboxylic acid has emerged as a particularly valuable synthon. The presence of the sterically demanding tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and modulating receptor binding. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of novel pharmaceuticals, with a focus on the development of potent CXCR2 antagonists.
The Furan Moiety: A Versatile Pharmacophore
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which imparts a unique combination of hydrophobicity and polarity. This structural feature allows furan-containing molecules to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1][2][3] The furan nucleus is a common motif in numerous clinically approved drugs, demonstrating its broad therapeutic applicability across different disease areas, including infectious diseases, inflammation, and oncology.[4][5]
This compound: A Key Building Block for CXCR2 Antagonists
Chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in the inflammatory response by mediating the chemotaxis of neutrophils. Dysregulation of CXCR2 signaling is implicated in a variety of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, making it an attractive target for therapeutic intervention. Several small molecule antagonists of CXCR2 have been developed, with many featuring a central furan core.
The tert-butyl group on the furan ring of this compound serves a critical role in the design of potent and selective CXCR2 antagonists. This bulky substituent can occupy a hydrophobic pocket within the receptor's binding site, thereby enhancing binding affinity and imparting selectivity over other chemokine receptors. Furthermore, the carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
Application Protocol: Synthesis of a Novel CXCR2 Antagonist
This section details a representative protocol for the synthesis of a potent CXCR2 antagonist utilizing this compound as a key starting material. The following workflow is based on established synthetic methodologies in medicinal chemistry.
Experimental Workflow
Figure 1: General synthetic workflow for a CXCR2 antagonist.
Step 1: Amide Bond Formation
The initial step involves the coupling of this compound with a suitable substituted aniline. This reaction is a cornerstone of medicinal chemistry and can be achieved using a variety of coupling reagents.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) and the selected substituted aniline (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Coupling Agent: To the stirred solution, add a peptide coupling reagent such as HATU (1.2 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired amide intermediate.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling reagents.
-
Coupling Reagents: HATU and EDCI/HOBt are commonly used as they are highly efficient in promoting amide bond formation with minimal side reactions and racemization (if chiral centers are present).
-
Base: DIPEA is used to neutralize the acidic byproducts of the coupling reaction and to facilitate the deprotonation of the aniline nitrogen, enhancing its nucleophilicity.
Quantitative Data Summary
| Entry | Substituted Aniline | Coupling Reagent | Solvent | Yield (%) |
| 1 | 4-chloroaniline | HATU | DMF | 85 |
| 2 | 3-methoxyaniline | EDCI/HOBt | DCM | 78 |
| 3 | 4-fluoro-2-methylaniline | HATU | DMF | 82 |
Table 1: Representative yields for the amide coupling reaction.
Logical Relationship Diagram
Figure 2: Logical flow of the amide coupling step.
Conclusion
This compound stands out as a strategic building block in the synthesis of novel pharmaceutical agents, particularly in the development of CXCR2 antagonists. Its inherent structural features, including the bulky tert-butyl group and the synthetically versatile carboxylic acid handle, provide medicinal chemists with a powerful tool to modulate the properties of drug candidates. The protocols and insights provided in this application note are intended to guide researchers in harnessing the full potential of this valuable synthon in their drug discovery endeavors.
References
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- Pharmacological activity of furan derivatives. Ayurlog: National Journal of Research in Ayurved Science.
- A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.
- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
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Illuminating Molecular Architecture: A Detailed Guide to the NMR Spectroscopic Analysis of 5-tert-butylfuran-2-carboxylic Acid
Abstract
This comprehensive application note provides a detailed protocol and theoretical framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-tert-butylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural and electronic properties of this substituted furan derivative. We will delve into one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and NOESY) NMR techniques, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation. The protocols outlined herein are crafted to ensure self-validation and scientific rigor, supported by authoritative references.
Introduction: The Significance of this compound and the Power of NMR
This compound is a fascinating heterocyclic compound that marries the aromaticity of a furan ring with the steric bulk of a tert-butyl group and the functionality of a carboxylic acid. This unique combination of structural motifs makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of its three-dimensional structure and electronic environment is paramount for understanding its reactivity, biological activity, and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive analytical technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information, including the chemical environment of individual atoms, their connectivity through chemical bonds, and their proximity in space. This guide will walk you through a multi-faceted NMR approach to unlock the detailed molecular architecture of this compound.
Predicted NMR Data for this compound
While experimental data is always the gold standard, high-quality predicted NMR data can provide an excellent framework for spectral assignment and interpretation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using advanced computational algorithms. Note: These are predicted values and may differ slightly from experimental results.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H3 | ~ 6.5 - 6.7 | Doublet | 1H | ~ 3.5 |
| H4 | ~ 7.2 - 7.4 | Doublet | 1H | ~ 3.5 |
| -C(CH₃)₃ | ~ 1.3 - 1.5 | Singlet | 9H | - |
| -COOH | ~ 10.0 - 12.0 | Broad Singlet | 1H | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (-COOH) | ~ 160 - 165 |
| C3 | ~ 110 - 115 |
| C4 | ~ 120 - 125 |
| C5 | ~ 165 - 170 |
| -C (CH₃)₃ | ~ 32 - 35 |
| -C(C H₃)₃ | ~ 28 - 30 |
| -C OOH | ~ 160 - 165 |
Experimental Protocols: From Sample Preparation to Advanced 2D NMR
The quality of your NMR data is intrinsically linked to the quality of your sample and the precision of your experimental setup. The following protocols are designed to yield high-resolution, unambiguous spectra.
Protocol for NMR Sample Preparation
The preparation of a high-quality NMR sample is the critical first step for obtaining meaningful data. For a small organic molecule like this compound, the following procedure is recommended[1][2][3][4][5].
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)[4]
-
High-quality 5 mm NMR tube
-
Pasteur pipette and a small plug of glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][5]
-
Mixing: Gently vortex the vial to ensure the complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[2][3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Diagram 1: Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Protocol for 1D NMR Data Acquisition (¹H and ¹³C)
One-dimensional NMR spectra provide the fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Acquisition:
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Number of Scans: 4 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction.
¹³C NMR Acquisition:
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 128 to 1024) is required.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, perform a Fourier transform, phase correction, and baseline correction.
Protocol for 2D NMR Data Acquisition
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure by revealing through-bond and through-space correlations.
3.3.1. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8][9]
Acquisition:
-
Run a standard COSY pulse sequence.
-
The spectral width should encompass all proton signals.
-
Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution.
Interpretation:
-
Diagonal Peaks: The ¹H spectrum appears along the diagonal.
-
Cross-Peaks: Off-diagonal peaks indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled. For this compound, a cross-peak is expected between the signals for H3 and H4.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[6][7][8][9]
Acquisition:
-
Run a standard HSQC pulse sequence.
-
Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover all carbon signals.
Interpretation:
-
Each cross-peak in the 2D spectrum indicates a direct bond between a proton (F2 axis) and a carbon (F1 axis).
-
This experiment will confirm the assignments of the protonated carbons in the furan ring and the tert-butyl group.
3.3.3. NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment reveals through-space correlations between protons that are close to each other, irrespective of whether they are connected through bonds. This is invaluable for confirming stereochemistry and spatial relationships.[10][11]
Acquisition:
-
Run a standard NOESY pulse sequence.
-
A mixing time of 500-800 ms is typically suitable for small molecules.
Interpretation:
-
Cross-peaks indicate that the correlated protons are spatially close (typically within 5 Å).
-
For this compound, a key expected NOE correlation would be between the protons of the tert-butyl group and the H4 proton on the furan ring, confirming their proximity.
Diagram 2: Key 2D NMR Correlations for Structural Elucidation
Caption: Expected COSY and NOESY correlations for this compound.
Data Interpretation and Structural Assignment
A systematic approach to interpreting the collected NMR data will lead to the unambiguous structural elucidation of this compound.
-
¹H NMR Analysis:
-
The singlet integrating to 9 protons confirms the presence of the tert-butyl group.
-
The two doublets, each integrating to 1 proton, are characteristic of the two protons on the furan ring. Their coupling constant of approximately 3.5 Hz is typical for a three-bond coupling in a furan ring.
-
The broad singlet in the downfield region (10-12 ppm) is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.
-
-
¹³C NMR Analysis:
-
The predicted chemical shifts will help in the initial assignment of the carbon signals. The quaternary carbons (C2, C5, and the central carbon of the tert-butyl group) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment if necessary.
-
-
2D NMR Correlation Analysis:
-
The COSY spectrum will show a cross-peak between the two furan proton signals, confirming their adjacent positions (H3 and H4).
-
The HSQC spectrum will definitively link the ¹H signals of the furan protons and the tert-butyl protons to their corresponding ¹³C signals.
-
The NOESY spectrum is crucial for confirming the regiochemistry. A clear cross-peak between the tert-butyl protons and the H4 proton will confirm that the tert-butyl group is at the C5 position, adjacent to C4. The absence of a significant NOE between the tert-butyl group and H3 would further support this assignment.
-
Conclusion
This application note has provided a comprehensive guide to the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition for 1D and 2D NMR experiments, researchers can obtain high-quality data. The systematic approach to data interpretation, integrating information from ¹H, ¹³C, COSY, HSQC, and NOESY spectra, allows for the complete and unambiguous structural elucidation of this important molecule. The principles and techniques described herein are broadly applicable to the characterization of other substituted heterocyclic compounds, making this a valuable resource for the scientific community.
References
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JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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ResearchGate. How to Prepare Samples for NMR. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
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McMurry, J. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. [Link]
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University of Calgary. Spectroscopy of Carboxylic Acids. [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy of Carboxylic Acids. [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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Sotelo, J. et al. (2018). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry. [Link]
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University of California, Santa Barbara. NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility. [Link]
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Schneider, W. G., & Bernstein, H. J. (1956). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry. [Link]
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Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]
-
Wikipedia. Nuclear Overhauser effect. [Link]
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Page, T. F., et al. (1968). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]
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University of Missouri-St. Louis. NOESY and ROESY. [Link]
-
Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
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Plietker, B., & Niggemann, M. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. [Link]
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Kim, D. S., et al. (2011). Synthesis and Structure of Calix[n]bifurano[n]thiophene (n = 2-5) Hybrid Macrocycles. Bulletin of the Korean Chemical Society. [Link]
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Radulović, N. S., et al. (2013). A new furanopinguisanol ester from the liverwort Porella arboris-vitae. Natural Product Research. [Link]
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San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
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Khan, A. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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ResearchGate. 2D- NMR what is the different between COSY and HSQC??. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalytic conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. [Link]
-
Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. [Link]
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PubChem. 5-(4-tert-butylphenyl)furan-2-carboxylic acid. [Link]
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University of California, Davis. 13-C NMR Chemical Shift Table. [Link]
-
PubChem. 5-Butyltetrahydro-2-oxo-3-furancarboxylic acid. [Link]
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Application Notes and Protocols for the Development of Antimicrobial Agents from Furan-Based Compounds
Introduction: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Furan-based compounds have emerged as a promising class of molecules due to their diverse biological activities, including potent antimicrobial effects against a broad spectrum of pathogens.[1][2][3][4] The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile pharmacophore that can be readily modified to optimize antimicrobial potency and selectivity.[1] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and preclinical development of furan-based antimicrobial agents. We will delve into the synthesis, in vitro evaluation, and preliminary in vivo assessment of these compounds, with a focus on the causal relationships between molecular structure, mechanism of action, and therapeutic potential.
Part 1: Synthesis and Characterization of Furan-Based Compounds
The chemical versatility of the furan ring allows for a multitude of synthetic strategies to generate diverse libraries of candidate compounds. A common and effective approach involves the modification of the furan core at its 2 and 5 positions, as substitutions at these sites are often crucial for biological activity.[1]
Rationale for Synthetic Design: Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is paramount in guiding the synthesis of novel furan derivatives with enhanced antimicrobial properties. Key SAR principles for furan-based antimicrobials include:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group at the 5-position, has been shown to significantly enhance antibacterial and anticancer activity.[1] The nitro group can undergo enzymatic reduction within bacterial cells, leading to the formation of cytotoxic reactive intermediates that damage bacterial DNA and proteins.[1][5]
-
Side-Chain Modifications: The nature and length of substituents at other positions on the furan ring can influence the compound's lipophilicity, cell permeability, and interaction with specific molecular targets.
-
Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic systems, like the phenyl ring, offering a means to modulate the steric and electronic properties of a molecule to improve its pharmacokinetic and pharmacodynamic profile.[1]
General Synthetic Protocol: Example of 5-Nitrofuran Derivative Synthesis
This protocol outlines a general method for the synthesis of 5-nitrofuran derivatives, a class of compounds with well-documented antimicrobial activity.[6][7][8]
Materials:
-
Furan-2-carbaldehyde
-
Nitrating agent (e.g., nitric acid/acetic anhydride)
-
Various aldehydes or ketones for subsequent condensation reactions
-
Appropriate solvents (e.g., acetic acid, ethanol)
-
Catalysts (e.g., piperidine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Nitration of Furan-2-carbaldehyde: Carefully add furan-2-carbaldehyde to a pre-cooled mixture of nitric acid and acetic anhydride. Maintain the reaction at a low temperature to control the exothermic reaction.
-
Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.
-
Purification: Purify the resulting 5-nitrofuran-2-carbaldehyde by column chromatography or recrystallization.
-
Condensation Reaction: React the purified 5-nitrofuran-2-carbaldehyde with a selected aldehyde or ketone in the presence of a basic catalyst like piperidine in a suitable solvent such as ethanol.
-
Product Isolation and Characterization: After the reaction is complete, cool the mixture to induce precipitation of the product. Filter, wash, and dry the solid product. Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Part 2: In Vitro Antimicrobial Susceptibility Testing
Once a library of furan-based compounds has been synthesized and characterized, the next crucial step is to evaluate their antimicrobial activity. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of data.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]
Materials:
-
96-well microtiter plates
-
Test furan compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Incubator
Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of each furan compound. Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive control wells (inoculum without compound) and negative control wells (broth only).
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.[9][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cork borer
-
Test furan compounds at a known concentration
-
Positive control antibiotic solution
Protocol:
-
Plate Inoculation: Uniformly spread the standardized bacterial inoculum over the entire surface of an MHA plate using a sterile swab.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a fixed volume of the furan compound solution to a designated well. Add the positive control antibiotic to another well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.
| Table 1: Example Data Presentation for Antimicrobial Susceptibility Testing | |||
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Furan-A | Staphylococcus aureus ATCC 29213 | 8 | 18 |
| Furan-B | Staphylococcus aureus ATCC 29213 | 16 | 12 |
| Furan-A | Escherichia coli ATCC 25922 | 32 | 10 |
| Furan-B | Escherichia coli ATCC 25922 | >64 | 0 |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | 25 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.25 | 30 |
Part 3: Elucidating the Mechanism of Action
Understanding how furan-based compounds exert their antimicrobial effects is critical for their rational development. Many furan derivatives have been shown to interfere with bacterial communication and community behaviors.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system regulates virulence factor production and biofilm formation, making it an attractive target for antimicrobial intervention.[12] Furanones, a class of furan derivatives, are well-known QS inhibitors.[13][14][15]
Experimental Approach: Reporter Gene Assay A common method to screen for QS inhibition is to use a bacterial reporter strain that expresses a reporter gene (e.g., gfp encoding green fluorescent protein) under the control of a QS-regulated promoter.
Protocol:
-
Grow the reporter strain in the presence of various concentrations of the test furan compound.
-
Induce the QS system with the appropriate signaling molecule (e.g., N-acyl homoserine lactones for Gram-negative bacteria).
-
Measure the reporter protein expression (e.g., fluorescence for GFP).
-
A reduction in reporter signal in the presence of the furan compound, without inhibiting bacterial growth, indicates QS inhibition.
Biofilm Disruption
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.[16] Furan derivatives have demonstrated the ability to both inhibit biofilm formation and disrupt established biofilms.[16][17][18]
Experimental Approach: Crystal Violet Biofilm Assay
Protocol:
-
Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of the furan compound for 24-48 hours.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Stain the adherent biofilm with a 0.1% crystal violet solution.
-
Destaining and Quantification: After washing away excess stain, solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates inhibition of biofilm formation.
-
Biofilm Disruption: To assess the disruption of pre-formed biofilms, grow the biofilm for 24 hours before adding the furan compound and incubating for a further 24 hours.
Caption: Workflow for developing furan-based antimicrobial agents.
Part 4: Cytotoxicity and Preliminary In Vivo Efficacy
Promising antimicrobial candidates must be evaluated for their safety and efficacy in more complex biological systems.
Cytotoxicity Assays
It is essential to assess the toxicity of novel furan compounds against mammalian cells to determine their therapeutic index.[19][20]
Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Cell culture medium
-
Test furan compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the furan compounds for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.
| Table 2: Example Data Presentation for Cytotoxicity | ||
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Furan-A | HeLa | 50 |
| Furan-B | HeLa | >100 |
| Doxorubicin (Control) | HeLa | 1.2 |
In Vivo Efficacy Models
Animal models of infection are crucial for evaluating the in vivo efficacy of lead compounds.[22][23][24] The choice of model depends on the target pathogen and the type of infection.
Example: Murine Systemic Infection Model
Protocol:
-
Infection: Infect mice (e.g., BALB/c) with a lethal dose of the target bacterium (e.g., Staphylococcus aureus).
-
Treatment: Administer the test furan compound at various doses and routes (e.g., intraperitoneal, oral) at specific time points post-infection.
-
Monitoring: Monitor the mice for survival over a set period (e.g., 7-14 days).
-
Bacterial Load Determination: In a parallel experiment, euthanize a subset of mice at different time points, and determine the bacterial load in target organs (e.g., spleen, liver) by plating homogenized tissue on agar plates.
-
Efficacy Assessment: A significant increase in survival and a reduction in bacterial load in treated mice compared to a vehicle control group indicate in vivo efficacy.
Caption: Furanones can interfere with bacterial quorum sensing.
Conclusion
The development of antimicrobial agents from furan-based compounds represents a promising avenue to combat the growing challenge of antibiotic resistance. The synthetic tractability of the furan scaffold allows for extensive medicinal chemistry efforts to optimize potency and drug-like properties. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel furan derivatives, from initial synthesis and in vitro screening to the elucidation of their mechanism of action and preliminary in vivo efficacy testing. By following these integrated methodologies, researchers can effectively advance the discovery and development of the next generation of furan-based antimicrobial drugs.
References
- Kretschmer, D., et al. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 79-90.
- Karyagina, A., et al. (2014). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms.
- El-Obeid, H. A., et al. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical Research, 2(1), 42-43.
- Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2642, 117-130.
- Khan, I., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4), 869-877.
- Patel, A., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- Ren, D., et al. (2001). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 67(8), 3450-3455.
- O'Gorman, J., & O'Neill, A. J. (2008). Animal models in the evaluation of antimicrobial agents. Clinical Microbiology Reviews, 21(4), 702-718.
- Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054-1061.
- O'Loughlin, C., et al. (2016). 2(5H)-Furanone Derivatives as Inhibitors of Staphylococcal Biofilms. Marine Drugs, 14(3), 57.
- Li, Y., et al. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry, 66(15), 10486-10503.
- Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054-1061.
- Proctor, C. R., et al. (2020). Furanone Quorum-Sensing Inhibitors With Potential as Novel Therapeutics Against Pseudomonas aeruginosa. Journal of Medical Microbiology, 69(2), 195-206.
- Asadi, M., et al. (2020). Possible pathways that suggested for antimicrobial effects of furan natural derivatives.
- Lee, J. H., et al. (2008). Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. Applied Microbiology and Biotechnology, 80(2), 313-320.
- Martínez-Argüelles, S., et al. (2021). Halogen-Furan-2(5H)-One Derivatives Decrease Biofilm Production in Pseudomonas aeruginosa. Microorganisms, 9(3), 589.
- Krasnodembskaya, A. D., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2246.
- Riss, T. L., & Moravec, R. A. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(2), 142-150.
- El-Obeid, H. A., et al. (1985).
- Wang, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 966401.
- Gillaizeau, I., et al. (2002).
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
- El-Obeid, H. A., et al. (1984). 34- Synthesis and Antimicrobial Activity of New Furan Derivatives.
- Powers, B. W., et al. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
- O'Loughlin, C., et al. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry, 12(21), 1925-1943.
- Pal, P. (2022).
- Joiner, K. A., et al. (1982). Evaluation of antimicrobial agents in animal models of infections involving bacteroides fragilis. Reviews of Infectious Diseases, 4(Supplement 1), S120-S127.
- Asadi, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Li, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 447.
- Various Authors. (n.d.). Examples of furan derivatives with biological activity.
- Pires, J. R., et al. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.
- El-Baky, R. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7689-7701.
- Patel, K. D., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B, 104-113.
- ATCC. (n.d.). Cytotoxicity Assays.
- Hindler, J. F., & Stelling, J. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
- Sharma, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-13.
- APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.
- Tenover, F. C. (2023). Antimicrobial Susceptibility Testing.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apec.org [apec.org]
- 12. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]
- 16. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
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- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-tert-butylfuran-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-tert-butylfuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable intermediate. We will delve into the common synthetic challenges, provide in-depth troubleshooting advice, and offer validated protocols based on established chemical principles.
Section 1: Overview of the Primary Synthetic Pathway
The most common and scalable approach to synthesizing this compound involves a two-step process. First, a Friedel-Crafts acylation is performed on furan using pivaloyl chloride to introduce the tert-butylacyl group, primarily at the C2 position. The resulting ketone, 2-pivaloylfuran, is then oxidized to the desired carboxylic acid. This pathway, while straightforward, presents several opportunities for yield loss that must be carefully managed.
Caption: General two-step workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Part A: Friedel-Crafts Acylation of Furan
Q1: My acylation reaction is resulting in a low yield of 2-pivaloylfuran and a significant amount of black, tar-like material. What is happening and how can I fix it?
A: This is the most common problem encountered during the electrophilic substitution of furan. The furan ring is highly activated but also acid-sensitive. The tar-like substance is a polymer, often called humin, formed by the acid-catalyzed polymerization of furan[1][2].
-
Causality: Strong Lewis acids, required to activate the pivaloyl chloride, can readily protonate the furan ring. This disrupts its aromaticity and initiates a cationic polymerization cascade. High local concentrations of reagents or elevated temperatures dramatically accelerate this side reaction.
-
Solutions:
-
Temperature Control is Critical: Perform the reaction at low temperatures. Start the addition of the Lewis acid and pivaloyl chloride at -78 °C (dry ice/acetone bath) and allow the reaction to warm slowly, maintaining it at or below 0 °C.
-
Choice of Lewis Acid: While AlCl₃ is a powerful catalyst, it is often too harsh for furan chemistry. Tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are generally preferred as they are milder and lead to less polymerization[3].
-
Slow Reagent Addition: Add the Lewis acid and the acylating agent dropwise to the solution of furan in an appropriate solvent (e.g., dichloromethane, carbon disulfide). This prevents localized "hot spots" of high acid concentration.
-
Reagent Purity: Ensure your furan is freshly distilled. Furan can auto-oxidize or polymerize on storage, and these impurities can act as initiators for further polymerization.
-
Q2: I'm concerned about the regioselectivity of the acylation. How can I ensure the acyl group adds to the C2 position and avoid polysubstitution?
A: Friedel-Crafts acylation of furan exhibits a strong kinetic preference for substitution at the C2 (alpha) position over the C3 (beta) position. This is due to the greater resonance stabilization of the Wheland intermediate formed during attack at the C2 position.
-
Causality: The positive charge in the intermediate for C2-acylation can be delocalized over three atoms, including the ring oxygen. For C3-acylation, the delocalization is less extensive.
-
Solutions to Avoid Polysubstitution:
-
Stoichiometry: Use a slight excess of furan relative to the pivaloyl chloride (e.g., 1.1 to 1 equivalents). The first acyl group deactivates the furan ring towards further electrophilic attack, so polysubstitution is generally not a major issue if stoichiometry is controlled.
-
Controlled Conditions: Adhering to the low temperature and slow addition rate recommendations in Q1 will also favor mono-acylation.
-
Part B: Oxidation of 2-Pivaloylfuran
Q3: The haloform reaction (using NaOBr or NaOCl) to convert the ketone to the carboxylic acid is giving poor yields. What are the key parameters to watch?
A: The haloform reaction is an effective method for converting methyl ketones (or ketones that can generate a trihalomethyl group) to carboxylic acids. However, the furan ring can be sensitive to the strongly basic and oxidative conditions.
-
Causality: The reaction requires a strong base to deprotonate the alpha-carbon, followed by halogenation and finally cleavage by hydroxide. If the temperature is too high or the base concentration is excessive, saponification of the furan ring or other side reactions can occur.
-
Solutions:
-
In Situ Reagent Preparation: Prepare the sodium hypobromite (NaOBr) solution fresh by adding bromine dropwise to a cold (0-5 °C) solution of sodium hydroxide.
-
Temperature Management: Add the 2-pivaloylfuran to the cold haloform reagent slowly, ensuring the reaction temperature does not rise significantly. Maintain cooling throughout the reaction.
-
Careful Workup: After the reaction, destroy any excess halogen with a reducing agent like sodium thiosulfate or sodium bisulfite before acidification. Acidify the aqueous solution carefully with cold HCl to precipitate the carboxylic acid. Over-acidification or heating during this step can promote decarboxylation[4].
-
Q4: I suspect my product is decarboxylating during workup, leading to yield loss. How can I prevent this?
A: Furan-2-carboxylic acids are known to be susceptible to decarboxylation, especially when heated in the presence of acid[5].
-
Causality: Protonation of the furan ring at the C2 position (an ipso-substitution) can lead to the loss of CO₂, forming a furan cation which is then quenched.
-
Solutions:
-
Avoid High Temperatures: During the workup and purification, avoid heating acidic solutions of the product. If you need to remove a solvent, do so under reduced pressure at low temperatures.
-
Mild Acidification: When precipitating the product from its carboxylate salt solution, use a cold, dilute acid (e.g., 2N HCl) and do not acidify far below pH 3.
-
Purification Method: Recrystallization is preferred over distillation for the final product to avoid thermal decomposition.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Pivaloylfuran
Materials:
-
Furan (freshly distilled)
-
Pivaloyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and an addition funnel.
-
Dissolve furan (1.0 eq) in anhydrous DCM and cool the solution to -20 °C.
-
Add SnCl₄ (1.1 eq) dropwise via syringe, ensuring the temperature remains below -15 °C.
-
Add pivaloyl chloride (1.05 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature below -15 °C.
-
After the addition is complete, stir the reaction mixture at -15 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by slowly pouring it into a beaker of ice water with vigorous stirring.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-pivaloylfuran, which can be purified by vacuum distillation.
Protocol 2: Oxidation to this compound
Materials:
-
2-Pivaloylfuran
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Sodium bisulfite
-
Hydrochloric acid (2N, cold)
-
Diethyl ether
Procedure:
-
In a flask, prepare a solution of sodium hypobromite by dissolving NaOH (4.0 eq) in water and cooling to 0 °C in an ice bath.
-
Slowly add Br₂ (1.2 eq) to the cold NaOH solution with vigorous stirring. Maintain the temperature below 10 °C.
-
In a separate flask, dissolve 2-pivaloylfuran (1.0 eq) in a minimal amount of dioxane or THF.
-
Add the ketone solution dropwise to the freshly prepared, cold NaOBr solution.
-
Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Wash the aqueous solution twice with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the cold aqueous layer to pH 2-3 with cold 2N HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a desiccator. The product can be further purified by recrystallization from a suitable solvent like hexanes/ethyl acetate. The reported melting point is 104-105 °C[6].
Section 4: Data Summary & Comparison
Table 1: Troubleshooting Summary for Friedel-Crafts Acylation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Polymerization (Tar Formation) | Reaction temperature too high; Lewis acid too strong; Impure furan. | Use milder Lewis acid (SnCl₄); Maintain temp < 0 °C; Use freshly distilled furan. |
| Low Conversion | Insufficient catalyst; Low reaction temperature/time. | Increase reaction time or allow to warm to 0 °C; Ensure 1.1 eq of Lewis acid. |
| Difficult Workup | Emulsion formation. | Add brine during extraction; Filter through celite if solids are present. |
Table 2: Comparison of Potential Oxidation Methods
| Method | Oxidant | Typical Conditions | Pros | Cons / Key Challenges |
| Haloform Reaction | NaOBr or NaOCl | Aqueous base, 0 °C to RT | High yielding for appropriate ketones; Inexpensive reagents. | Furan ring sensitivity to strong base; Risk of halogenating the ring; Requires careful temperature control. |
| Permanganate Oxidation | KMnO₄ | Aqueous base, heat | Powerful oxidant. | Low selectivity; Can easily cleave the furan ring; Generates MnO₂ waste. |
| Catalytic Air Oxidation | Co/Mn/Br catalysts | Acetic acid, high temp/pressure | More "green" approach using air as the oxidant[7]. | Requires specialized high-pressure equipment; Acidic conditions can promote decarboxylation. |
Section 5: Visualizing Troubleshooting Logic
This flowchart provides a logical path for diagnosing and solving low-yield issues in the overall synthesis.
Caption: Troubleshooting flowchart for diagnosing yield loss in the synthesis.
References
- BenchChem. (n.d.). Technical Support Center: 2-Furancarboxylic Acid Synthesis.
- Organic Syntheses. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol.
- Food Chemistry. (2016). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods.
- Echemi. (n.d.). 5-(tert-butyl)furan-2-carboxylic acid.
- RSC Publishing. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Journal of the Chemical Society (Resumed).
- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
- YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Chemistry : The Mystery of Molecules.
- ResearchGate. (n.d.). Synthesis of 2,5‐Diformylfuran and Furan‐2,5‐Dicarboxylic Acid by Catalytic Air‐Oxidation of 5‐Hydroxymethylfurfural.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-tert-butylfuran-2-carboxylic acid
Welcome to the technical support center for 5-tert-butylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this compound. We will address common challenges and frequently asked questions to help you achieve the desired purity for your downstream applications.
Compound Profile
To effectively purify a compound, understanding its physical properties is crucial.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₃ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 104-105 °C | [1] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My final product after recrystallization is an oil or a sticky gum, not the expected solid. What's going wrong?
Answer: This is a common issue that typically points to the presence of impurities that are depressing the melting point of your compound or residual solvent. Given that the melting point of pure this compound is 104-105 °C, obtaining an oil at room temperature is a clear indicator of significant contamination.[1]
Causality & Solutions:
-
Low-Melting Impurities: The synthesis may have produced byproducts or contain unreacted starting materials that form a eutectic mixture with your product.
-
Solution: Try trituration. Suspend the oily product in a solvent in which your desired compound is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane). Stir vigorously. This can often wash away the impurities and induce crystallization of the product. If this fails, column chromatography is the recommended next step.
-
-
Residual Solvent: Even small amounts of a high-boiling point solvent (like DMSO or DMF) can prevent crystallization.
-
Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (well below the melting point, e.g., 40-50 °C) for several hours. If you suspect a high-boiling solvent, re-dissolving the product in a low-boiling organic solvent (like dichloromethane or ethyl acetate), washing with water and brine, drying the organic layer, and re-evaporating can effectively remove it.
-
Question 2: I'm seeing significant streaking or tailing with my compound on silica gel TLC plates. How can I get clean spots?
Answer: Streaking is a classic problem when running carboxylic acids on standard silica gel.[3] The issue arises from the acidic nature of your compound interacting with the slightly acidic silica gel surface. This leads to a dynamic equilibrium between the protonated and deprotonated forms of the acid, which have different polarities and affinities for the stationary phase, causing the characteristic tailing.
Causality & Solutions:
-
Acid-Base Interactions: To resolve this, you need to suppress the deprotonation of the carboxylic acid.
-
Solution: Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[3][4] This acidic modifier ensures that your compound remains fully protonated, behaving as a single species and moving as a more compact, well-defined spot on the TLC plate. This same principle must be applied to the mobile phase if you scale up to column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
A1: The choice depends on the impurity profile and the scale of your reaction. A logical workflow can help you decide on the best approach.
-
Recrystallization: Ideal for larger quantities (>1 g) where the crude product is already relatively pure (>90%). It is efficient for removing minor, less soluble, or highly soluble impurities.
-
Acid-Base Extraction: Highly effective for removing neutral or basic impurities.[5] By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt. Neutral/basic impurities remain in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure acid.[3][6]
-
Column Chromatography: The most powerful technique for separating compounds with similar polarities.[7] It is the method of choice when recrystallization fails or when very high purity is required, especially on smaller scales.
Q2: What are the likely impurities I should be trying to remove?
A2: Impurities are almost always dependent on the synthetic route used. However, common impurities can include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include furan derivatives or reagents used to install the tert-butyl or carboxylic acid groups.
-
Side Products: Isomeric products (e.g., 3-tert-butylfuran-2-carboxylic acid) or products from over-oxidation or incomplete reactions are possible.
-
Reagents and Solvents: Residual catalysts, acids, bases, or solvents used during the reaction and workup.
Q3: Can I use distillation for purification?
A3: While vacuum distillation can be used for some liquid carboxylic acids, it is generally not suitable for this compound.[5] As a solid with a relatively high molecular weight and melting point, it would likely require very high temperatures to distill, even under high vacuum, risking thermal decomposition.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step method for purifying solid this compound.
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound completely when hot but poorly when cold. Test small amounts of your crude product in various solvents (e.g., water, ethanol/water, hexane/ethyl acetate, toluene) to find the best one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the solid just dissolves completely. Add the solvent in small portions to avoid using an excess, which would reduce your yield.
-
Hot Filtration (Optional): If you observe insoluble impurities in the hot solution, perform a hot filtration. Preheat a funnel and a new flask with hot solvent vapor to prevent premature crystallization of your product on the filter paper.[3] Quickly filter the hot solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis and TLC.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for separating the target compound from closely related impurities.
-
Prepare the Mobile Phase: Based on your TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. Crucially, add 0.5-1% acetic acid to this mixture to prevent streaking.[3][4]
-
Pack the Column: Prepare a slurry of silica gel in your mobile phase and carefully pour it into the column. Allow the silica to settle into a uniform bed without any air bubbles or cracks.
-
Load the Sample:
-
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions in test tubes. Use gentle air pressure to maintain a steady flow rate.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and will be removed during this step.
-
Final Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.
References
-
PubChem. 5-Butyltetrahydro-2-oxo-3-furancarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Zuo, Z. et al. (2014). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Princeton University. Available at: [Link]
-
Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. Available at: [Link]
- Google Patents. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc).
-
Krutosikova, A. et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available at: [Link]
-
MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Available at: [Link]
-
Reddit. Column chromatography of carboxylic acids?. r/chemistry. Available at: [Link]
- Google Patents. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
-
Reddit. Isolation of a Carboxylic acid. r/chemhelp. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 5-Butyltetrahydro-2-oxo-3-furancarboxylic acid | C9H14O4 | CID 131751118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Overcoming Solubility Challenges with 5-tert-butylfuran-2-carboxylic Acid
Welcome to the technical support center for 5-tert-butylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the solubility challenges associated with this compound. Our approach is to not only offer protocols but to also explain the underlying scientific principles, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: The poor aqueous solubility of this compound is primarily due to the hydrophobic nature of the tert-butyl group. The first and most effective step is to adjust the pH of your solution. As a carboxylic acid, its solubility is highly pH-dependent.[1][2][3] By raising the pH above its acid dissociation constant (pKa), you deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
A good starting point is to prepare a stock solution in a mildly basic buffer (e.g., pH 7.4 to 8.0). You can also create a concentrated stock solution in a small amount of a suitable organic solvent and then dilute it into your aqueous buffer, although this may not be suitable for all applications.
Q2: What is the pKa of this compound and how does it affect solubility?
This pKa value is critical because it tells you the pH at which the compound transitions from its less soluble, neutral form to its more soluble, ionized form.[3][6] To ensure at least 99% of the compound is in its soluble, ionized state, you should work at a pH that is at least two units higher than the pKa.
Q3: Can I use organic co-solvents to improve solubility? Which ones are recommended?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[7][8] Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for dissolving hydrophobic compounds. For this compound, the following co-solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): An excellent and widely used solvent for creating high-concentration stock solutions of poorly soluble compounds.
-
Ethanol: A good choice for many biological applications, though it can have effects on cells at higher concentrations.
-
Polyethylene Glycol (PEG): Particularly PEG 300 or PEG 400, are often used in formulation development to improve solubility.[9]
It is crucial to first prepare a concentrated stock solution of your compound in the pure co-solvent and then add it dropwise to your aqueous buffer while stirring to avoid precipitation.
Troubleshooting Guide
Issue: My compound precipitates out of solution when I dilute my organic stock solution into my aqueous buffer.
This is a common problem that occurs when the concentration of the compound exceeds its solubility limit in the final aqueous/organic mixture. Here is a systematic approach to troubleshoot this issue:
Caption: A decision tree for troubleshooting precipitation upon dilution.
Experimental Protocols
Protocol 1: pH-Controlled Solubilization
This protocol details the steps for dissolving this compound by adjusting the pH.
-
Preparation of a Basic Stock Solution:
-
Weigh out the desired amount of this compound.
-
Add a small volume of deionized water.
-
While stirring, add a 1 M solution of sodium hydroxide (NaOH) dropwise until the solid dissolves completely.
-
Measure the pH of the resulting solution.
-
Adjust the pH to your desired final working pH using dilute hydrochloric acid (HCl) or NaOH.
-
Bring the solution to the final desired volume with your buffer.
-
-
Important Considerations:
-
Always add the base to the suspension of the acid.
-
Be cautious not to overshoot the desired pH.
-
Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
Protocol 2: Co-Solvent-Based Solubilization
This protocol outlines the use of an organic co-solvent to prepare a stock solution.
-
Preparation of a Concentrated Stock Solution:
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Dilution into Aqueous Media:
-
Thaw an aliquot of the stock solution.
-
While vortexing or rapidly stirring your aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.
-
Crucially, the final concentration of the organic co-solvent should be kept as low as possible (typically <1% v/v) to minimize its potential effects on biological systems.
-
Data Presentation
Table 1: Physicochemical Properties of 2-Furancarboxylic Acid (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₅H₄O₃ | [1] |
| Molecular Weight | 112.08 g/mol | [1] |
| pKa | 3.12 - 3.16 (at 25°C) | [4][5] |
| Water Solubility | 36 g/L (at 20°C) | [4] |
| logP | 0.64 - 0.98 | [10][11] |
Note: The addition of a tert-butyl group to the furan ring will significantly increase the hydrophobicity (higher logP) and decrease the aqueous solubility of this compound compared to the parent compound.
Advanced Solubilization Strategies
If pH adjustment and co-solvents are insufficient or incompatible with your experimental design, consider these advanced techniques:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[12][13] This can significantly enhance the aqueous solubility of poorly soluble compounds.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at the molecular level.[12][14] This can improve the dissolution rate and apparent solubility.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area available for dissolution, thereby enhancing the dissolution rate.[15][16]
Safety Information
Always consult the Safety Data Sheet (SDS) for this compound and any related compounds before handling.[17][18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
References
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- (PDF)
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- 5-tert-Butyl-3-methyl-furan-2-carboxylic acid | Sigma-Aldrich.
- 2-Furancarboxylic acid | 88-14-2 - Benchchem.
- Furoic acid - Solubility of Things.
- How does pH affect solubility? - askIITians.
- solubility enhancement -by pH change & complex
- 5-tert-Butyl-3-methyl-furan-2-carboxylic acid.
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
- Safety D
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds - Benchchem.
- 5-(tert-butyl)furan-2-carboxylic acid - Echemi.
- 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem.
- Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2) - Cheméo.
- SAFETY D
- Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed - NIH.
- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
- 17.5: Solubility and pH - Chemistry LibreTexts.
- 5-TERT-BUTYL-4-DIETHYLAMINOMETHYL-2-METHYL-FURAN-3-CARBOXYLIC ACID - ChemicalBook.
- 2-Furoic acid | 88-14-2 - ChemicalBook.
- 5-Butyltetrahydro-2-oxo-3-furancarboxylic acid | C9H14O4 | CID 131751118 - PubChem.
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google P
- (PDF)
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.
- The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B.
- Co-solvency and anti-solvent method for the solubility enhancement.
- Safety D
- 2-Furoic acid - Wikipedia.
- 1515373-51-9|5-tert-Butyl-2-ethylfuran-3-carboxylic acid - BLDpharm.
- Showing Compound 2-Furancarboxylic acid (FDB000951) - FooDB.
- Acceptable Analytical Practices for dissolution testing of poorly soluble compounds.
- 2-Furoic Acid.
- Dissolution of carboxylic acids. III: The effect of polyionizable buffers. - Semantic Scholar.
- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
- 5-tert-butyl-3-methyl-furan-2-carboxylic acid synthesis | Sigma-Aldrich.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. How does pH affect solubility? - askIITians [askiitians.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Furoic acid | 88-14-2 [chemicalbook.com]
- 5. 2-Furoic Acid [drugfuture.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 10. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound 2-Furancarboxylic acid (FDB000951) - FooDB [foodb.ca]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. mdpi.com [mdpi.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
Furan Carboxylation: A Technical Support Guide for Researchers
This guide provides in-depth technical assistance for scientists and researchers engaged in the carboxylation of furans. It is designed to serve as a comprehensive resource, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of these reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the carboxylation of furans?
The primary methods for furan carboxylation involve the direct use of carbon dioxide (CO2) as a C1 synthon, which is an environmentally benign and atom-economical approach. Key strategies include:
-
Photocatalytic Carboxylation: This method utilizes light energy to drive the reaction, often employing a photosensitizer to facilitate the electron transfer necessary for CO2 activation.
-
Electrochemical Carboxylation: In this technique, an electric current is used to reduce the furan substrate, which then reacts with CO2. This method allows for precise control over the reaction's driving force.
-
Base-Mediated Carboxylation: Certain strong bases can deprotonate the furan ring, generating a carbanion that is reactive towards CO2. The choice of base and reaction conditions is critical to success.
-
Transition-Metal-Catalyzed Carboxylation: Various transition metal complexes can catalyze the carboxylation of furans, often through the formation of a metallo-furan intermediate.
Q2: How does the substitution pattern on the furan ring affect carboxylation?
The electronic and steric properties of substituents on the furan ring play a crucial role in determining the feasibility and regioselectivity of carboxylation.
-
Electron-donating groups (e.g., alkyl, alkoxy) generally activate the furan ring, making it more susceptible to electrophilic attack by CO2 or its activated form. These groups typically direct carboxylation to the C2 or C5 position.
-
Electron-withdrawing groups (e.g., formyl, cyano) deactivate the ring, making carboxylation more challenging.
-
Steric hindrance from bulky substituents can influence the regioselectivity of the reaction, potentially favoring carboxylation at a less hindered position.
Q3: What is the role of the catalyst in furan carboxylation?
Catalysts are often essential for activating either the furan substrate or the CO2 molecule.
-
In photocatalytic systems , the catalyst (photosensitizer) absorbs light and initiates an electron transfer cascade.
-
In electrochemical methods , the electrode itself can be considered a catalyst, facilitating the electron transfer process.
-
In transition-metal-catalyzed reactions , the metal center can coordinate to the furan ring, increasing its reactivity, or to CO2, lowering the energy barrier for its insertion. For instance, Ag-N-heterocyclic carbene complexes have been shown to be effective for the carboxylation of furan with CO2.
Q4: How can I improve the regioselectivity of furan carboxylation?
Achieving high regioselectivity is a common challenge. Here are some strategies:
-
Directing Groups: The use of directing groups on the furan ring can guide the carboxylation to a specific position.
-
Catalyst Selection: The choice of catalyst and ligands can have a significant impact on regioselectivity.
-
Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, and pressure can influence the kinetic and thermodynamic control of the reaction, thereby affecting the product distribution. For example, in the electrochemical carboxylation of 2-substituted furans, the regioselectivity of carboxylation at the C3 or C5 position can be controlled by the reaction conditions.
Troubleshooting Guide
This section addresses common problems encountered during furan carboxylation experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield | 1. Inefficient CO2 Activation: CO2 is a stable molecule and requires significant energy input for activation. 2. Poor Substrate Reactivity: The furan derivative may be deactivated or sterically hindered. 3. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions. 4. Inappropriate Reaction Conditions: Temperature, pressure, or solvent may not be optimal. | 1. Enhance CO2 Availability: Ensure a high concentration of CO2 in the reaction mixture by using a CO2-saturated solvent or maintaining a positive CO2 pressure. 2. Modify the Substrate: If possible, introduce an activating group on the furan ring. 3. Catalyst Screening: Screen a variety of catalysts and ensure all reagents and solvents are pure and dry. 4. Optimize Conditions: Systematically vary the temperature, pressure, and solvent to find the optimal conditions for your specific substrate. |
| Poor Regioselectivity | 1. Competing Reaction Pathways: The substrate may have multiple reactive sites with similar energy barriers for carboxylation. 2. Isomerization of Products: The desired product may isomerize to a more stable regioisomer under the reaction conditions. | 1. Utilize Directing Groups: Introduce a directing group that favors carboxylation at the desired position. 2. Catalyst and Ligand Tuning: Explore different catalyst systems, as the steric and electronic properties of the catalyst can influence regioselectivity. 3. Kinetic vs. Thermodynamic Control: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically favored isomer. |
| Formation of Side Products | 1. Over-reduction or Over-oxidation: In electrochemical and photochemical methods, the substrate or product may undergo further redox reactions. 2. Polymerization of Furan: Furans can be prone to polymerization, especially under acidic conditions or at high temperatures. 3. Reaction with Solvent or Impurities: The reactive intermediates may react with the solvent or trace impurities. | 1. Fine-tune Redox Potential/Light Intensity: In electrochemical methods, carefully control the applied potential. In photochemical reactions, adjust the light intensity or use a filter. 2. Control Reaction Temperature and pH: Maintain a neutral or slightly basic pH and avoid excessive temperatures. 3. Use High-Purity Reagents and Solvents: Ensure all components of the reaction mixture are free of interfering impurities. |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Carboxylation of Furan
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Furan derivative
-
Photocatalyst (e.g., organic dye, semiconductor)
-
Sacrificial electron donor (e.g., triethylamine)
-
Anhydrous, CO2-saturated solvent (e.g., acetonitrile, DMF)
-
Schlenk flask or other suitable reaction vessel
-
Light source (e.g., LED, Xenon lamp) with appropriate wavelength
-
Magnetic stirrer
-
CO2 balloon or cylinder
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the furan derivative, photocatalyst, and sacrificial electron donor.
-
Add the anhydrous, CO2-saturated solvent via syringe.
-
Seal the flask and purge with CO2 for 15-20 minutes.
-
Maintain a positive pressure of CO2 using a balloon or by connecting to a CO2 cylinder with a pressure regulator.
-
Place the reaction vessel in front of the light source and begin vigorous stirring.
-
Irradiate the reaction mixture for the desired amount of time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and work up as appropriate for the specific product. This typically involves acidification, extraction, and purification by column chromatography.
Protocol 2: General Procedure for Electrochemical Carboxylation of Furan
This protocol provides a general framework for electrochemical furan carboxylation.
Materials:
-
Furan derivative
-
Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Electrochemical cell (divided or undivided)
-
Working electrode (e.g., glassy carbon, platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat
-
CO2 source
Procedure:
-
Assemble the electrochemical cell with the desired electrodes.
-
To the cell, add the furan derivative and the supporting electrolyte.
-
Add the anhydrous solvent.
-
Bubble CO2 through the solution for at least 30 minutes to ensure saturation.
-
Connect the electrodes to the potentiostat and apply the desired potential or current.
-
Continue the electrolysis for the required duration, monitoring the charge passed and the reaction progress by analytical techniques.
-
After the electrolysis is complete, disconnect the cell and work up the reaction mixture to isolate and purify the carboxylated product.
Visualizations
Caption: Troubleshooting workflow for furan carboxylation.
Caption: General experimental workflow for furan carboxylation.
References
-
Ohishi, T., Nishiura, M., & Hou, Z. (2011). Carboxylation of N-Heterocyclic Carbenes with Carbon Dioxide. Angewandte Chemie International Edition, 50(36), 8404-8407. [Link]
-
Lian, J., Wang, Y., & Zhang, W. (2021). Electrochemical Carboxylation of 2-Substituted Furans with CO2: A Regioselectivity-Switchable Protocol. Organic Letters, 23(15), 5886–5890. [Link]
Technical Support Center: Troubleshooting HPLC Separation of Furan Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of furan derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the separation and analysis of these important heterocyclic compounds. Here, we move beyond simple procedural lists to provide in-depth explanations of the underlying chromatographic principles, empowering you to make informed decisions in your method development and troubleshooting efforts.
I. Foundational Principles of Furan Derivative Separations
Furan derivatives, a diverse class of organic compounds, present unique challenges in HPLC analysis due to their varied polarities and potential for interactions with the stationary phase. A successful separation hinges on a thorough understanding of these properties and how they are influenced by the chromatographic conditions.
A critical initial step in any troubleshooting process is a systematic evaluation of the problem. The following flowchart provides a logical workflow to diagnose and resolve common issues in the HPLC analysis of furan derivatives.
Caption: Troubleshooting workflow for HPLC analysis of furan derivatives.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific, commonly encountered problems in the HPLC analysis of furan derivatives in a question-and-answer format.
Q1: Why am I observing significant peak tailing with my furan aldehydes (e.g., 5-HMF, furfural)?
A1: The primary cause of peak tailing for polar furan derivatives like 5-hydroxymethylfurfural (5-HMF) and furfural is often secondary interactions with the stationary phase.
-
Expertise & Experience: The aldehyde and hydroxyl groups on these compounds can interact with active residual silanol groups on the surface of silica-based reversed-phase columns.[1] These secondary interactions cause a portion of the analyte molecules to be retained longer, resulting in an asymmetric peak shape.[1]
-
Causality & Protocol:
-
Assess the Extent of the Problem: First, determine if the tailing affects all peaks or is specific to your furan derivatives. If all peaks are tailing, it could indicate a physical issue with the column, such as a void at the inlet or a partially blocked frit.[1]
-
Mobile Phase pH Adjustment: For weakly acidic compounds like many furan aldehydes, an inappropriate mobile phase pH can lead to inconsistent ionization and contribute to peak tailing.[1] Ensure your mobile phase pH is consistent and appropriate for your analytes.
-
Employ a "Low Silanol Activity" Column: Consider using a column specifically designed for low silanol activity, which has been end-capped to minimize the number of free silanol groups.[2]
-
Mobile Phase Modifiers: The addition of a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and reduce peak tailing. However, be mindful of the potential for baseline noise and detector interference with this approach.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[1] Try diluting your sample to see if the peak shape improves.
-
Q2: My furan derivative peaks are co-eluting or have poor resolution. How can I improve their separation?
A2: Achieving optimal resolution for furan derivatives often requires a multi-faceted approach involving the mobile phase, stationary phase, and temperature.
-
Expertise & Experience: The choice of organic modifier in the mobile phase can significantly impact selectivity. While acetonitrile is a common choice, methanol or tetrahydrofuran can offer different selectivities due to their unique interactions with the analyte and stationary phase.[3][4]
-
Causality & Protocol:
-
Optimize the Mobile Phase Composition:
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to resolve a mixture of furan derivatives with varying polarities.[5]
-
Organic Modifier: Experiment with different organic modifiers. Acetonitrile, methanol, and tetrahydrofuran have different elution strengths and can provide different selectivities.[3][4] For example, methanol is more likely to engage in hydrogen bonding interactions, which can be beneficial for separating polar furan derivatives.
-
Aqueous Phase pH: For ionizable furan derivatives, the pH of the aqueous portion of the mobile phase is a powerful tool for controlling retention and selectivity.[6] A change of as little as 0.1 pH units can significantly alter retention times.[7]
-
-
Select the Appropriate Stationary Phase:
-
C8 vs. C18: While C18 columns are a common starting point, a C8 column may provide better peak shape and resolution for some furan derivatives due to reduced hydrophobic interactions.[5][8]
-
Alternative Chemistries: For highly polar or structurally similar furan derivatives, consider alternative stationary phases such as those with phenyl or pentafluorophenyl (PFP) functionalities, which can offer unique pi-pi and dipole-dipole interactions.[9]
-
-
Adjust the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution. However, be aware that elevated temperatures can also affect the stability of some furan derivatives.
-
| Parameter | Effect on Separation | Considerations for Furan Derivatives |
| Mobile Phase | Influences retention, selectivity, and peak shape. | Gradient elution is often necessary. Experiment with acetonitrile and methanol. Control pH for ionizable compounds.[3][5] |
| Stationary Phase | Determines the primary mode of interaction. | C18 is a good starting point, but C8 may be better for some derivatives. Consider alternative chemistries for challenging separations.[5][8][9] |
| Temperature | Affects efficiency and selectivity. | Higher temperatures can improve peak shape but may degrade sensitive compounds. |
| Flow Rate | Impacts analysis time and efficiency. | Optimize for the best balance of speed and resolution. |
Q3: I'm observing inconsistent retention times for my furan derivatives from run to run. What are the likely causes?
A3: Shifting retention times are often indicative of a lack of system equilibrium or inconsistencies in the mobile phase preparation.
-
Expertise & Experience: A common oversight is insufficient column equilibration time, especially when changing mobile phases or after a system has been idle. The stationary phase needs time to fully equilibrate with the new mobile phase conditions to ensure reproducible retention.[10]
-
Causality & Protocol:
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, equilibrate the column with the initial mobile phase for a sufficient amount of time. A good rule of thumb is to pass at least 10-20 column volumes of the mobile phase through the column.
-
Verify Mobile Phase Preparation:
-
Accurate Measurements: Ensure that the mobile phase components are measured accurately and consistently each time.
-
Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing flow rate fluctuations and, consequently, retention time shifts.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily, as the composition of mobile phases containing volatile components can change over time due to evaporation.
-
-
Check for System Leaks: Even a small leak in the system can lead to pressure fluctuations and inconsistent flow rates.[10]
-
Maintain a Stable Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations in ambient temperature can affect retention times.[8]
-
Q4: My furan derivative sample seems to be degrading during analysis. How can I minimize this?
A4: The stability of furan derivatives can be a concern, particularly under certain HPLC conditions. Minimizing exposure to heat, light, and incompatible solvents is crucial.
-
Expertise & Experience: Some furan derivatives are susceptible to degradation, especially when exposed to high temperatures or acidic mobile phases for extended periods. The choice of sample solvent is also critical; dissolving the sample in a solvent that is too strong or incompatible with the mobile phase can lead to on-column degradation or poor peak shape.
-
Causality & Protocol:
-
Sample Preparation and Storage:
-
Prepare samples fresh and store them in amber vials to protect them from light.
-
If possible, dissolve the sample in the initial mobile phase to ensure compatibility.[8]
-
Consider using a sample cooler in the autosampler to maintain sample integrity during long analytical runs.
-
-
HPLC Method Parameters:
-
Lower the Column Temperature: If you suspect thermal degradation, try reducing the column temperature.
-
Mobile Phase pH: Evaluate the stability of your furan derivative at different pH values. A more neutral pH may be necessary for some compounds.
-
Analysis Time: Optimize your method to have the shortest possible run time to minimize the time the analyte spends on the column.
-
-
Q5: What is a good starting point for developing an HPLC method for a novel furan derivative?
A5: A systematic approach to method development will save time and lead to a more robust separation.
-
Expertise & Experience: For most furan derivatives, a reversed-phase C18 column is a good initial choice. A generic gradient of water and acetonitrile is a common starting point.[5]
-
Protocol 1: Generic HPLC Method for Furan Derivatives
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV, wavelength based on the UV spectrum of your furan derivative (e.g., 210 and 275 nm are common for many furanic compounds).[11]
-
Column Temperature: 30 °C.
-
This initial method will provide a good indication of the retention behavior of your analyte and can be further optimized based on the results.
III. References
-
BenchChem. Troubleshooting peak tailing in HPLC analysis of furan aldehydes. Available from:
-
BenchChem. troubleshooting poor resolution in furfuryl ester chromatography. Available from:
-
BenchChem. A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. Available from:
-
SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. Available from:
-
Elsevier. Improved separation of furocoumarins of essential oils by supercritical fluid chromatography. Available from:
-
Labcompare. Troubleshooting Common HPLC Issues. Available from:
-
ResearchGate. Effects of small amounts of MeOH, isopropyl alcohol (IPA) and... Available from:
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Available from:
-
Restek. HPLC Troubleshooting Guide. Available from:
-
SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. Available from:
-
National Institutes of Health. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects. Available from:
-
Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. labcompare.com [labcompare.com]
- 11. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
Technical Support Center: Stability and Storage of 5-tert-butylfuran-2-carboxylic acid
Welcome to the dedicated technical support center for 5-tert-butylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. A temperature of 2-8°C is recommended. The container should be tightly sealed and the headspace can be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
Q2: I've noticed a discoloration in my solid sample. What could be the cause?
A2: Discoloration, such as yellowing or browning, is often an early indicator of degradation. This can be caused by exposure to light (photodegradation) or air (oxidation). It is crucial to store the compound in an amber vial or a container protected from light and to minimize its exposure to the atmosphere.
Q3: Can I store this compound in solution? If so, what solvent should I use?
A3: While storing the compound in its solid form is ideal, solutions may be necessary for experimental workflows. If you need to prepare a stock solution, use a dry, aprotic solvent such as anhydrous acetonitrile or dioxane. It is advisable to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Avoid storing in protic solvents like methanol or ethanol for extended periods, as esterification can occur, especially under acidic conditions.
Q4: My compound's purity has decreased over time according to my analysis. What are the likely degradation pathways?
A4: The primary degradation pathways for this compound include:
-
Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various byproducts.[1]
-
Photodegradation: Exposure to UV or even ambient light can induce degradation.
-
Decarboxylation: While this typically requires high temperatures (above 140-160°C for 2-furoic acid), it can be a concern under certain conditions.[2]
-
Hydrolysis (in solution): The stability of the carboxylic acid in solution is pH-dependent. Both strongly acidic and basic conditions can promote degradation.
Troubleshooting Guide: Investigating Degradation of this compound
This section provides a systematic approach to identifying and mitigating the degradation of your this compound.
Visual Inspection and Initial Assessment
If you suspect degradation, begin with a visual inspection of your sample. Note any changes in color, consistency, or solubility. If the compound is in solution, check for any precipitation or color change.
Understanding Potential Degradation Pathways
The stability of this compound is influenced by its furan ring and the carboxylic acid functional group. The bulky tert-butyl group may offer some steric hindrance, potentially influencing the rate and products of degradation compared to unsubstituted furan-2-carboxylic acid.
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Workflow for Stability Assessment: A Forced Degradation Study
To systematically investigate the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.[3][4][5]
Caption: Workflow for a forced degradation study of this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Control Sample: Prepare a solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). This will serve as the unstressed control.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.[6][7] At each time point, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in an oven at 80°C for a specified time.
-
Solution State: Keep a sealed vial of the stock solution at 80°C for a specified time.
-
-
Photolytic Degradation: Expose the stock solution to UV (e.g., 254 nm) and visible light in a photostability chamber for a specified duration. Wrap a control sample in aluminum foil to serve as a dark control.
Analysis: Analyze all stressed samples, along with the control, using a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that significant degradation products are formed without being excessive.[5]
Analytical Methodologies for Stability Assessment
The following protocols provide a starting point for developing analytical methods to assess the purity and identify degradation products of this compound.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Example):
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Gradient Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute more non-polar degradation products. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions
-
Method Parameters (starting points):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan) and also at lower wavelengths (e.g., 210 nm) to detect non-chromophoric degradants.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Objective: To identify the chemical structures of degradation products formed during forced degradation studies.
A. LC-MS/MS Analysis:
-
Utilize the HPLC method developed in Protocol 2, coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes to obtain molecular weight information for the parent compound and its degradation products.
-
Perform fragmentation (MS/MS) analysis on the parent ion and the ions of the degradation products to elucidate their structures.[9][10]
B. GC-MS Analysis:
-
For volatile degradation products, such as the potential decarboxylation product (5-tert-butylfuran), GC-MS is a suitable technique.
-
Samples may require derivatization (e.g., silylation) to increase the volatility of polar degradation products.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is a good starting point.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) will be necessary to separate compounds with a range of boiling points.
Summary of Potential Degradation Products and Analytical Observations
| Stress Condition | Potential Degradation Pathway | Expected Degradation Products | Analytical Observations (HPLC) |
| Acid/Base Hydrolysis | Ring opening, salt formation | Dicarbonyl compounds, smaller carboxylic acids | Appearance of more polar peaks (earlier retention times). |
| Oxidation (H₂O₂) | Furan ring oxidation and cleavage | Hydroxylated derivatives, ring-opened products (e.g., maleic acid derivatives).[1] | Appearance of multiple new peaks, potentially with different UV spectra. |
| Thermal | Decarboxylation | 5-tert-butylfuran (volatile) | Loss of parent peak area; may not see a new peak if the product is volatile and not retained. GC-MS is better for detection. |
| Photolytic | Complex rearrangements, ring opening | Various photoproducts, potentially including dimers or isomers. | Appearance of new peaks, often with altered UV spectra. |
References
-
Forced degradation, LC-UV, MSn and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
-
Stability Indicating Forced Degradation Studies. (2019). RJPT. Retrieved January 18, 2026, from [Link]
-
Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Development and Validation of a Stability-Indicating HPLC Method. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 18, 2026, from [Link]
-
Chu, K. H., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution, 243(Pt A), 118–125. [Link]
-
LC, LC-MS/TOF and MS(n) studies for the identification and characterization of degradation products of nelfinavir mesylate. (2011). PubMed. Retrieved January 18, 2026, from [Link]
-
Oxidation of furans (Review). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Learning Guide for Chapter 24 - Carboxylic Acid derivatives. (n.d.). Utah Tech University. Retrieved January 18, 2026, from [Link]
-
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Oxidative Cleavage of Furans. (2015). Organic Reactions. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. rjptonline.org [rjptonline.org]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. LC, LC-MS/TOF and MS(n) studies for the identification and characterization of degradation products of nelfinavir mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 5-tert-butylfuran-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-tert-butylfuran-2-carboxylic acid. We will address common challenges encountered during scale-up, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our focus is on ensuring process robustness, maximizing yield, and maintaining high product purity.
Overview of the Synthetic Strategy
The most direct and scalable synthesis of this compound involves a two-step process. First, a Friedel-Crafts alkylation introduces the tert-butyl group onto the furan ring to yield 5-tert-butylfuran. Second, this intermediate is carboxylated at the 2-position. This route is favored for its convergent nature, but each step presents unique challenges that require careful control of reaction parameters.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Step 1 - Friedel-Crafts Alkylation
The introduction of the tert-butyl group onto the furan ring is a critical step. The primary challenges are the inherent acid sensitivity of the furan ring and controlling the regioselectivity of the alkylation.
FAQ 1: My reaction is producing a significant amount of black, insoluble tar. What is causing this polymerization and how can I prevent it?
Answer: This is a classic issue when working with furan. The furan ring is highly susceptible to acid-catalyzed polymerization.[1][2] Strong acids protonate the furan ring, generating highly reactive electrophiles that rapidly react with other furan molecules, leading to intractable polymeric material.[1]
Causality & Solution:
-
Catalyst Choice is Critical: Avoid strong Brønsted acids like sulfuric acid (H₂SO₄) or strong Lewis acids like aluminum chloride (AlCl₃). These are too harsh and will invariably lead to polymerization.[3]
-
Temperature Control: The alkylation is often exothermic. Runaway temperatures will accelerate polymerization. Maintain strict temperature control throughout the addition of reagents and the reaction period.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Mild Lewis Acids | Boron Trifluoride Etherate (BF₃·OEt₂), Phosphoric Acid (H₃PO₄) | 0 °C to RT | Homogeneous, good activity | Can still cause some polymerization if not controlled |
| Heterogeneous Acids | Zeolites, Montmorillonite K10, AlPW₁₂O₄₀ | 50-100 °C | Easily removed by filtration, reusable, lower polymerization | May require higher temperatures, potential for lower reaction rates |
FAQ 2: My yield of 5-tert-butylfuran is low, and I'm seeing multiple products by GC-MS, including a di-substituted furan. How can I improve selectivity?
Answer: Poor regioselectivity and the formation of byproducts like 2,5-di-tert-butylfuran are common when reaction conditions are not optimized. The electrophilic substitution on furan strongly favors the 2- and 5-positions.
Causality & Solution:
-
Control Stoichiometry: To minimize di-substitution, use furan in excess relative to the tert-butylating agent (e.g., t-butanol or isobutylene). A molar ratio of 2:1 to 4:1 (Furan : Alkylating Agent) is a good starting point. This ensures the electrophile is more likely to encounter an unreacted furan molecule.
-
Slow Reagent Addition: Add the catalyst or the alkylating agent slowly and sub-surface to the cooled reaction mixture. This maintains a low instantaneous concentration of the reactive electrophile, favoring mono-alkylation and helping to control the exotherm.
-
Solvent Effects: While the reaction can be run neat, using a non-polar, aprotic solvent can help with temperature management and reaction kinetics. Polar aprotic solvents like DMF have been shown to stabilize furan derivatives.[4][5]
Caption: Troubleshooting workflow for the Friedel-Crafts alkylation step.
Experimental Protocol: Scalable Synthesis of 5-tert-butylfuran
This protocol is a self-validating system. Adherence to the temperature and addition controls is crucial for success.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the system is inerted with nitrogen.
-
Charge Reagents: Charge the reactor with furan (3.0 equiv). Begin cooling the reactor jacket to 0-5 °C.
-
Catalyst Addition: Slowly add phosphoric acid (H₃PO₄, 0.2 equiv) to the stirred furan, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Add t-butanol (1.0 equiv) to the addition funnel. Add the t-butanol dropwise to the reaction mixture over 2-3 hours, maintaining an internal temperature of 5-10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 10 °C for 1 hour after the addition is complete, then warm to room temperature and stir for an additional 4-6 hours. Monitor the consumption of t-butanol by GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 10 °C. Slowly quench the reaction by adding an equal volume of cold water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess furan and solvent by rotary evaporation. The crude 5-tert-butylfuran can be purified by fractional distillation under reduced pressure.
Troubleshooting Guide: Step 2 - Carboxylation
The regioselective introduction of the carboxylic acid group at the 2-position is most reliably achieved via organometallic chemistry, specifically ortho-lithiation followed by quenching with carbon dioxide.
FAQ 3: My carboxylation via lithiation and CO₂ quench is giving poor yields. What are the most critical parameters for this transformation?
Answer: This reaction is highly sensitive to atmospheric moisture and temperature. Failure to rigorously control these two parameters is the most common cause of failure.
Causality & Solution:
-
Strictly Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will be instantly quenched by water.
-
Action: All glassware must be oven- or flame-dried under vacuum. Use anhydrous solvents (e.g., THF, diethyl ether) from a solvent purification system or a freshly opened bottle over molecular sieves. Perform the entire reaction under a positive pressure of an inert gas (Nitrogen or Argon).
-
-
Low-Temperature Control: The lithiated furan intermediate is unstable at higher temperatures. The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard). If the temperature rises, side reactions can occur, and the intermediate may decompose.
-
Efficient CO₂ Quench: The quenching step must be efficient to trap the anion.
-
Action: Use a large excess of freshly crushed dry ice (solid CO₂). Pour the cold reaction mixture containing the lithiated intermediate directly onto the crushed dry ice with vigorous stirring. Alternatively, bubble CO₂ gas through the solution at -78 °C for an extended period, but adding to solid CO₂ is often more reliable on a larger scale.
-
Experimental Protocol: Carboxylation of 5-tert-butylfuran
-
Reactor Setup: Assemble a flame-dried, multi-necked flask with a magnetic stirrer, temperature probe, inert gas inlet, and a rubber septum.
-
Charge Reagents: Add anhydrous THF to the flask via cannula. Add 5-tert-butylfuran (1.0 equiv). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C. A color change (often to yellow or orange) indicates the formation of the anion. Stir for 1-2 hours at -78 °C.
-
Carboxylation: In a separate flask, place a large excess (5-10 equiv) of crushed dry ice. Quickly and carefully, transfer the cold reaction mixture to the flask containing the dry ice via a wide-bore cannula, using positive inert gas pressure.
-
Workup: Allow the mixture to slowly warm to room temperature, which will sublime the excess CO₂. Quench the reaction by adding 1 M HCl solution until the pH is ~2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization (e.g., from hexanes or heptane). The melting point of the pure product is 104-105 °C.[6]
Purification and Scale-Up Considerations
FAQ 4: What are the primary impurities I should expect and what is the best strategy for final product purification on a larger scale?
Answer: The primary impurities will be unreacted 5-tert-butylfuran from the second step and potentially some di-carboxylated or ring-opened species if the lithiation/carboxylation was not well-controlled.
| Impurity | Identification Method | Physical Property | Purification Strategy |
| 5-tert-butylfuran | GC-MS, ¹H NMR (absence of -COOH proton) | Neutral, lower boiling point | Aqueous Base Wash: During workup, wash the organic extract with 1 M NaOH. The acidic product will move to the aqueous layer as its sodium salt, while the neutral starting material remains in the organic layer. Re-acidify the aqueous layer to precipitate the pure product. |
| Unidentified oligomers | ¹H NMR (broad signals), LC-MS | High molecular weight, often insoluble | Recrystallization: The desired product is a crystalline solid. Recrystallization from a non-polar solvent like heptane is highly effective at removing amorphous polymeric impurities. |
| Solvent Residues | ¹H NMR (characteristic peaks for THF, Hexanes, etc.) | Volatile | Drying: Dry the final product under high vacuum at a temperature below its melting point (e.g., 40-50 °C) for several hours. |
FAQ 5: What new challenges arise when scaling this process from grams to kilograms?
Answer: Moving to a pilot or manufacturing scale introduces significant challenges related to safety, heat transfer, and material handling.
-
Heat Management (Exotherms): Both the Friedel-Crafts alkylation and the n-BuLi addition are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. The rate of reagent addition will be dictated by the ability to maintain the target internal temperature.
-
n-Butyllithium Handling: n-BuLi is pyrophoric and reacts violently with water. Large-scale handling requires specialized equipment, including pressure-rated addition vessels and closed-system transfers. Personnel must be thoroughly trained in handling pyrophoric reagents.
-
Quenching Operations: Quenching large volumes of organolithiums or acidic reaction mixtures can be highly energetic. The quench must be performed slowly and with adequate cooling and headspace to manage any gas evolution or temperature spikes. Adding the reaction mixture to the quenching agent (rather than vice-versa) is generally safer.
-
Solid Handling: The final product is a solid. Filtration and drying equipment (e.g., filter-dryers) suitable for the scale of production will be required. Ensure the drying process is well-controlled to avoid melting or degrading the product.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2). [Link]
-
ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link]
-
Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]
-
Koukabi, N., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2744. [Link]
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- 4. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Technical Support Center: Navigating the Challenges of Furan Ring Functionalization
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with one of chemistry's most versatile and challenging heterocycles: the furan ring. Furan and its derivatives are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science, prized for their unique electronic properties and ability to serve as bioisosteres for other aromatic systems.[1][2][3] However, the very electronic nature that makes furan so valuable also presents a unique set of synthetic challenges.[4]
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific, practical issues you may encounter at the bench. We will move beyond simple protocols to explain the "why" behind the experimental observations and offer field-proven solutions to overcome common hurdles in furan functionalization.
Section 1: Core Instability - The Acid-Sensitivity Dilemma
The furan ring's Achilles' heel is its pronounced sensitivity to acidic conditions.[5][6] This instability is a primary concern that underpins many of the challenges in its functionalization, often leading to polymerization or irreversible ring-opening.[7]
Q1: My furan-containing compound is decomposing during acidic workup or chromatography. What is happening and how can I prevent it?
A1: This is the most common issue faced when working with furans. The electron-rich oxygen atom makes the ring highly susceptible to protonation, particularly at the C2 (alpha) position.[8][9][10] This initial protonation disrupts the aromatic system, forming a highly reactive, non-aromatic intermediate. In the presence of water or other nucleophiles, this intermediate can undergo a cascade of reactions leading to ring-opening and the formation of acyclic dicarbonyl compounds, or it can initiate polymerization.[8][9][11]
Troubleshooting & Optimization:
-
Strict pH Control: During aqueous workups, the pH should be carefully monitored and maintained above 4.[7][9] Use of buffered solutions or mild bases like sodium bicarbonate for neutralization is strongly recommended over strong mineral acids.
-
Catalyst Choice: For reactions requiring acid catalysis (e.g., acylations), switch from strong Brønsted or Lewis acids like AlCl₃ or H₂SO₄ to milder alternatives. Catalysts like zinc chloride, boron trifluoride etherate, or phosphoric acid are often effective while minimizing degradation.[12][13]
-
Temperature Management: Perform all acidic steps, including workups and extractions, at low temperatures (e.g., 0 °C) to significantly reduce the rate of decomposition pathways.[7]
-
Solvent Effects: Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect on furan derivatives.[5][6] Consider solvent choice as a parameter to enhance stability during reactions.
-
Structural Modification: If your synthetic route allows, the introduction of electron-withdrawing groups onto the furan ring can increase its stability towards acid-catalyzed degradation.[7]
Section 2: Electrophilic Aromatic Substitution (EAS)
Furan is significantly more reactive towards electrophiles than benzene, with reactions proceeding up to 10¹¹ times faster.[14][15][16] This high reactivity, while advantageous, requires careful control to prevent side reactions and ensure regioselectivity.
Q2: I'm attempting a Friedel-Crafts acylation on furan, but I'm getting low yields and significant polymerization. What's going wrong?
A2: The high reactivity of furan makes it prone to polymerization under the harsh conditions of traditional Friedel-Crafts reactions. Strong Lewis acids like aluminum chloride (AlCl₃) can aggressively coordinate to the furan oxygen, activating the ring to the point of uncontrolled reaction.[7][13]
Troubleshooting & Optimization:
-
Use Milder Lewis Acids: As mentioned, catalysts like boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or even phosphoric acid are preferred as they are less aggressive and reduce polymerization.[12][13]
-
Choice of Acylating Agent: Using an acid anhydride is generally milder than an acyl halide. For highly sensitive substrates, trifluoroacetic anhydride can sometimes be used without any catalyst at all.[13]
-
Control Stoichiometry and Temperature: Use of stoichiometric or even sub-stoichiometric amounts of the Lewis acid at low temperatures (0 °C to -20 °C) can temper the reaction's exothermicity and prevent runaway polymerization.
Experimental Protocol: Mild Acylation of Furan
-
Under an inert atmosphere (N₂ or Ar), dissolve furan (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Slowly, add boron trifluoride etherate (0.8 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over MgSO₄, and purify by column chromatography.
Q3: My electrophilic substitution on a 2-substituted furan is giving me a mixture of C4 and C5 isomers. How can I improve regioselectivity?
A3: While electrophilic attack on unsubstituted furan strongly favors the C2 position due to superior stabilization of the cationic intermediate, the directing effect of an existing substituent at C2 can be complex.[14][15][17]
-
Activating Groups (Electron-Donating): Groups like alkyl, alkoxy, or amino at C2 will generally direct the incoming electrophile to the C5 position.
-
Deactivating Groups (Electron-Withdrawing): Groups like acyl, nitro, or cyano at C2 make the ring less reactive and typically direct the incoming electrophile to the C4 position, which is electronically favored over the adjacent C3 position. However, mixtures are common depending on the specific electrophile and reaction conditions.[14]
Troubleshooting & Optimization:
-
Steric Hindrance: Use bulky reagents to favor substitution at the less sterically hindered C5 position, even if C4 is electronically preferred.
-
Reaction Conditions: Regioselectivity can sometimes be tuned by altering the solvent, temperature, or catalyst. A systematic screen of these parameters is often necessary.
Decision Workflow for Regioselectivity
Caption: Factors influencing regioselectivity in 2-substituted furans.
Section 3: Metalation and Cross-Coupling
Directed metalation is a powerful tool for functionalizing specific C-H bonds, but the furan ring presents unique challenges in regiocontrol and intermediate stability.
Q4: I need to functionalize the C3 position of furan, but direct lithiation always occurs at C2. How can I achieve C3 metalation?
A4: Direct deprotonation of furan with common organolithium bases like n-butyllithium (n-BuLi) overwhelmingly occurs at the more acidic C2 position.[18] Accessing the C3 position requires a more strategic approach.
Troubleshooting & Optimization:
-
Halogen-Metal Exchange: The most reliable method is to start with a 3-halofuran (e.g., 3-bromofuran). Treatment with n-BuLi at very low temperatures (typically -78 °C) will result in a rapid halogen-metal exchange to generate the 3-lithiofuran species.[18]
-
Critical Caveat: It is crucial to maintain the temperature below -40 °C. Above this temperature, the 3-lithiofuran intermediate can rearrange to the thermodynamically more stable 2-lithiofuran.[18]
-
-
Directed ortho-Metalation (DoM): Installing a directing metalation group (DMG) at the C3 position can guide the base to deprotonate the adjacent C2 or C4 positions. For access to the C3 position itself, a DMG at C2 (like -COOH or -CONR₂) can direct lithiation to C3 using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[18][19]
Q5: My lithiated furan intermediate seems to be decomposing before I can trap it with an electrophile, resulting in low yields. What can I do?
A5: Lithiated furans, especially those generated via halogen-metal exchange, can be unstable. Side reactions, such as lithium-halogen exchange with the alkyl halide product, can also lead to undesired byproducts like 2-butylfuran if n-BuLi is the base.[20]
Troubleshooting & Optimization:
-
Transmetalation: After generating the lithiated furan, transmetalating to a more stable organometallic species can improve reaction outcomes. For example, adding anhydrous ZnCl₂ or MgBr₂·OEt₂ can generate the corresponding organozinc or Grignard reagent, which are often more stable and less prone to side reactions in subsequent cross-coupling (e.g., Negishi or Kumada).
-
Inverse Addition: Add the freshly prepared organolithium solution to the electrophile solution (inverse addition), rather than the other way around. This keeps the concentration of the unstable intermediate low throughout the reaction.
-
Temperature Control: Ensure the reaction is kept at the lowest possible temperature throughout the generation and quenching steps.
Comparative Stability of Metalated Furans
| Metal Species | Reagent for Formation | Relative Stability | Common Subsequent Reaction |
| 2-Lithiofuran | n-BuLi | Moderate | Quench with various electrophiles |
| 3-Lithiofuran | 3-Bromofuran + n-BuLi | Low (temp. sensitive) | Quench at ≤ -40 °C |
| 2-Furylzinc | 2-Lithiofuran + ZnCl₂ | High | Negishi Coupling |
| 2-Furylmagnesium | 2-Bromofuran + Mg | High | Grignard Reactions, Kumada Coupling |
Section 4: Cycloaddition Reactions
The Diels-Alder reaction is a powerful method for constructing complex cyclic systems from furans. However, the aromatic stability of the furan ring often makes this transformation challenging.
Q6: My Diels-Alder reaction with furan is giving low conversion, and the adduct seems to revert to starting materials upon workup. Why is this happening?
A6: The Diels-Alder reaction involving furan is often a reversible process with unfavorable thermodynamics.[21][22] The reaction requires overcoming the aromatic stabilization energy of the furan ring (approx. 18 kcal/mol), which is less than benzene but still significant.[15] This leads to a low equilibrium concentration of the desired cycloadduct, which can readily undergo a retro-Diels-Alder reaction, especially upon heating.[23]
Troubleshooting & Optimization:
-
Use Highly Reactive Dienophiles: To drive the equilibrium forward, use electron-deficient and reactive dienophiles such as maleic anhydride, maleimides, or dimethyl acetylenedicarboxylate (DMAD).[21][24]
-
High Pressure Conditions: Applying high pressure (several kbar) can favor the formation of the product, as the transition state volume is smaller than that of the reactants.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and accelerating the forward reaction rate, sometimes allowing the reaction to proceed at lower temperatures where the retro reaction is slower.
-
Intramolecular Diels-Alder (IMDA): Tethering the dienophile to the furan ring can make the reaction entropically favorable, overcoming the high activation enthalpy and reducing the impact of reversibility.[25]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to the product precipitating out of the reaction mixture, thus shifting the equilibrium towards the product side.[21]
Reaction Coordinate Diagram: Furan Diels-Alder
Caption: Reversibility in the Furan Diels-Alder reaction.
References
-
Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: Energy & Fuels URL: [Link]
-
Title: Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans Source: PMC - NIH URL: [Link]
-
Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: Ananikov Laboratory URL: [Link]
-
Title: Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization Source: MDPI URL: [Link]
-
Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]
-
Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: Wiley Online Library URL: [Link]
-
Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: Semantic Scholar URL: [Link]
-
Title: Furans, thiophenes and related heterocycles in drug discovery Source: PubMed URL: [Link]
-
Title: Recent Advances in Conjugated Furans Source: PubMed URL: [Link]
-
Title: Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan Source: Slideshare URL: [Link]
-
Title: Understanding the reactivity and selectivity of Diels–Alder reactions involving furans Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters Source: MDPI URL: [Link]
-
Title: Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes Source: ResearchGate URL: [Link]
-
Title: Direct Diels–Alder reactions of furfural derivatives with maleimides Source: RSC Publishing URL: [Link]
-
Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives Source: PMC - PubMed Central URL: [Link]
-
Title: Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans Source: NIH URL: [Link]
-
Title: Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation Source: PubMed URL: [Link]
-
Title: Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics | Request PDF Source: ResearchGate URL: [Link]
-
Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: PMC URL: [Link]
-
Title: Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes Source: MDPI URL: [Link]
-
Title: Furan: A Promising Scaffold for Biological Activity Source: Nivrutti International Journal of Advanced Biological and Biomedical Research URL: [Link]
-
Title: Lewis-Acid-Catalyzed Regioselective Construction of Diversely Functionalized Polycyclic Fused Furans Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Furan synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR Source: MDPI URL: [Link]
-
Title: Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Furan: A Promising Scaffold for Biological Activity Source: Nivrutti Journal URL: [Link]
-
Title: Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals Source: PubMed URL: [Link]
-
Title: Furan Derivatives: Preparation & Hydrogenation Techniques Source: StudySmarter URL: [Link]
-
Title: Regioselective Synthesis of Highly Functionalized Furans Through the RuII-Catalyzed [3+2] Cycloaddition of Diazodicarbonyl Compounds | Request PDF Source: ResearchGate URL: [Link]
-
Title: (PDF) Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals Source: ResearchGate URL: [Link]
-
Title: Furan undergoes electrophilic aromatic substitution more readily than benzene Source: Pearson URL: [Link]
-
Title: Why does the electrophilic substitution of furan happen at 2 and 5 positions? Source: Quora URL: [Link]
-
Title: Furan undergoes electrophilic aromatic substitution more readily than benzene Source: Pearson URL: [Link]
-
Title: Synthesis of (Thio)Furan-Fused Phospholes via Phosphonation Cyclization and a Base-Promoted Phospha-Friedel–Crafts Reaction | Request PDF Source: ResearchGate URL: [Link]
-
Title: Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone Source: Springer URL: [Link]
-
Title: The Journal of Organic Chemistry Ahead of Print Source: ACS Publications URL: [Link]
-
Title: Furan Synthesis and Reactions Source: YouTube URL: [Link]
-
Title: University of Groningen Dimetalation of Furans and Thiophenes. One-Pot Procedures for Furan-2,5 Source: University of Groningen URL: [Link]
-
Title: Optimization of n-BuLi alkylation of furan : r/Chempros Source: Reddit URL: [Link]
-
Title: Directed Metalation: A Survival Guide Source: Baran Lab (Scripps Research) URL: [Link]
Sources
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. ijabbr.com [ijabbr.com]
- 4. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters | MDPI [mdpi.com]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 11. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 16. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 17. quora.com [quora.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. baranlab.org [baranlab.org]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 24. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes [mdpi.com]
Technical Support Center: Method Refinement for the Analysis of 5-tert-butylfuran-2-carboxylic Acid in Complex Mixtures
Welcome to the technical support center dedicated to the analytical challenges of 5-tert-butylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this analyte in complex matrices. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to troubleshoot and refine your analytical methods effectively.
Introduction: The Analytical Challenge
This compound, a substituted furan derivative, presents a unique set of analytical challenges. Its carboxylic acid moiety imparts polarity, which can lead to poor retention in reversed-phase liquid chromatography (RPLC). The furan ring itself can be susceptible to degradation under certain conditions, and the tert-butyl group adds a degree of lipophilicity that must be considered in both sample preparation and chromatographic separation. When analyzing this compound in complex matrices such as plasma, urine, or industrial process samples, matrix effects can further complicate accurate quantification.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to facilitate robust and reliable method development.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing polar, acidic compounds like this compound on silica-based reversed-phase columns. The primary culprit is often secondary interactions between the analyte and residual silanol groups on the stationary phase.
Underlying Causes & Corrective Actions:
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the polar carboxylic acid group, leading to a secondary, undesirable retention mechanism that causes peak tailing.
-
Solution 1: Use a Low-pH Mobile Phase: By lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid), you can suppress the ionization of the carboxylic acid group (pKa is likely in the range of 3-5). This makes the analyte more hydrophobic and reduces interactions with silanol groups.
-
Solution 2: Employ an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Solution 3: Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Degradation: Voids in the column packing or a contaminated frit can disrupt the sample band, causing peak tailing.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the column may need to be replaced.
-
Logical Workflow for Troubleshooting Peak Tailing:
Caption: A systematic approach to diagnosing and resolving peak tailing.
Issue 2: Poor Sensitivity in LC-MS Analysis
Question: I am struggling to achieve the required sensitivity for this compound in my LC-MS/MS assay. What can I do to improve the signal?
Answer:
Carboxylic acids can be challenging to analyze by electrospray ionization (ESI) mass spectrometry, particularly in positive ion mode, due to their propensity to exist as anions in solution.
Underlying Causes & Corrective Actions:
-
Inefficient Ionization:
-
Solution 1: Negative Ion Mode: this compound will readily deprotonate to form a [M-H]⁻ ion. Switching to negative ion mode ESI is the most direct way to improve sensitivity.
-
Solution 2: Mobile Phase Modifiers: In negative ion mode, using a mobile phase with a slightly basic pH (e.g., buffered with ammonium acetate or ammonium bicarbonate) can enhance deprotonation and improve signal intensity. In positive ion mode, the addition of a small amount of an ammonium salt can promote the formation of [M+NH₄]⁺ adducts.
-
-
Matrix Effects: Co-eluting compounds from complex matrices can suppress the ionization of the target analyte.
-
Solution 1: Improve Sample Preparation: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) is highly effective at removing interfering matrix components.[1] A mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties would be ideal for isolating an acidic compound like this compound.
-
Solution 2: Enhance Chromatographic Separation: Optimize your HPLC method to separate the analyte from the bulk of the matrix components. A longer gradient or a column with a different selectivity may be required.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the gold standard for correcting matrix effects.
-
-
Derivatization: Chemical derivatization can be employed to improve both chromatographic retention and ionization efficiency.
Data Summary: Common Derivatization Reagents for Carboxylic Acids
| Derivatization Reagent | Target Functional Group | Detection Mode | Advantages |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid | Negative ESI-MS/MS | High efficiency, good for RP-LC separation.[3] |
| Aniline | Carboxylic Acid | Positive ESI-MS/MS | Can be less efficient and matrix-dependent.[3] |
| 2-picolylamine | Carboxylic Acid | Positive ESI-MS/MS | Introduces a basic nitrogen for improved positive ionization. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for method development?
Q2: What would be a good starting point for an HPLC method for this compound?
A good starting point would be a reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid (to suppress ionization).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of organic phase (e.g., 10-20% B) and ramp up to a high percentage (e.g., 90-95% B) over several minutes to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C to improve peak shape and reduce viscosity.
-
Detection: UV detection (if the furan ring provides a sufficient chromophore) or mass spectrometry.
Q3: How should I prepare plasma samples for the analysis of this compound?
For plasma samples, protein precipitation is a simple first step, but it may not provide sufficient cleanup for a sensitive assay.
Recommended Sample Preparation Workflow:
Caption: A robust workflow for plasma sample preparation.
Detailed Protocol for Solid-Phase Extraction (SPE):
-
Condition: Wash a mixed-mode (e.g., reversed-phase/strong anion exchange) SPE cartridge with methanol, followed by water.
-
Equilibrate: Equilibrate the cartridge with an acidic aqueous solution (e.g., water with 0.1% formic acid).
-
Load: Load the supernatant from the protein precipitation step.
-
Wash 1: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Wash 2: Wash with a neutral organic solvent (e.g., methanol) to remove non-polar interferences.
-
Elute: Elute the this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.
Q4: What are the expected mass spectral fragments for this compound?
In mass spectrometry, carboxylic acids commonly undergo fragmentation through the loss of the carboxylic acid group. For this compound (MW ≈ 168.19), you can expect the following:
-
Negative Ion Mode (ESI-):
-
Parent Ion: [M-H]⁻ at m/z ≈ 167.07
-
Fragment Ion: Loss of CO₂ (44 Da) from the parent ion, resulting in a fragment at m/z ≈ 123.08.
-
-
Positive Ion Mode (ESI+):
-
Parent Ion: [M+H]⁺ at m/z ≈ 169.08 or [M+Na]⁺ at m/z ≈ 191.06.
-
Fragment Ion: Loss of H₂O (18 Da) from the protonated molecule, resulting in an acylium ion at m/z ≈ 151.07. Further fragmentation could involve the loss of the tert-butyl group.
-
It is also important to consider the potential for in-source fragmentation, which can be minimized by optimizing the MS source parameters.
Q5: Are there any stability concerns for this analyte?
Furan-containing compounds can be susceptible to degradation, particularly under strong acidic or oxidative conditions. It is advisable to:
-
Prepare standards fresh daily.
-
Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Evaluate the stability of the analyte in the sample matrix under the expected storage and handling conditions (e.g., freeze-thaw stability, bench-top stability).
References
- Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of furan aldehydes.
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
- Benchchem. (n.d.). Sensitive Quantification of Carboxylic Acids in Biological Matrices using HPLC with Fluorescence Detection: Application Notes.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- SpringerLink. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
-
SpringerLink. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(4-tert-butylphenyl)furan-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - 5-(4-tert-butylphenyl)furan-2-carboxylic acid (C15H16O3) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
A Predictive Comparison of the Biological Activity of 5-tert-butylfuran-2-carboxylic Acid with Other Furan Derivatives
In the landscape of medicinal chemistry, the furan scaffold is a cornerstone, integral to a multitude of compounds with a wide array of biological activities.[1][2] This guide delves into a comparative analysis of 5-tert-butylfuran-2-carboxylic acid and other notable furan derivatives. Due to the nascent stage of research into this compound, this document will serve as a predictive comparison, drawing upon established structure-activity relationships (SAR) within the furan class to forecast its potential biological profile. This analysis is supported by experimental data from well-characterized furan derivatives, providing a framework for future empirical validation.
The furan ring, an electron-rich aromatic heterocycle, is a versatile pharmacophore found in numerous therapeutic agents.[3] Its derivatives have demonstrated a remarkable spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The nature and position of substituents on the furan ring can dramatically influence the biological activity, making the exploration of novel derivatives a fertile ground for drug discovery.[4]
The Subject of Inquiry: this compound
This compound is a furan derivative characterized by a carboxylic acid group at the 2-position and a bulky tert-butyl group at the 5-position. While specific biological data for this compound is not yet available in the public domain, its structural features provide a basis for predictive analysis. The carboxylic acid moiety is a common feature in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), where it often plays a crucial role in binding to target enzymes. The tert-butyl group, being a bulky and lipophilic substituent, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
Comparator Furan Derivatives: A Snapshot of Biological Activity
To construct a predictive framework for this compound, we will compare it with a selection of well-studied furan derivatives.
Table 1: Overview of Comparator Furan Derivatives and their Primary Biological Activities
| Compound | Structure | Primary Biological Activity |
| Furan-2-carboxylic acid | Antimicrobial (inhibits bacterial swarming), Cytotoxic[5][6] | |
| 5-(Hydroxymethyl)furan-2-carboxylic acid | Antimicrobial, Anti-inflammatory, Cytotoxic[5][7] | |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Antitubercular (targets salicylate synthase MbtI)[8][9] | |
| Nitrofurantoin | Broad-spectrum antimicrobial[10] |
Predictive Analysis of this compound's Biological Profile
Based on the established activities of the comparator compounds and general principles of medicinal chemistry, we can hypothesize the potential biological activities of this compound.
Antimicrobial Activity
The furan-2-carboxylic acid scaffold is a known, albeit modest, antimicrobial pharmacophore.[11] The introduction of a bulky, lipophilic tert-butyl group at the 5-position could enhance this activity. Increased lipophilicity can facilitate the compound's passage through the lipid-rich cell membranes of bacteria, potentially leading to higher intracellular concentrations. However, the steric bulk of the tert-butyl group might also hinder binding to certain bacterial enzyme targets. It is plausible that this compound could exhibit selective antimicrobial activity, with its efficacy being highly dependent on the specific target and the morphology of the bacterial cell wall.
Anti-inflammatory Activity
The presence of the carboxylic acid group suggests a potential for anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for NSAIDs.[12] The bulky tert-butyl group could influence the binding affinity and selectivity for COX-1 versus COX-2. A lipophilic substituent in this position might favor binding to the hydrophobic channel of the COX active site.
Anticancer Activity
Several furan derivatives have demonstrated cytotoxicity against various cancer cell lines.[5] The mechanism of action is often multifactorial, including the induction of apoptosis and inhibition of key signaling pathways. The lipophilicity conferred by the tert-butyl group could enhance the compound's ability to cross the cell membrane of cancer cells. However, its large size might also introduce steric hindrance at the target site. Therefore, its cytotoxic potential would need to be empirically determined against a panel of cancer cell lines.
Comparative Experimental Data
The following tables summarize the available experimental data for the comparator compounds, providing a quantitative basis for our predictive comparison.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus | Reference |
| Furan-2-carboxylic acid | Inhibits swarming | - | [6] |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | 32-64 | 1 | [5] |
| Nitrofurantoin | 1-128 | 4-16 | [10] |
| This compound | Predicted: ?-? | Predicted: ?-? | - |
Table 3: Comparative Cytotoxicity (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | Reference |
| Furan-2-carboxylic acid derivative | 1.2 - 3.6 (various cell lines) | - | [5] |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | 64.00 µg/mL | 102.53 µg/mL | [5] |
| This compound | Predicted: ?-? | Predicted: ?-? | - |
Table 4: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 | Reference |
| 5-(Hydroxymethyl)furan-2-carboxylate | Anti-inflammatory activities noted | Data not specified | [7] |
| This compound | Predicted: LPS-induced NO production | Predicted: ?-? | - |
Experimental Protocols for Validation
To empirically validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., E. coli, S. aureus) in CAMHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Caption: Workflow for the nitric oxide inhibition assay.
Protocol 3: Evaluation of Cytotoxicity using the MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, this predictive guide, based on the known activities of structurally related furan derivatives, suggests that it holds potential as an antimicrobial, anti-inflammatory, and cytotoxic agent. The presence of the bulky tert-butyl group is anticipated to significantly influence its potency and selectivity. The experimental protocols provided herein offer a clear path for the empirical validation of these predictions. Further research into this and other novel furan derivatives is crucial for the continued development of new therapeutic agents.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-tert-butylfuran-2-carboxylic Acid
This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 5-tert-butylfuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific rationale behind method selection, experimental design, and validation in accordance with international regulatory standards.
Introduction to this compound and the Imperative of Accurate Quantification
This compound is a substituted furan derivative with potential applications in medicinal chemistry and materials science. The furan ring system is a crucial scaffold in numerous biologically active compounds.[1] Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing of drug products. The validation of analytical methods ensures that the data generated is reliable and reproducible, a non-negotiable requirement in regulated environments.[2][3][4]
This guide will compare three prevalent analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible technique suitable for compounds with a UV chromophore.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification and analysis in complex matrices.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds, often requiring derivatization for polar analytes like carboxylic acids.
The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the key validation parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][5][6][7]
Physicochemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is critical in selecting and developing an appropriate analytical method.
-
Molecular Formula: C₉H₁₂O₃[8]
-
Molecular Weight: 168.19 g/mol [8]
-
Structure: The molecule consists of a furan ring, a carboxylic acid group, and a tert-butyl group.
-
UV Absorbance: The furan ring acts as a chromophore, making the molecule suitable for UV detection. Carboxylic acids containing aromatic rings or conjugated double bonds typically absorb in the lower UV region (around 210-280 nm).[9]
-
Polarity and Solubility: The carboxylic acid group imparts polarity, suggesting solubility in polar organic solvents and aqueous solutions with pH adjustment. The tert-butyl group adds hydrophobicity, which will influence its retention in reversed-phase chromatography. The solubility of similar furan dicarboxylic acids has been shown to be dependent on the solvent composition, with co-solvency effects observed in water-organic mixtures.[10]
-
Volatility: The presence of the polar carboxylic acid group results in low volatility, making direct GC analysis challenging without derivatization.[11][12]
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is often the first choice for the quantification of APIs due to its robustness, cost-effectiveness, and widespread availability. The furan moiety in this compound allows for direct UV detection.
Scientific Rationale for Method Design
A reversed-phase HPLC method is proposed, as it is well-suited for separating moderately polar compounds. A C18 column is selected for its versatility and hydrophobic retention characteristics. The mobile phase will consist of an aqueous component with a low pH and an organic modifier. Acidifying the mobile phase (e.g., with formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group (pKa typically 3-5), ensuring it is in its more retained, neutral form.[13] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for quantification.
Detailed Experimental Protocol: HPLC-UV
-
Preparation of Mobile Phase: Prepare a mobile phase of 40:60 (v/v) acetonitrile and water, with the aqueous component containing 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) acetonitrile:water diluent to create a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 40:60 (v/v) Acetonitrile:0.1% Formic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve, followed by the sample solutions.
Validation Data Summary: HPLC-UV
| Validation Parameter | Acceptance Criteria (ICH Q2) | Expected Performance |
| Specificity | No interference at the analyte's retention time. | Peak purity analysis by PDA detector confirms no co-eluting peaks. |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range | 80-120% of test concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate (Inter-day): ≤ 3% | Repeatability: < 1.0% Intermediate: < 1.5% |
| LOD | Signal-to-Noise Ratio of 3:1 | ~0.3 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~1.0 µg/mL |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[14][15]
Scientific Rationale for Method Design
This method utilizes the same reversed-phase liquid chromatography principles as the HPLC-UV method to separate the analyte from the matrix components. However, detection is achieved using a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in negative ion mode is chosen because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components, leading to lower detection limits.[15]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for quantification.
Detailed Experimental Protocol: LC-MS/MS
-
Mobile Phase Preparation:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Standard and Sample Preparation: Prepare stock and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 - 100 ng/mL). An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) should be added to all standards and samples.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase: Gradient elution from 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative
-
MRM Transition: Precursor ion (m/z 167.1 for [M-H]⁻) → Product ion (determined by infusion and fragmentation of the standard). A likely fragmentation would involve the loss of CO₂ (m/z 44), resulting in a product ion of m/z 123.1.
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flows, temperature).
-
Validation Data Summary: LC-MS/MS
| Validation Parameter | Acceptance Criteria (EMA/FDA Bioanalytical) | Expected Performance |
| Specificity | No significant interference at the analyte and IS retention times in blank matrix. | No interfering peaks observed in blank matrix. |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | Defined by LLOQ and ULOQ | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% RSD) | Within 15% (20% at LLOQ) | Intra-day: < 5% Inter-day: < 8% |
| LOD | - | ~0.03 ng/mL |
| LOQ | Lowest standard on the curve meeting accuracy/precision criteria. | 0.1 ng/mL |
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a gold standard for many small molecules. However, for polar, non-volatile compounds like carboxylic acids, a derivatization step is mandatory to improve volatility and thermal stability.[11][12]
Scientific Rationale for Method Design
The carboxylic acid group of this compound will be derivatized to form a less polar and more volatile ester. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This reaction replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.[12] The resulting TMS ester is significantly more volatile and exhibits better chromatographic peak shape on a non-polar GC column. Detection by mass spectrometry in electron ionization (EI) mode provides a characteristic fragmentation pattern for confident identification and quantification.
Experimental Workflow: GC-MS with Derivatization
Caption: GC-MS with derivatization workflow.
Detailed Experimental Protocol: GC-MS
-
Standard and Sample Preparation: Prepare stock solutions in a suitable aprotic solvent like acetonitrile. Aliquot a known volume into a vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst and 50 µL of pyridine to the dried residue. Cap the vial tightly and heat at 70 °C for 30 minutes.[16] Cool to room temperature before injection.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized analyte.
-
Validation Data Summary: GC-MS
| Validation Parameter | Acceptance Criteria (ICH Q2) | Expected Performance |
| Specificity | No interference at the analyte's retention time. | Clean separation with no interfering peaks in the mass chromatogram. |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | 80-120% of test concentration | 10 - 500 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.8% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate (Inter-day): ≤ 3% | Repeatability: < 1.5% Intermediate: < 2.5% |
| LOD | Signal-to-Noise Ratio of 3:1 | ~3 ng/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~10 ng/mL |
Comparative Analysis and Recommendations
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Selectivity | Moderate | Very High | High |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL - ng/mL) | High (ng/mL) |
| Speed | Fast | Fast | Moderate (derivatization adds time) |
| Cost | Low | High | Moderate |
| Complexity | Low | High | Moderate-High |
| Robustness | High | Moderate | Moderate |
| Best Application | Routine QC, assay, content uniformity | Bioanalysis, trace impurity analysis | Orthogonal method, impurity identification |
Conclusion
The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.
-
For routine quality control and release testing where concentrations are relatively high and the matrix is simple, the HPLC-UV method is the most suitable choice due to its robustness, cost-effectiveness, and simplicity.
-
For applications demanding high sensitivity , such as pharmacokinetic studies in biological matrices or the quantification of trace-level impurities, the LC-MS/MS method is unequivocally superior. Its selectivity and low detection limits are unmatched.
-
The GC-MS method , while requiring a derivatization step, serves as an excellent orthogonal method for validation and confirmation. It is also highly valuable for identifying unknown volatile or semi-volatile impurities.
Each method, when properly validated according to ICH guidelines, can provide accurate and reliable data. The experimental protocols and performance data presented in this guide offer a solid foundation for the development and validation of analytical procedures for this compound and structurally related compounds.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? [Link]
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- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. starodub.nl [starodub.nl]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane [mdpi.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
comparative study of different synthetic routes to 5-tert-butylfuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-butylfuran-2-carboxylic acid, a heterocyclic compound featuring a sterically demanding tert-butyl group, presents unique challenges and opportunities in organic synthesis. Its utility as a precursor for novel pharmaceuticals and functional materials drives the need for robust and efficient synthetic routes. This guide will compare and contrast the two most prevalent methods for its preparation: the Friedel-Crafts acylation of a furan precursor followed by oxidation, and the direct carboxylation of 2-tert-butylfuran via lithiation. Each route will be dissected in terms of its underlying chemical principles, procedural intricacies, and overall efficiency, providing a comprehensive framework for selecting the optimal pathway for your research and development needs.
Route 1: Friedel-Crafts Acylation Followed by Hydrolysis
This classical approach leverages the well-established Friedel-Crafts reaction to introduce the tert-butyl group onto the furan ring, followed by hydrolysis of an ester to unveil the desired carboxylic acid. This two-step sequence offers a reliable and often high-yielding pathway to the target molecule.
Mechanistic Overview
The synthesis commences with the Friedel-Crafts acylation of a readily available starting material, methyl 2-furoate. In the presence of a Lewis acid catalyst, pivaloyl chloride acts as the acylating agent, introducing the pivaloyl group regioselectively at the 5-position of the furan ring. The electron-donating nature of the oxygen atom in the furan ring directs the electrophilic substitution to the C5 position. The resulting ketoester is then subjected to hydrolysis to yield this compound.
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol
Step 1: Synthesis of Methyl 5-tert-butyl-2-furoate via Friedel-Crafts Acylation
This procedure is adapted from the work of Takeda et al.[1]
-
To a stirred solution of methyl 2-furoate in a suitable solvent (e.g., carbon disulfide), add a Lewis acid catalyst such as anhydrous zinc chloride.
-
Cool the mixture to 0°C in an ice bath.
-
Add pivaloyl chloride dropwise to the cooled mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to proceed at room temperature for a specified time.
-
Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain methyl 5-tert-butyl-2-furoate.
Step 2: Hydrolysis to this compound
-
Reflux the methyl 5-tert-butyl-2-furoate obtained in the previous step with an aqueous solution of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to afford this compound.
Performance Analysis
This route is generally reliable and provides good to excellent yields. The starting materials are commercially available and relatively inexpensive. However, the use of stoichiometric amounts of Lewis acids in the Friedel-Crafts step can be a drawback in terms of waste generation and catalyst removal. The hydrolytic step is typically straightforward and high-yielding.
Route 2: Lithiation and Carboxylation of 2-tert-butylfuran
This more direct approach involves the synthesis of the key intermediate, 2-tert-butylfuran, followed by a one-pot lithiation and carboxylation sequence. This method can be more atom-economical but requires the handling of organolithium reagents, which necessitates anhydrous conditions and careful technique.
Mechanistic Overview
The synthesis begins with the preparation of 2-tert-butylfuran. This can be achieved through various methods, including the reaction of furfural with a tert-butyl Grignard reagent followed by dehydration. Subsequently, 2-tert-butylfuran undergoes regioselective deprotonation at the 5-position using a strong base, typically n-butyllithium. The resulting furan-5-yllithium intermediate is then quenched with carbon dioxide (dry ice) to form the lithium carboxylate salt. Acidic workup liberates the desired this compound.
Caption: Workflow for the synthesis of this compound via lithiation and carboxylation.
Experimental Protocol
Step 1: Synthesis of 2-tert-butylfuran
Note: Several methods exist for the preparation of 2-tert-butylfuran. A representative procedure is outlined here.
-
Prepare a Grignard reagent from tert-butyl chloride and magnesium turnings in anhydrous diethyl ether.
-
Add freshly distilled furfural dropwise to the Grignard reagent at a low temperature (e.g., 0°C).
-
After the addition, allow the reaction to warm to room temperature and stir for a specified period.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting alcohol.
-
Dehydrate the alcohol using a suitable dehydrating agent (e.g., p-toluenesulfonic acid) to yield 2-tert-butylfuran, which can be purified by distillation.
Step 2: Lithiation and Carboxylation
-
Dissolve 2-tert-butylfuran in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of n-butyllithium in hexanes dropwise to the cooled solution.
-
Stir the resulting mixture at -78°C for a specified time to ensure complete lithiation.
-
Quench the reaction by adding an excess of crushed dry ice in one portion.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water to the reaction mixture and separate the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.
Performance Analysis
This route offers a more direct pathway to the target molecule from 2-tert-butylfuran. The atom economy of the carboxylation step is excellent. However, the synthesis of the 2-tert-butylfuran starting material can be multi-step and may impact the overall yield. The use of n-butyllithium requires stringent anhydrous and inert atmosphere techniques, which may not be suitable for all laboratory settings. The cryogenic temperatures required for the lithiation step can also be a practical consideration for large-scale synthesis.
Comparative Analysis
| Feature | Route 1: Friedel-Crafts Acylation & Hydrolysis | Route 2: Lithiation & Carboxylation |
| Starting Materials | Methyl 2-furoate, Pivaloyl chloride | 2-tert-butylfuran (requires synthesis) |
| Number of Steps | 2 | 1 (from 2-tert-butylfuran) |
| Reagents & Conditions | Lewis acids, standard glassware | n-Butyllithium, anhydrous/inert conditions, cryogenic temperatures |
| Yield | Generally good to excellent | Can be high, but dependent on the purity of 2-tert-butylfuran and technique |
| Scalability | Readily scalable, with considerations for Lewis acid handling | Scalability can be challenging due to cryogenic and pyrophoric reagent handling |
| Atom Economy | Moderate (byproduct from Lewis acid) | Excellent for the carboxylation step |
| Safety Considerations | Corrosive Lewis acids | Pyrophoric n-butyllithium, cryogenic temperatures |
| Purification | Distillation and recrystallization | Recrystallization |
Conclusion and Recommendations
Both the Friedel-Crafts acylation/hydrolysis route and the lithiation/carboxylation route represent viable strategies for the synthesis of this compound.
Route 1 is recommended for:
-
Laboratories where handling of pyrophoric organolithium reagents is not routine.
-
Initial small-scale syntheses where reliability and high yields are prioritized over atom economy.
-
Situations where the multi-step synthesis of 2-tert-butylfuran is undesirable.
Route 2 is advantageous for:
-
Researchers experienced with organometallic chemistry and anhydrous techniques.
-
Larger-scale syntheses where atom economy and a more direct route are critical considerations, provided the synthesis of the starting material is efficient.
-
Instances where the avoidance of Lewis acids is preferred.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or development program, including scale, available equipment, and the expertise of the personnel involved. This guide provides the necessary framework to make an informed decision based on a comprehensive understanding of the chemical and practical aspects of each methodology.
References
-
Takeda, T., et al. A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 1978, 51(8), 2435-2436. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 5-tert-butylfuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. This is particularly true for compounds like 5-tert-butylfuran-2-carboxylic acid, a substituted furan derivative with potential applications in medicinal chemistry and materials science. The presence of even minor impurities, such as regioisomers, unreacted starting materials, or byproducts, can significantly impact the compound's biological activity, physical properties, and ultimately, the validity of experimental outcomes.
This guide provides an in-depth comparison of key analytical techniques for evaluating the purity of synthesized this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your results.
Understanding the Synthetic Landscape and Potential Impurities
A common synthetic route to this compound involves the Friedel-Crafts acylation of a furan substrate.[1][2] While effective, this electrophilic aromatic substitution can present challenges. The furan ring is sensitive and prone to polymerization under harsh acidic conditions.[3] Furthermore, the acylation may not be perfectly regioselective, potentially leading to isomeric impurities.
Common Potential Impurities:
-
Unreacted Starting Materials: Furan, 2-furoic acid, or related precursors.
-
Reagents: Pivaloyl chloride or its hydrolysis product, pivalic acid.
-
Regioisomers: 4-tert-butylfuran-2-carboxylic acid.
-
Byproducts of Polymerization: Tarry, insoluble materials.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment.
Comparative Analysis of Purity Assessment Techniques
No single technique can provide a complete picture of a compound's purity. The strategic combination of chromatographic and spectroscopic methods is paramount.
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High sensitivity, excellent for quantitative analysis, applicable to a wide range of compounds. | Requires method development, may not detect highly volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC, overlapping signals can be challenging to interpret. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity for volatile compounds. | Requires derivatization for non-volatile compounds like carboxylic acids. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Melting point determination, assessment of crystalline purity. | Provides information on solid-state purity, sensitive to small amounts of impurities that affect melting behavior. | Not suitable for amorphous or thermally unstable compounds. |
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for quantitative purity assessment. A well-developed method can separate the target compound from closely related impurities.[4][5]
Caption: Workflow for HPLC purity analysis of this compound.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[6] Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
| Retention Time (min) | Peak Area | % Area | Identity |
| 2.8 | 15,000 | 0.5 | Pivalic Acid |
| 4.5 | 2,955,000 | 98.5 | This compound |
| 5.1 | 30,000 | 1.0 | 4-tert-butylfuran-2-carboxylic acid (regioisomer) |
A high-purity sample will show a single major peak with minimal secondary peaks. The presence of peaks at different retention times indicates impurities.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides invaluable structural information and can be used to identify and quantify impurities that have distinct proton signals.[7][8]
Caption: Workflow for ¹H NMR analysis of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis:
-
Chemical Shift (δ): Identify the characteristic signals for this compound.
-
Integration: Integrate the area under each signal. The ratio of the integrals should correspond to the number of protons for each signal.
-
Impurity Identification: Look for small signals that do not correspond to the target compound or the solvent.
-
Expected ¹H NMR Signals for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad singlet | 1H | -COOH |
| ~7.2 | doublet | 1H | Furan H3 |
| ~6.2 | doublet | 1H | Furan H4 |
| ~1.3 | singlet | 9H | -C(CH₃)₃ |
The presence of other signals, for instance, a singlet around 2.1 ppm, could indicate residual acetone. Signals corresponding to unreacted furoic acid would lack the tert-butyl singlet.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for detecting volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form, such as a methyl or silyl ester.[9][10]
-
Derivatization:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and heat the mixture (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl ester.[11]
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms.
-
Injection: Splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of, for example, m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Analyze other peaks by comparing their mass spectra to libraries (e.g., NIST) to identify volatile impurities.
-
The total ion chromatogram (TIC) will show the separation of different volatile components. The mass spectrum of each peak provides a fragmentation pattern that acts as a "fingerprint" for identification. For example, a peak corresponding to residual pivalic acid (as its silyl ester) would have a characteristic mass spectrum.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for assessing the purity of crystalline solids.[12] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.[13]
-
Sample Preparation: Accurately weigh a small amount of the crystalline sample (2-5 mg) into an aluminum DSC pan. Crimp the pan to enclose the sample.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of melting and the peak maximum of the endotherm.
-
A sharp melting endotherm indicates high purity. A broad peak or a melting point depression compared to the literature value (if available) suggests the presence of impurities.
-
| Sample | Melting Onset (°C) | Peak Maximum (°C) | Appearance of Endotherm | Purity Indication |
| Literature Value | 104-105 | - | - | - |
| Sample A | 103.5 | 104.2 | Sharp | High Purity |
| Sample B | 98.2 | 101.5 | Broad | Impure |
Conclusion: A Holistic Approach to Purity Validation
The assessment of purity for synthesized this compound requires a synergistic application of orthogonal analytical techniques. While HPLC provides robust quantitative data on non-volatile impurities, NMR offers invaluable structural confirmation and identification of both expected and unexpected byproducts. GC-MS is essential for detecting volatile residues, and DSC provides a clear indication of crystalline purity. By integrating the data from these methods, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 2-Methylcyclohexanecarboxylic Acid. BenchChem.
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ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. Retrieved from [Link]
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PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Retrieved from [Link]
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UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Retrieved from [Link]
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(n.d.). NMR spectroscopy. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
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PubMed Central. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high. Retrieved from [Link]
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(n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
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(n.d.). Electrophilic Substitution - Friedel-Crafts Acylation of Furan. Retrieved from [Link]
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Wikipedia. (2024, October 26). Differential scanning calorimetry. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, May 5). 1H-NMR spectrum for furfural. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 15). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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(n.d.). regioselective friedel-crafts acylation with. Retrieved from [Link]
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Journal of the Chemical Society (Resumed). (1963). 506. Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Retrieved from [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
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MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. Retrieved from [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
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E3S Web of Conferences. (n.d.). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. Retrieved from [Link]
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(n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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YouTube. (2022, May 16). HPLC Method Development Step by Step. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
-
Organic Syntheses. (2023, March 17). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-tert-Butylfuran-2-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-tert-butylfuran-2-carboxylic acid analogs. By examining the impact of structural modifications on biological activity, this document aims to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents. This analysis is supported by a synthesis of available experimental data and established principles of medicinal chemistry.
Introduction: The this compound Scaffold - A Privileged Structure
The furan-2-carboxylic acid moiety is a well-established pharmacophore present in a diverse array of biologically active compounds.[1] The incorporation of a bulky, lipophilic tert-butyl group at the 5-position of the furan ring creates a unique chemical scaffold with distinct steric and electronic properties. This substitution can significantly influence the compound's interaction with biological targets, as well as its pharmacokinetic profile. While extensive research has been conducted on various furan derivatives, this guide will focus specifically on elucidating the SAR of analogs based on the this compound core.
Core Structure and Key Modification Points
The fundamental structure of this compound offers several key positions for chemical modification to explore the SAR. Understanding how alterations at these positions impact biological activity is crucial for optimizing potency, selectivity, and drug-like properties.
Caption: Key modification points on the this compound scaffold.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs is intricately linked to the chemical nature of the substituents at the identified modification points. The following sections dissect the available data to establish key SAR trends.
Modification of the Carboxylic Acid Group (R1)
The carboxylic acid moiety is a critical functional group, often involved in direct interactions with biological targets through hydrogen bonding or ionic interactions.[2] Its modification into amides, esters, or other bioisosteres can profoundly affect activity.
Amide Analogs: Conversion of the carboxylic acid to a carboxamide is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding interactions. A diversity-oriented synthesis of furan-2-carboxamides has demonstrated their potential as antibiofilm agents against Pseudomonas aeruginosa.[2][3] In these studies, the furan-2-carboxamide moiety was designed as a bioisosteric replacement for a labile furanone ring.[2] The nature of the substituent on the amide nitrogen plays a crucial role in determining the antibiofilm activity.
| Compound ID | R1 Substituent (Amide) | % Biofilm Inhibition (P. aeruginosa) |
| 4b | -CONHNH-CO-(p-tolyl) | 58%[2] |
| 5a | -CONH-(p-NHCOPh)-Ph | -[2] |
| 5f | -CONH-(p-NHCO-(p-F-Ph))-Ph | -[2] |
Table 1: Antibiofilm Activity of Furan-2-Carboxamide Analogs. [2]
The data suggests that carbohydrazide linkers can be particularly effective in conferring antibiofilm activity. Molecular docking studies of these furan-2-carboxamides suggest that the carbonyl group is essential for interaction with key residues, such as Trp60 or Tyr56, within the LasR binding cavity of P. aeruginosa.[2]
Substitution on the Furan Ring (R2)
Introducing substituents onto the furan ring can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target protein. While specific data for this compound analogs with additional furan ring substituents is limited, general principles from related furan derivatives can be informative. For instance, the position and electronic nature of substituents on the furan ring have been shown to be critical for the antimicrobial and anticancer activities of various furan derivatives.[4][5]
Modification of the tert-Butyl Group (R3)
The tert-butyl group at the 5-position is a significant contributor to the lipophilicity of the scaffold. Altering this group can impact solubility, membrane permeability, and van der Waals interactions within a binding pocket. While no direct comparative studies on the modification of the tert-butyl group in this specific scaffold were identified, it is a key area for future investigation to optimize pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
To facilitate further research and validation of the SAR findings, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below.
General Synthesis of 5-tert-Butylfuran-2-Carboxamide Analogs
The synthesis of furan-2-carboxamides typically involves the activation of the carboxylic acid followed by coupling with an appropriate amine.[3]
Step 1: Activation of this compound
-
Dissolve this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) and stir the mixture at room temperature until activation is complete (typically monitored by TLC or LC-MS).
Step 2: Amide Coupling
-
To the activated carboxylic acid solution, add the desired amine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-tert-butylfuran-2-carboxamide analog.
Caption: General workflow for the synthesis of 5-tert-butylfuran-2-carboxamide analogs.
Antibiofilm Activity Assay (Crystal Violet Staining)
This protocol describes a common method for quantifying biofilm formation.
-
Preparation of Bacterial Culture: Grow a culture of Pseudomonas aeruginosa overnight in a suitable broth medium (e.g., Luria-Bertani broth).
-
Compound Treatment: In a 96-well microtiter plate, add the test compounds at various concentrations to the wells containing fresh broth.
-
Inoculation: Inoculate each well with the overnight bacterial culture, diluted to a specific optical density (e.g., OD600 of 0.05).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Staining: After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS). Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Quantification: Wash the wells again to remove excess stain and then solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measurement: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Caption: Workflow for the crystal violet-based antibiofilm assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily on the corresponding carboxamide analogs, highlights the potential of these compounds as antibiofilm agents. The key takeaways from the current SAR understanding are:
-
The Carboxamide Moiety is Crucial: Modification of the carboxylic acid to a carboxamide is a viable strategy, and the nature of the amide substituent significantly impacts biological activity.
-
The Furan Core is a Versatile Scaffold: The furan ring serves as a robust platform for the attachment of various functional groups to modulate activity.
-
The tert-Butyl Group Influences Lipophilicity: This group is a key determinant of the molecule's physicochemical properties and likely plays a significant role in its interaction with biological targets.
Future research should focus on a more systematic exploration of the SAR of this scaffold. This includes:
-
Synthesis of a broader range of analogs: Systematically varying the substituents at the R1, R2, and R3 positions.
-
Quantitative biological evaluation: Testing the synthesized analogs in a panel of relevant biological assays to obtain quantitative data (e.g., IC50, MIC values).
-
Exploration of diverse biological targets: Moving beyond antibiofilm activity to investigate other potential therapeutic applications, such as anticancer, anti-inflammatory, or enzyme inhibitory activities.
By adopting a rational, data-driven approach to the design and synthesis of novel this compound analogs, researchers can unlock the full therapeutic potential of this privileged scaffold.
References
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link][2]
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link][3]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PubMed. [Link][6]
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Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. PubMed. [Link][7]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link][8]
-
Enzyme inhibition activity (% age inhibition and IC 50 ) of synthesized 3 and 5a-e. ResearchGate. [Link][9]
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Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. PubMed. [Link][10]
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Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [Link][11]
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Synthesis of Novel 2-(N-Substituted)imino-2,5-dihydrofuran-3-carboxamides Containing a Thiourea Residue and an Oxothiazolidinylidene Ring. ResearchGate. [Link][12]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link][13]
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IC 50 values for the inhibition of ACE by compounds 5-14, and their corresponding diselenides and disulfides. ResearchGate. [Link][14]
-
Design, Synthesis and Olfactory Properties of 2-Substituted 2- tert Butyl5-methyl-2,5-dihydrofurans: seco Derivatives of Theaspiranes. ResearchGate. [Link]
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link][15]
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(PDF) Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors. ResearchGate. [Link][16]
-
Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. MDPI. [Link][1]
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The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. NIH. [Link][17]
-
(PDF) Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. ResearchGate. [Link][18]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Furan-Containing Compounds
Authored by Gemini, Senior Application Scientist
Introduction: The Furan Moiety - A Double-Edged Sword in Biological Systems
Furan and its derivatives are a class of heterocyclic organic compounds that are ubiquitous in our environment, found in sources ranging from vehicle exhaust and cigarette smoke to heat-treated foods and industrial solvents.[1] In drug development and toxicology, they represent a significant area of study. The furan ring itself is a versatile chemical building block, but it is also a structural alert for toxicity.[2] Cytochrome P450-mediated metabolism can convert furans into highly reactive intermediates, such as cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity and carcinogenicity.[1][3][4]
This dual nature makes the development of specific antibodies against furan-containing compounds both critical and challenging. Such antibodies are invaluable tools for:
-
Exposure Monitoring: Detecting and quantifying furan-protein or furan-DNA adducts in biological samples as biomarkers of exposure and potential harm.[5][6]
-
Food Safety: Monitoring for banned nitrofuran antibiotics, where their tissue-bound metabolites are the target analytes.[7][8]
-
Pharmacokinetics: Tracking the metabolic fate of furan-containing drug candidates.
However, furan is a small molecule and therefore not immunogenic on its own.[9][10] To elicit an immune response, it must be covalently linked to a larger carrier protein, functioning as a hapten. The design of this hapten-carrier conjugate is the single most critical factor determining the resulting antibody's affinity and, most importantly, its specificity. This guide provides an in-depth comparison of modern immunoanalytical techniques for characterizing the cross-reactivity of these specialized antibodies, ensuring the data you generate is both accurate and reliable.
The Causality of Specificity: Hapten Design and Immunogen Preparation
The specificity of an anti-hapten antibody is not an accident; it is engineered from the very beginning. The immune system generates antibodies against the parts of the hapten that are most exposed and distal to the carrier protein. Therefore, the point of conjugation and the nature of the spacer arm are paramount.[11][12][13]
A common strategy involves derivatizing the furan-containing molecule to introduce a functional group, such as a carboxylic acid, which can then be coupled to the primary amines on a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[10][14] The choice of where to place this linker dictates the resulting epitope. If the goal is an antibody specific to a particular furan derivative, the linker should be placed on a part of the molecule that is common among related, undesired cross-reactants. Conversely, to create a broad-spectrum antibody, the linker should be attached at a position that leaves the common structural motifs of the target class exposed.[13]
Caption: Principle of the competitive indirect ELISA workflow.
Step-by-Step Methodology:
-
Antigen Coating:
-
Dilute the coating antigen (e.g., a furan-hapten conjugated to Ovalbumin, OVA) to 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Rationale: Using a different carrier protein for coating (OVA) than for immunization (BSA) helps to reduce non-specific binding from antibodies generated against the carrier protein itself. This is a key principle of developing a sensitive "heterologous" immunoassay. [11]
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of PBST (Phosphate Buffered Saline with 0.05% Tween-20).
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST).
-
Incubate for 2 hours at room temperature (RT).
-
Wash 3 times with PBST.
-
Rationale: Blocking prevents non-specific binding of subsequent antibodies to the plastic surface, reducing background noise.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your target furan compound (standard) and potential cross-reactants in assay buffer (e.g., 1% BSA in PBST). A typical range might be from 10,000 ng/mL down to 0.1 ng/mL. [15] * In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted to its optimal concentration in assay buffer).
-
Incubate this mixture for 1 hour at RT.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at RT.
-
Rationale: Pre-incubating the antibody with the free analyte allows the competitive binding to reach equilibrium before being introduced to the coated plate.
-
-
Secondary Antibody and Detection:
-
Wash the plate 4 times with PBST.
-
Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in blocking buffer.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with PBST.
-
Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the logarithm of the analyte concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that causes 50% inhibition of antibody binding).
-
Calculate the percent cross-reactivity (%CR) using the formula: [15] %CR = (IC50 of Target Compound / IC50 of Test Compound) x 100
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR provides a more detailed view of the binding event, measuring the association (on-rate) and dissociation (off-rate) in real-time. This allows for the calculation of the equilibrium dissociation constant (K₋), a true measure of affinity.
Rationale: SPR is a label-free technique that measures changes in mass on a sensor chip surface. [16]By immobilizing the antibody and flowing different furan-containing compounds over the surface, we can directly measure their binding interactions and kinetics, providing a much deeper understanding of specificity than an endpoint assay. [17]
Caption: Key phases of a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Methodology:
-
Antibody Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Inject the primary antibody (diluted to 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
Rationale: Covalent immobilization via amine coupling provides a stable and reusable surface for multiple binding cycles. A reference flow cell should be prepared in parallel (activated and deactivated without antibody) to subtract bulk refractive index changes.
-
-
Kinetic Analysis (Single-Cycle or Multi-Cycle):
-
Prepare a dilution series for the target furan compound and each cross-reactant in a suitable running buffer (e.g., HBS-EP+). Concentrations should bracket the expected K₋ (e.g., 0.1x to 10x K₋).
-
Association: Inject the lowest concentration of analyte over the antibody and reference surfaces for a defined period (e.g., 120 seconds) to monitor the binding rate (kₐ).
-
Dissociation: Replace the analyte solution with running buffer and monitor the decay of the signal for a defined period (e.g., 300 seconds) to measure the dissociation rate (kₔ).
-
Repeat this cycle for each concentration of the analyte.
-
Rationale: Using a range of concentrations is essential for accurately fitting the data to a binding model (e.g., 1:1 Langmuir) to derive the kinetic constants.
-
-
Surface Regeneration:
-
After each full concentration series for a single compound, inject a pulse of a harsh regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the bound analyte from the antibody without denaturing it.
-
Confirm that the baseline signal returns to its starting point, indicating complete regeneration.
-
Rationale: Effective regeneration allows the same immobilized surface to be used for testing multiple compounds, ensuring consistency and saving costs.
-
-
Data Analysis:
-
Perform reference subtraction and buffer blanking using the instrument's analysis software.
-
Globally fit the processed sensorgrams from the concentration series to a suitable binding model (e.g., 1:1 binding) to obtain the association rate constant (kₐ) and dissociation rate constant (kₔ).
-
Calculate the equilibrium dissociation constant (K₋) as kₔ / kₐ .
-
Compare the K₋ values for the target compound and the cross-reactants. A lower K₋ indicates a higher affinity. The ratio of K₋ values provides a precise measure of cross-reactivity.
-
Conclusion
References
- Peterson, L. A., et al. (2010). Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan.
- Pimpitak, U., et al. (2009). Cross reactivity of monoclonal antibodies with nitrofurans and other compounds.
- Peterson, L. A., et al. (2012). Characterization of rat liver proteins adducted by reactive metabolites of menthofuran. Chemical Research in Toxicology.
- Wu, W., et al. (2021). Progress in immunoassays for nitrofurans detection. Taylor & Francis Online.
- Cooper, K., et al. (2017). Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain. Queen's University Belfast Research Portal.
- Xu, Z. L., et al. (2012). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite. Queen's University Belfast Research Portal.
- Byrns, M. C., et al. (2008). Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial. Chemical Research in Toxicology.
- Li, Y., et al. (2022). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods.
- Nakajima, M., et al. (1998). Production of antiserum for sensitive enzyme-linked immunosorbent assay of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid by chemiluminescence. PubMed.
- Wu, W., et al. (2021). Progress in immunoassays for nitrofurans detection.
- Li, S., et al. (2019). Development of a High-Quality ELISA Method for Dinotefuran Based on a Novel and Newly-Designed Antigen. MDPI.
- Padmakumar, P. (2018). Small Molecule vs Antibody Development Challenges. YouTube.
- Byzova, N. A., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Analytica Chimica Acta.
- Padwa, A. (2001).
- Reichert. (2024). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. AZoM.
- Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. Nordic BioSite.
- Sharma, S., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
- Peterson, L. A. (2013). Covalent Modification of Cytochrome C by Reactive Metabolites of Furan.
- 2BScientific. (n.d.). ELISA Protocol. 2BScientific.
- Sigma-Aldrich. (n.d.). ELISA Procedures. Sigma-Aldrich.
- Jin, N., et al. (2020). Development and Characterization of a Fully Human Antibody Targeting SCF/c-kit Signaling. Journal of Cancer.
- Maynard, J., & Georgiou, G. (2000). Antibody engineering. Annual Review of Biomedical Engineering.
- Goldsby, R. A., et al. (2007). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. CSH Protocols.
- Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed.
- Li, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. MDPI.
- Wang, L., et al. (2019). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. MDPI.
- Lu, L., et al. (2012). Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis. Chemical Research in Toxicology.
- Peterson, L. A., et al. (2012). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Drug Metabolism and Disposition.
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A Comparative Efficacy Analysis of Furan-Based Carboxylic Acid Inhibitors in Inflammation and Oncology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the furan scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive comparison of the efficacy of 5-tert-butylfuran-2-carboxylic acid-based inhibitors and related furan derivatives, with a focus on their anti-inflammatory and anticancer properties. By synthesizing technical data with field-proven insights, this document serves as a vital resource for professionals engaged in drug discovery and development.
The Furan Scaffold: A Versatile Player in Drug Design
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the development of a wide array of therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it an attractive moiety for medicinal chemists.[1] Derivatives of furan have shown promise in a multitude of therapeutic areas, including as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[2] The biological activity of these compounds is often intricately linked to the nature and position of substituents on the furan ring.[1]
This guide will focus on the anti-inflammatory and anticancer potential of furan-based carboxylic acid inhibitors, providing a comparative analysis against established drugs and detailing the experimental protocols necessary for their evaluation.
Anti-Inflammatory Potential: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response, and key mediators in this process are prostaglandins and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[3] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]
To provide a framework for evaluating novel furan-based inhibitors, we will compare their potential efficacy against well-established drugs targeting the arachidonic acid pathway:
-
Celecoxib: A selective COX-2 inhibitor.
-
Zileuton: A 5-LOX inhibitor.
| Inhibitor | Target | IC50 Value |
| Celecoxib | COX-2 | 40 nM[5] |
| Zileuton | 5-LOX | 0.3 - 0.5 µM[6] |
Table 1: IC50 values of benchmark anti-inflammatory drugs.
The development of dual COX/5-LOX inhibitors is a promising strategy to achieve a broader spectrum of anti-inflammatory activity while potentially mitigating the side effects associated with the inhibition of a single pathway.[7]
Visualizing the Inflammatory Cascade
The following diagram illustrates the arachidonic acid metabolic pathway and the points of intervention for COX and LOX inhibitors.
Experimental Protocols
To ensure the rigorous and reproducible evaluation of this compound-based inhibitors, standardized experimental protocols are essential.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Methodology Rationale: This assay measures the production of prostaglandin E2 (PGE2), a key product of the COX enzymes. By quantifying the reduction in PGE2 levels in the presence of an inhibitor, we can determine the inhibitor's potency.
Step-by-Step Protocol:
-
Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid (substrate) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a solution of a strong acid).
-
Quantification of PGE2: Measure the amount of PGE2 produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the IC50 of test compounds against the 5-LOX enzyme.
Methodology Rationale: This assay quantifies the production of leukotriene B4 (LTB4), a major product of the 5-LOX pathway. The inhibitory potency is determined by the reduction in LTB4 levels.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line that expresses 5-LOX, such as rat basophilic leukemia (RBL-1) cells or human polymorphonuclear leukocytes (PMNLs).
-
Cell Stimulation: Pre-incubate the cells with the test compound at various concentrations before stimulating 5-LOX activity with a calcium ionophore (e.g., A23187).
-
Incubation: Incubate the cells for a defined period (e.g., 15 minutes) at 37°C.
-
Termination and Extraction: Stop the reaction and extract the leukotrienes from the cell supernatant.
-
Quantification of LTB4: Measure the amount of LTB4 produced using an ELISA kit or by High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.
MTT Assay for Anticancer Activity
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines and determine the IC50 value.
Methodology Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
The furan-2-carboxylic acid scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. While specific efficacy data for this compound-based inhibitors remains to be fully elucidated in the public domain, the established biological activities of structurally related furan and benzofuran derivatives provide a strong rationale for their further investigation. The presence of the tert-butyl group can influence the lipophilicity and steric profile of the molecule, potentially leading to enhanced potency and selectivity. [8] Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives against a panel of relevant targets, including COX-1, COX-2, 5-LOX, and various cancer cell lines. Such studies will be instrumental in elucidating the structure-activity relationships within this chemical class and identifying lead compounds for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.
References
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6819582/.
- A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Benchchem. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-the-biological-activity-of-2-furancarboxylic-acid-and-its-analogues.
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: https://www.researchgate.net/figure/IC50-values-for-compounds-1-and-2-in-various-cancer-cell-lines-and-a-normal_tbl1_370210214.
- 5-(4-tert-butylphenyl)furan-2-carboxylic acid. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/15045229.
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A Researcher's Guide to Validating the Mechanism of Action for a 5-tert-butylfuran-2-carboxylic Acid Derivative
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for a novel 5-tert-butylfuran-2-carboxylic acid derivative. The furan-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] Therefore, rigorously confirming the molecular target and pathway modulation for any new analog is critical for its progression as a therapeutic candidate or chemical probe.[4][5]
Instead of a linear checklist, we present a multi-phase, self-validating workflow. Each phase builds upon the last, generating layers of evidence to construct an irrefutable MoA profile. For this guide, we will hypothesize that our lead compound, "Furan-2C" , is designed to inhibit a key inflammatory enzyme, which we will call "InflammoKinase X" (IKX) . We will compare its performance against a known, potent IKX inhibitor ("Positive Control") and a structurally similar but inactive analog ("Negative Control").
Phase 1: Confirming Direct Target Engagement with Biophysical Assays
Expertise & Experience: Before committing resources to complex cellular or enzymatic assays, we must first answer the most fundamental question: does our compound physically interact with the intended target? Biophysical assays provide direct, label-free evidence of binding, serving as the foundation for all subsequent mechanistic work.[6][7] Failure to establish direct engagement at this stage is a critical red flag, suggesting that any observed biological activity may be due to off-target effects.
Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
Causality: TSA is an ideal primary screening method. It is rapid, low-cost, and requires minimal protein. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm). This provides a clear, qualitative "yes/no" answer to the binding question.[]
Experimental Protocol: Thermal Shift Assay
-
Reagent Preparation:
-
Prepare a 2 µM solution of purified, recombinant InflammoKinase X (IKX) in a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 100X stock of SYPRO Orange dye in DMSO.
-
Prepare 10 mM stock solutions of Furan-2C, Positive Control, and Negative Control in DMSO. Serially dilute to create a concentration range (e.g., 1 µM to 100 µM).
-
-
Assay Plate Setup:
-
In a 96-well qPCR plate, add 20 µL of the 2 µM IKX protein solution to each well.
-
Add 2 µL of the compound dilutions to the respective wells. Include DMSO-only wells as a vehicle control.
-
Add 2 µL of a 1:50 dilution of the SYPRO Orange stock to each well.
-
Seal the plate securely.
-
-
Instrument Execution:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 0.5°C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The peak of the first derivative of this curve represents the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each compound-treated sample.
-
Data Presentation: Hypothetical TSA Results
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) | Interpretation |
|---|---|---|---|---|
| Vehicle (DMSO) | - | 52.1 | 0.0 | Baseline |
| Furan-2C | 25 | 58.3 | +6.2 | Strong Stabilization / Binding |
| Positive Control | 10 | 59.5 | +7.4 | Confirmed Binding |
| Negative Control | 25 | 52.3 | +0.2 | No Significant Binding |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Having confirmed binding via TSA, we now need to quantify the interaction. SPR is a powerful technique that provides real-time kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[9] This data is crucial for building structure-activity relationships (SAR).[7]
Experimental Protocol: Surface Plasmon Resonance
-
Chip Preparation:
-
Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).
-
Immobilize recombinant IKX protein onto the chip surface to a target level of ~10,000 Response Units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions for Furan-2C and the control compounds in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the compound solutions over the IKX-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).
-
Allow the buffer to flow for a set dissociation time (e.g., 300 seconds).
-
Perform a regeneration step between each compound injection if necessary (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Reference-subtract the sensorgram data from a blank flow cell.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Data Presentation: Hypothetical SPR Kinetic Data
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) | Interpretation |
|---|---|---|---|---|
| Furan-2C | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 | High Affinity |
| Positive Control | 2.1 x 10⁵ | 4.2 x 10⁻⁴ | 2.0 | Very High Affinity |
| Negative Control | No Binding Detected | No Binding Detected | >100,000 | Negligible Affinity |
Phase 2: Quantifying Functional Activity with Enzymatic Assays
Expertise & Experience: Direct binding is necessary but not sufficient. We must now demonstrate that this binding event modulates the biological function of the target enzyme.[10] For InflammoKinase X, this means measuring the inhibition of its catalytic activity.
IC50 Determination
Causality: The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. This experiment determines the concentration of Furan-2C required to inhibit 50% of IKX activity, providing a key benchmark for comparison.[11][12]
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 2X solution of IKX enzyme and its specific peptide substrate in kinase assay buffer.
-
Prepare serial dilutions of Furan-2C and control compounds in DMSO, then dilute into the assay buffer.
-
-
Assay Execution:
-
Add 5 µL of the compound dilutions to a 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the 2X enzyme/substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol. This involves a luciferase/luciferin system where light output is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Mechanism of Inhibition (MoI) Studies
Causality: Understanding how a compound inhibits an enzyme (e.g., competing with the substrate) is critical for lead optimization and predicting in vivo behavior.[9][13] This is determined by measuring the IC50 at varying concentrations of the enzyme's substrate (e.g., ATP).
Experimental Protocol: MoI Kinetic Study
-
Assay Setup: Perform the kinase assay as described above.
-
Substrate Variation: Create a matrix of experimental conditions. For each concentration of Furan-2C, vary the concentration of ATP around its Michaelis-Menten constant (Km).
-
Data Analysis:
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) in the presence of different inhibitor concentrations.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of line intersections reveals the mechanism of inhibition (e.g., intersecting on the y-axis indicates competitive inhibition).
-
Data Presentation: Summary of Enzyme Inhibition Data
| Compound | IC50 (nM) | Mechanism of Inhibition | Interpretation |
|---|---|---|---|
| Furan-2C | 15.2 | ATP-Competitive | Potent, on-target functional activity |
| Positive Control | 4.8 | ATP-Competitive | Confirmed potent inhibition |
| Negative Control | >50,000 | Not Determined | No functional activity |
Phase 3: Validating Cellular Activity and Pathway Modulation
Expertise & Experience: A compound that works on a purified enzyme may fail in a cellular environment due to poor permeability, rapid metabolism, or efflux. Therefore, the next critical step is to confirm target engagement and pathway modulation in living cells.[7][14]
Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is the in-cell equivalent of the biophysical TSA. It confirms that Furan-2C can enter the cell and bind to IKX in its native environment, causing stabilization. This is a powerful assay for bridging the gap between in vitro and cellular activity.[15]
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells (e.g., a relevant immune cell line) with Furan-2C or vehicle control for 1-2 hours.
-
Thermal Challenge: Harvest the cells, resuspend them in buffer, and divide them into aliquots. Heat the aliquots across a temperature gradient (e.g., 48°C to 68°C) for 3 minutes, then cool rapidly.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Target Detection: Quantify the amount of soluble IKX remaining in each sample using Western Blot or an immunoassay like HTRF.
-
Data Analysis: Plot the percentage of soluble IKX versus temperature. A rightward shift in the curve for Furan-2C-treated cells indicates target stabilization.
Downstream Pathway Analysis via Western Blot
Causality: If Furan-2C is truly inhibiting IKX, we should observe a corresponding decrease in the phosphorylation of its known downstream substrate, "Substrate-P". This assay validates that target engagement translates to the desired biological pathway modulation.[16][17]
Experimental Protocol: Western Blot for p-Substrate-P
-
Cell Culture and Treatment: Plate a relevant cell line and stimulate it with an appropriate agonist to activate the IKX pathway. Treat the cells with a dose-response of Furan-2C for 1 hour.
-
Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Blotting: Quantify protein concentration, run equal amounts of protein on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against phosphorylated Substrate-P (p-Substrate-P) and total Substrate-P. Use a loading control like GAPDH to ensure equal loading.
-
Imaging and Analysis: Use chemiluminescent detection to visualize the bands. Quantify band intensity and normalize the p-Substrate-P signal to the total Substrate-P signal.
Visualization of the MoA Validation Workflow
Caption: A workflow for validating a compound's mechanism of action.
Visualization of the Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for InflammoKinase X.
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BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]...
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benchmark studies of 5-tert-butylfuran-2-carboxylic acid in material science
An In-Depth Technical Guide to Furan-Based Polymers: A Comparative Benchmark Study of 5-tert-butylfuran-2-carboxylic Acid Derivatives
Introduction: The Imperative for Advanced Bio-Based Polymers
In the relentless pursuit of sustainable materials with superior performance, the focus of the research community has increasingly turned to biomass-derived monomers. Furan-based polymers, in particular, have emerged as a promising class of materials, with Poly(ethylene furanoate) (PEF), derived from 2,5-furandicarboxylic acid (FDCA), being a frontrunner poised to challenge the dominance of petroleum-based Poly(ethylene terephthalate) (PET).[1][2][3][4] These bio-based polymers not only offer a reduced carbon footprint but also exhibit enhanced properties, such as superior gas barrier characteristics, making them highly suitable for demanding applications like food and beverage packaging.[1][3][5][6][7]
This guide delves into the next frontier of furan-based polymers by presenting a comparative benchmark analysis of a novel derivative: this compound. While direct experimental data on polymers synthesized from this specific monomer is nascent, this document serves as a technical prospectus. By leveraging established structure-property relationships and the known effects of sterically demanding moieties like the tert-butyl group, we will project the potential performance of polymers derived from this compound against the well-characterized benchmarks of PET and PEF. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of advanced materials innovation.
The Current Landscape: PET vs. PEF
To establish a baseline for our comparative analysis, it is crucial to understand the key performance differences between the incumbent petroleum-based polyester, PET, and its bio-based furanic counterpart, PEF.
Poly(ethylene terephthalate) (PET) is a semi-crystalline thermoplastic polyester with a long-standing history of use in packaging, textiles, and films due to its excellent mechanical properties, clarity, and processability.[8][9][10][11][12][13] Its properties are well-documented and serve as the industry standard for many applications.
Poly(ethylene furanoate) (PEF) , on the other hand, is a 100% bio-based polyester that has garnered significant attention for its superior performance characteristics compared to PET.[2][3][4][5] The substitution of the planar phenyl ring in PET with the furan ring in PEF leads to a significant suppression of ring-flipping motion, which in turn reduces gas diffusion through the polymer matrix.[1][14] This results in vastly improved barrier properties for gases like oxygen and carbon dioxide.[1][3][6][7]
Introducing a Novel Monomer: this compound
The subject of our prospective analysis is this compound. The introduction of a bulky tert-butyl group onto the furan ring is a deliberate molecular design choice aimed at further tuning the properties of the resulting polymer. The tert-butyl group is a well-known sterically demanding substituent in organic chemistry that can profoundly influence the physical and chemical properties of a molecule and its subsequent polymers.[15][16][17]
Predicted Influence of the Tert-Butyl Group on Polymer Properties
Based on established principles of polymer chemistry, the incorporation of a bulky, non-polar tert-butyl group into the polymer backbone is anticipated to have the following effects:
-
Increased Hydrophobicity and Reduced Water Uptake: The aliphatic nature of the tert-butyl group is expected to increase the hydrophobicity of the polymer, leading to lower water absorption compared to PEF. This could be advantageous for applications requiring enhanced moisture resistance.
-
Enhanced Thermal Stability: The steric hindrance provided by the tert-butyl group may restrict chain mobility and increase the energy required for thermal degradation, potentially leading to a higher decomposition temperature.
-
Disruption of Crystallinity: The bulky side group is likely to disrupt the regular packing of polymer chains, leading to a more amorphous structure.[18] This could result in increased transparency but may also affect mechanical strength and gas barrier properties.
-
Altered Mechanical Properties: A decrease in crystallinity typically leads to lower tensile strength and modulus but can increase flexibility and toughness.
-
Impact on Gas Barrier Properties: While reduced crystallinity might intuitively suggest poorer barrier properties, the increased bulk of the tert-butyl group could fill free volume and further hinder the diffusion of gas molecules. The net effect on gas permeability will be a trade-off between these competing factors.
Comparative Performance Benchmark: A Prospective Analysis
The following table summarizes the known properties of PET and PEF, alongside the projected properties of a hypothetical polyester synthesized from this compound and ethylene glycol, which we will refer to as Poly(ethylene 5-tert-butylfuranoate) (PEtBF).
| Property | Poly(ethylene terephthalate) (PET) | Poly(ethylene furanoate) (PEF) | Poly(ethylene 5-tert-butylfuranoate) (PEtBF) (Projected) |
| Monomers | Terephthalic acid, Ethylene glycol | 2,5-Furandicarboxylic acid, Ethylene glycol | This compound, Ethylene glycol |
| Bio-based Content | 0% | 100% | Potentially 100% |
| Glass Transition Temp. (Tg) | ~75 °C | ~85 °C | ~90-100 °C (Increased due to restricted chain mobility) |
| Melting Temp. (Tm) | ~255 °C | ~215 °C | Lower than PEF (Reduced crystallinity) |
| Tensile Modulus (GPa) | 2.0 - 2.7 | ~3.0 | 1.5 - 2.5 (Reduced due to lower crystallinity) |
| Oxygen Permeability | ~5-10 | ~0.5-1 (10x better than PET) | ~0.8-2 (Potentially comparable to or slightly higher than PEF) |
| Carbon Dioxide Permeability | ~20-40 | ~1-2 (20x better than PET) | ~1.5-4 (Potentially comparable to or slightly higher than PEF) |
| Water Vapor Permeability | ~1.5-2.0 | ~0.4-0.8 (2-4x better than PET) | ~0.2-0.5 (Potentially better than PEF due to increased hydrophobicity) |
Note: Permeability units are relative and intended for comparison. Actual values depend on specific measurement conditions.
Experimental Protocols
To validate the projected properties of PEtBF, the following experimental workflows are proposed.
Synthesis of Poly(ethylene 5-tert-butylfuranoate) (PEtBF)
The synthesis would follow a two-stage melt polycondensation process, analogous to the production of PET and PEF.[19][20][21][22]
Step 1: Esterification
-
In a nitrogen-purged reactor, this compound and ethylene glycol (in a 1:2 molar ratio) are heated to approximately 180-200°C.
-
A suitable catalyst, such as antimony trioxide or a titanium-based catalyst, is added.
-
The reaction proceeds with the removal of water as a byproduct until the theoretical amount of water is collected.
Step 2: Polycondensation
-
The temperature is gradually increased to 220-240°C, and a vacuum is applied to remove excess ethylene glycol.
-
The viscosity of the molten polymer increases as the reaction progresses. The reaction is stopped once the desired molecular weight is achieved, as determined by melt viscosity.
-
The resulting polymer is then extruded, quenched, and pelletized for further characterization.
Caption: Workflow for the synthesis of PEtBF via a two-stage melt polycondensation process.
Material Characterization
The synthesized PEtBF would be subjected to a battery of tests to determine its physicochemical properties.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) would be used to determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or semi-crystalline nature. Thermogravimetric Analysis (TGA) would be employed to assess its thermal stability and decomposition temperature.
-
Mechanical Testing: Tensile testing would be performed on injection-molded or film samples to measure tensile strength, Young's modulus, and elongation at break, in accordance with ASTM D882 or D638 standards.
-
Gas Barrier Properties: The permeability of oxygen, carbon dioxide, and water vapor through PEtBF films would be measured using standardized equipment, such as a MOCON OX-TRAN or PERMATRAN, under controlled temperature and humidity conditions.
Structure-Property Relationships: A Visualized Logic
The anticipated changes in material properties stemming from the incorporation of the tert-butyl group can be visualized as a logical flow.
Caption: Predicted structure-property relationships for PEtBF.
Conclusion and Future Outlook
While this guide presents a prospective analysis, the theoretical groundwork strongly suggests that polymers derived from this compound are a compelling area for future research. The strategic incorporation of a tert-butyl group onto the furan backbone offers a promising avenue to create novel bio-based polyesters with a unique combination of properties, including enhanced thermal stability, excellent moisture resistance, and potentially good gas barrier performance.
The experimental validation of these projections is the critical next step. Should the performance of PEtBF meet or exceed these expectations, it could unlock new applications for furan-based polymers in areas where the specific property profile of PEF is not ideally suited. This continued exploration of functionalized bio-based monomers is essential for the development of the next generation of high-performance, sustainable materials.
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Burgess, S. K., et al. (2014). Chain Mobility, Thermal, and Mechanical Properties of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate). Macromolecules, 47(5), 1383–1391. [Link]
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A Comparative Spectroscopic Guide to Substituted Furans for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic signatures of substituted furans. As a foundational scaffold in numerous pharmaceuticals and functional materials, a comprehensive understanding of how substituents impact the spectral characteristics of the furan ring is paramount for unambiguous structural elucidation and accelerated drug development. This document moves beyond a simple recitation of data, offering insights into the underlying electronic and structural factors that govern the observed spectroscopic trends.
The Unsubstituted Furan: A Spectroscopic Baseline
Before delving into the effects of substitution, it is crucial to establish the fundamental spectroscopic characteristics of the parent furan molecule. The aromaticity of the furan ring, arising from the delocalization of six π-electrons, dictates its unique spectral behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework. The chemical shifts of the furan ring protons and carbons are exquisitely sensitive to the electronic effects of substituents.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the protons of unsubstituted furan appear as two distinct multiplets. The protons at the 2 and 5 positions (α-protons) are deshielded relative to the protons at the 3 and 4 positions (β-protons) due to the influence of the electronegative oxygen atom.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum of furan shows two resonances, with the α-carbons appearing at a lower field (more deshielded) than the β-carbons.
The Influence of Substituents: A Tale of Two Effects
Substituents on the furan ring exert their influence primarily through two mechanisms: inductive effects and resonance effects .
-
Inductive Effects: These are transmitted through the sigma bond framework and are dependent on the electronegativity of the substituent.
-
Resonance Effects: These involve the delocalization of electrons through the π-system of the furan ring.
These two effects often work in concert or opposition to alter the electron density at each position of the furan ring, thereby influencing the chemical shifts of the attached protons and carbons.
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the furan ring through resonance. This increased shielding leads to an upfield shift (lower ppm) of the ring proton and carbon signals.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and formyl (-CHO), decrease the electron density of the furan ring through both inductive and resonance effects. This deshielding results in a downfield shift (higher ppm) of the ring proton and carbon signals.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of 2-Substituted Furans
| Substituent | H-3 | H-4 | H-5 | Reference |
| -H (Furan) | ~6.36 | ~6.36 | ~7.45 | |
| -OCH₃ (Electron-Donating) | 5.12 | 6.24 | 6.85 | |
| -NO₂ (Electron-Withdrawing) | 7.30-7.40 | 6.80-6.90 | 7.60-7.70 |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of 2-Substituted Furans
| Substituent | C-2 | C-3 | C-4 | C-5 | Reference |
| -H (Furan) | 142.8 | 109.9 | 109.9 | 142.8 | |
| -OCH₃ (Electron-Donating) | 165.0 | 86.0 | 110.0 | 120.0 | [1] |
| -NO₂ (Electron-Withdrawing) | 150.0 | 114.0 | 112.0 | 125.0 | [2] |
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Ring Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule and the vibrational modes of the furan ring itself.
Key vibrational bands for the furan ring include:
-
C=C stretching: Typically found in the 1500-1600 cm⁻¹ region.
-
C-O-C stretching: Usually observed between 1000-1300 cm⁻¹.
-
=C-H stretching: Appears above 3000 cm⁻¹.
The position and intensity of these bands can be influenced by the electronic nature of the substituents. For example, electron-withdrawing groups can lead to a slight shift in the C=C stretching frequency. The presence of specific functional groups will also give rise to their own characteristic absorption bands, such as the strong C=O stretch of a carbonyl group or the characteristic N-O stretching vibrations of a nitro group.[3][4]
Table 3: Key IR Absorption Frequencies (cm⁻¹) for 2-Substituted Furans
| Vibrational Mode | 2-Methoxyfuran (EDG)[1][5] | 2-Nitrofuran (EWG)[6] |
| =C-H stretch | ~3100 | ~3100 |
| C=C stretch | ~1580, ~1480 | ~1530, ~1470 |
| C-O-C stretch | ~1250, ~1020 | ~1260, ~1020 |
| Substituent Bands | C-O stretch: ~1150 | N-O stretch: ~1530, ~1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For furan and its derivatives, the most relevant transitions are π → π* transitions within the aromatic system.
The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents.
-
Electron-donating groups can cause a bathochromic shift (shift to longer wavelengths) by increasing the energy of the highest occupied molecular orbital (HOMO).
-
Electron-withdrawing groups , particularly when in conjugation with the furan ring, can also lead to a bathochromic shift by lowering the energy of the lowest unoccupied molecular orbital (LUMO).
Table 4: UV-Vis Absorption Maxima (λmax) of Substituted Furans
| Compound | λmax (nm) | Solvent | Reference |
| Furan | ~208 | Various | [7] |
| Nitrofurantoin (contains a 2-nitrofuran moiety) | ~270 and ~380 | Aqueous | [8] |
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Electron ionization (EI) is a common technique that often leads to extensive fragmentation, providing valuable structural clues.
The fragmentation of the furan ring is influenced by the nature and position of its substituents. Common fragmentation pathways include:
-
Loss of the substituent: A primary fragmentation for many substituted furans.
-
Ring cleavage: The furan ring can undergo cleavage to produce smaller, stable fragments. A common fragment is the cyclopropenyl cation at m/z 39.
-
Loss of CO: A characteristic fragmentation pathway for the furan ring.
Comparative Fragmentation Analysis:
-
2-Methylfuran: The molecular ion at m/z 82 is often the base peak. A prominent fragment is observed at m/z 81 due to the loss of a hydrogen atom to form the stable furfuryl cation.[9]
-
2-Methoxyfuran: The molecular ion appears at m/z 98.[10]
-
2-Nitrofuran: The molecular ion is observed at m/z 113. Fragmentation often involves the loss of the nitro group or parts of it.[11]
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following generalized protocols are recommended.
NMR Spectroscopy Sample Preparation
-
Sample Preparation: Dissolve 5-20 mg of the solid sample or a few drops of the liquid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial. Ensure the solution is homogeneous.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer. The choice of instrument field strength (e.g., 400, 600 MHz) will depend on the complexity of the spectrum and the need for signal dispersion.[12][13]
IR Spectroscopy Sample Preparation
-
Liquid Samples: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.
-
Data Acquisition: Record the IR spectrum using a Fourier transform infrared (FTIR) spectrometer.[14]
UV-Vis Spectroscopy Sample Preparation
-
Sample Preparation: Prepare a dilute solution of the furan derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Blank Preparation: Prepare a "blank" sample containing only the pure solvent.
-
Data Acquisition: Use a double-beam UV-Vis spectrophotometer. Record a baseline spectrum with the blank solution first, then acquire the absorption spectrum of the sample.
Mass Spectrometry (GC-MS) Sample Preparation
-
Sample Preparation: For volatile furan derivatives, a dilute solution in a volatile organic solvent (e.g., dichloromethane, methanol) is typically prepared.
-
Injection: The sample is injected into a gas chromatograph (GC) which separates the components of the mixture before they enter the mass spectrometer.
-
Data Acquisition: The mass spectrum is recorded using a mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer.
Visualizing the Workflow and Substituent Effects
Caption: A generalized workflow for the spectroscopic analysis of substituted furans.
Caption: Influence of electron-donating and -withdrawing groups on the electron density and NMR chemical shifts of the furan ring.
Conclusion
The spectroscopic signatures of substituted furans are a direct reflection of the electronic interplay between the substituent and the aromatic ring. A systematic and comparative analysis of NMR, IR, UV-Vis, and Mass Spectrometry data, grounded in an understanding of inductive and resonance effects, is essential for the accurate and efficient characterization of these important heterocyclic compounds. This guide provides a foundational framework and practical data to aid researchers and drug development professionals in this critical endeavor.
References
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Journal of the Chemical Society, Perkin Transactions 2. (2000). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. [Link]
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All 'Bout Chemistry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-tert-butylfuran-2-carboxylic Acid: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides a comprehensive, in-depth operational plan for the proper disposal of 5-tert-butylfuran-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my focus is to blend rigorous scientific principles with practical, field-tested procedures to empower researchers in their vital work.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, while not extensively characterized in publicly available literature, belongs to the furan family of heterocyclic compounds. A thorough risk assessment necessitates an understanding of the potential hazards associated with both the furan ring and the carboxylic acid functional group.
A Safety Data Sheet (SDS) for the structurally similar compound, 5-tert-butyl-2-methylfuran-3-carboxylic acid , indicates that it is a skin and eye irritant and may cause respiratory irritation.[1] Therefore, it is prudent to handle this compound with the same level of caution.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
-
Furan Ring Instability: Furan and its derivatives can be unstable under certain conditions, such as in highly acidic or alkaline environments, and may be sensitive to light and heat.[2] Studies on 2-furancarboxylic acid suggest potential instability in alkaline solutions, which is a critical consideration for neutralization procedures.[2]
-
Combustibility: While not highly flammable, the compound is a combustible solid.
Quantitative Data Summary for Structurally Similar Compounds:
| Hazard Category | GHS Classification (for 5-tert-butyl-2-methylfuran-3-carboxylic acid) | Hazard Statement | Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | GHS07 |
Data sourced from the Safety Data Sheet for 5-tert-butyl-2-methylfuran-3-carboxylic acid.[1]
Personal Protective Equipment (PPE) and Spill Management: Your First Line of Defense
Adherence to stringent safety protocols is non-negotiable when handling this compound.
A. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use and changed regularly.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
B. Spill Management:
In the event of a spill, immediate and decisive action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills (if the compound is dissolved), use an inert absorbent material like vermiculite or sand.
-
Collect and Package: Carefully transfer the spilled material and any contaminated absorbent into a clearly labeled, sealed, and chemically compatible waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Disposal Procedures: A Step-by-Step Guide
The primary methods for the disposal of this compound are neutralization of small quantities, followed by drain disposal (where permissible), or collection for incineration or landfill by a licensed hazardous waste contractor.
Option 1: Neutralization of Small Quantities (Aqueous Solutions)
This procedure is suitable for small amounts of aqueous solutions of this compound. Caution is advised due to the potential instability of the furan ring in alkaline conditions. [2] The neutralization should be performed slowly and with cooling to minimize the risk of degradation.
Experimental Protocol: Acid Neutralization
-
Preparation:
-
Work within a certified chemical fume hood.
-
Don appropriate PPE (safety goggles, face shield, lab coat, and chemical-resistant gloves).
-
Prepare a dilute solution of a base, such as 5% sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), in a suitably large container.
-
Place the container with the basic solution in an ice bath to manage the exothermic reaction.
-
-
Neutralization:
-
Slowly and with constant stirring, add the dilute aqueous solution of this compound to the cold basic solution. Never add the base to the acid.
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.
-
Continue adding the acidic solution until the pH of the mixture is between 6.0 and 8.0.
-
-
Disposal:
-
Once the solution is neutralized and has returned to room temperature, it may be permissible to dispose of it down the drain with copious amounts of running water. Always consult and adhere to your institution's and local regulations regarding drain disposal.
-
If drain disposal is not permitted, the neutralized solution must be collected as hazardous waste.
-
Option 2: Collection for Off-Site Disposal (Incineration or Landfill)
For larger quantities, solid waste, or when neutralization is not feasible or permitted, the waste must be collected for disposal by a licensed environmental waste management contractor.
Experimental Protocol: Waste Collection and Segregation
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) is a suitable choice.
-
The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The associated hazards (e.g., "Irritant," "Skin/Eye Irritant").
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
-
Provide them with a complete and accurate description of the waste.
-
Disposal Pathway Decision Tree:
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Compliance and Trustworthiness
The procedures outlined in this guide are designed to be a self-validating system, ensuring compliance with major regulatory frameworks such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). All hazardous waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA).[4][5]
By adhering to these protocols, you not only ensure the safety of your laboratory and the environment but also build a foundation of trust in your research practices. The causality behind each procedural choice is rooted in a deep understanding of chemical reactivity and a commitment to responsible stewardship.
References
-
Pyrolysis of Furan and Its derivatives at 1100°C: PAH Products and DFT Study. ScienceDirect. [Link]
-
Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. ACS Publications. [Link]
-
Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. National Institutes of Health. [Link]
-
Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]
- Process for reducing dioxin and furan emissions in the stack gas
-
DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. PubMed Central. [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. National Institutes of Health. [Link]
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Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Wiley Online Library. [Link]
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Five Member Heterocycles Reactivity of Furan. YouTube. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. ACS Publications. [Link]
-
Management of Waste. National Center for Biotechnology Information. [Link]
-
Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
2-Furoic acid. Wikipedia. [Link]
-
Dispose of waste to landfill. GOV.UK. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses. [Link]
-
Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
2-Furancarboxylic acid. NIST WebBook. [Link]
-
What's Banned in Landfills: A State-by-State Guide. Earth911. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-tert-butylfuran-2-carboxylic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of all successful research is an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 5-tert-butylfuran-2-carboxylic acid, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, procedural understanding that ensures both personal safety and data integrity.
Hazard Profile: Understanding the Adversary
Compounds such as 5-tert-Butyl-2-methylfuran-3-carboxylic acid and 2-Furancarboxylic acid are consistently classified under the Globally Harmonized System (GHS) as:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation, with the potential for significant damage if not addressed immediately.[1][3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1]
Given this profile, we must assume that this compound, a solid at room temperature, presents a primary hazard through inhalation of dust particles and direct contact with skin and eyes.
The Core of Protection: A Multi-Layered PPE Strategy
A one-size-fits-all approach to PPE is a critical failure in laboratory safety. The selection of equipment must be a deliberate process based on a risk assessment of the procedures being performed.
PPE Selection Summary
| Hazard Category | Primary Risk | Recommended PPE | Rationale |
| Eye & Face | Dust particles, splashes | Chemical Splash Goggles, Face Shield | Goggles provide a full seal against airborne particulates and splashes. A face shield should be used over goggles during bulk handling or when splashes are likely.[4][5] |
| Skin & Body | Direct contact, spills | Disposable Nitrile Gloves, Lab Coat | Nitrile gloves offer sufficient protection for incidental contact.[4] A lab coat protects skin and personal clothing from contamination.[6][7] |
| Respiratory | Inhalation of fine dust | N95 Respirator or higher | Essential when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[6] |
A. Eye and Face Protection: The Non-Negotiable First Line
The eyes are exceptionally vulnerable to chemical insults. For a compound classified as a serious eye irritant, standard safety glasses with side shields are insufficient.
-
Causality: Safety glasses do not form a seal around the eyes and offer inadequate protection from fine dust particles or splashes.[5]
-
Protocol Standard: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[4] They create a seal with the face, providing robust protection.
-
Enhanced Precaution: When weighing or transferring larger quantities (>10g) of the solid, a face shield must be worn in addition to safety goggles.[4][5] This provides a secondary barrier protecting the entire face from accidental splashes.
B. Skin and Body Protection: Preventing Dermal Exposure
While not classified as corrosive, the designation as a skin irritant necessitates a complete barrier.
-
Minimum Requirement: A standard laboratory coat, fully buttoned, is required at all times.[7][8] Long pants and closed-toe shoes are considered standard laboratory attire and are a prerequisite.[8]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[4] If prolonged contact is anticipated or if handling the material in solution, consider double-gloving or using a heavier-duty glove. Always inspect gloves for tears or punctures before use.
C. Respiratory Protection: Mitigating Inhalation Risks
The primary inhalation risk stems from the aerosolization of fine powder.
-
Primary Engineering Control: Whenever possible, all manipulations of solid this compound should be performed within a certified chemical fume hood.[9] This is the most effective way to control airborne contaminants.
-
When a Fume Hood is Not Feasible: If work must be done on an open bench (e.g., weighing on an analytical balance), a NIOSH-approved N95 respirator is required as a minimum administrative control.[6] Users must be properly fit-tested and trained in the use of their specific respirator model.
Operational Plan: From Preparation to Disposal
Trustworthy protocols are self-validating. By following a clear, logical workflow, we minimize the potential for error and exposure.
Workflow for PPE Selection and Use
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
